molecular formula C14H15N3 B1596236 4-Methyl-2-p-tolylazo-phenylamine CAS No. 58010-91-6

4-Methyl-2-p-tolylazo-phenylamine

Cat. No.: B1596236
CAS No.: 58010-91-6
M. Wt: 225.29 g/mol
InChI Key: BBVUAJTZGSWJDD-UHFFFAOYSA-N
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Description

4-Methyl-2-p-tolylazo-phenylamine is a useful research compound. Its molecular formula is C14H15N3 and its molecular weight is 225.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.25e-04 m0.5 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-[(4-methylphenyl)diazenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-10-3-6-12(7-4-10)16-17-14-9-11(2)5-8-13(14)15/h3-9H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVUAJTZGSWJDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341270
Record name 4-Methyl-2-p-tolylazo-phenylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831572
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

58010-91-6
Record name 4-Methyl-2-p-tolylazo-phenylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(P-TOLYLAZO)-P-TOLUIDINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-Methyl-2-p-tolylazo-phenylamine (C.I. Solvent Yellow 3)

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of 4-Methyl-2-p-tolylazo-phenylamine, a monoazo compound widely known by its industrial designation, C.I. Solvent Yellow 3. Understanding these fundamental characteristics is critical for its application, analytical detection, toxicological assessment, and potential relevance in drug development contexts.

Chemical Identity and Structure

Accurate identification is the foundation of all scientific inquiry. This compound is registered under several synonyms, which are crucial to recognize when searching literature and databases.

IdentifierValue
IUPAC Name 2-Methyl-4-((2-methylphenyl)azo)benzenamine
Common Names This compound, o-Aminoazotoluene, 4-Amino-2',3-dimethylazobenzene
Color Index Name C.I. Solvent Yellow 3, C.I. 11160
CAS Number 97-56-3[1][2][3]
Molecular Formula C₁₄H₁₅N₃[1][2][3]
Molecular Weight 225.29 g/mol [1][3]

The molecule's structure, characterized by two substituted benzene rings linked by an azo group (-N=N-), is fundamental to its properties. The presence of methyl and amino groups significantly influences its polarity, solubility, and chemical reactivity.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The physicochemical profile of a compound dictates its behavior in various systems, from simple solutions to complex biological matrices.

Table 1: Summary of Key Physicochemical Properties

PropertyValueSource
Physical Form Yellow to reddish-brown/golden crystals or powder.[2]PubChem[2]
Melting Point 100-102 °C (212-216 °F)World Dye Variety[1], PubChem[2]
Boiling Point Sublimes above 150 °C (302 °F)PubChem[2]
Water Solubility Insoluble (<1 mg/mL).[1][2] Estimated at 7.64 mg/L at 25°C.[4]World Dye Variety, PubChem, Guidechem
Organic Solubility Soluble in ethanol, acetone, toluene, chloroform, ether, oils, and fats.[1][2][4][5]Multiple Sources
Log Kow (Octanol/Water) 3.92 (estimated)Guidechem[4]
Vapor Pressure 7.5 x 10⁻⁷ mm Hg at 25 °C (extrapolated)PubChem[2]
Solubility Profile: A Tale of Polarity

The solubility of Solvent Yellow 3 is a direct consequence of its molecular structure. The large, nonpolar surface area conferred by the two aromatic rings makes it virtually insoluble in water.[1][2] Conversely, it readily dissolves in a wide range of nonpolar and moderately polar organic solvents such as acetone, ethanol, toluene, and chloroform.[1][2][5]

Expert Insight: This pronounced lipophilicity, quantified by a high estimated Log Kow of 3.92, is a critical parameter in a drug development context.[4] It suggests the compound will readily partition into lipid membranes, a key factor for predicting absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential bioaccumulation.

Melting Point and Thermal Stability

The compound presents as a crystalline solid with a defined melting point of approximately 100-102 °C.[1][2] This relatively sharp melting range is indicative of a pure substance. When heated to decomposition, it is reported to emit toxic fumes of nitrogen oxides.[2] This thermal instability is an important consideration for safe handling, storage, and formulation processes.

Acid-Base Behavior and Spectral Properties

The presence of the primary amine (-NH₂) group and the azo linkage (-N=N-) imparts weak basicity to the molecule. In acidic conditions, these sites can be protonated, leading to significant changes in solubility and color.

The compound is yellow, a result of its chromophore—the conjugated system of pi electrons spanning the azo bridge and aromatic rings. This system absorbs light in the violet-blue region of the visible spectrum, causing the complementary yellow color to be perceived. In concentrated sulfuric acid, the solution appears brown, shifting to a red-orange solution upon dilution.[1] This halochromism (color change with pH) is a characteristic feature of many azo dyes.

Analytical Characterization

Robust analytical methods are essential for the quantification and identification of Solvent Yellow 3 in various matrices, from quality control of raw materials to environmental or biological monitoring.

Spectroscopic Analysis

UV-Visible Spectroscopy is the primary technique for quantifying the dye in solution. Due to the extended π-electron system, Solvent Yellow 3 exhibits strong absorbance in the UV-visible range. In a 50% alcoholic solution with 1 N hydrochloric acid, maximum absorption wavelengths (λmax) are observed at 326 nm and 490 nm.[4]

Mass Spectrometry provides definitive structural information. Intense peaks are typically observed at m/z 225 (corresponding to the molecular ion), 134, 107, and 79.[4]

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying Solvent Yellow 3 from complex mixtures. A reverse-phase method is typically employed.

Expert Insight: The choice of a C18 column is logical due to the nonpolar nature of the analyte. The mobile phase, a mixture of an organic solvent (like methanol or acetonitrile) and water, allows for the fine-tuning of retention time. A gradient elution may be necessary for samples containing impurities with a wide range of polarities. UV detection at one of its λmax values (e.g., 490 nm) provides high sensitivity and selectivity.

Experimental Protocols

The following protocols are standardized workflows for determining key physicochemical properties. They are designed to be self-validating by including system suitability and quality control checks.

Protocol: Determination of UV-Vis Absorption Spectrum

This protocol outlines the steps to determine the λmax and absorptivity of Solvent Yellow 3.

Methodology:

  • Preparation of Stock Solution: Accurately weigh ~10 mg of Solvent Yellow 3 and dissolve it in 100 mL of absolute ethanol to create a 100 µg/mL stock solution.

  • Preparation of Working Standards: Prepare a serial dilution from the stock solution to create standards of 1, 2, 5, and 10 µg/mL in ethanol.

  • Instrument Setup: Use a calibrated double-beam UV-Vis spectrophotometer. Set the wavelength range from 200 to 700 nm. Use absolute ethanol as the blank reference.

  • Spectral Scan: Scan the 5 µg/mL working standard to determine the wavelength(s) of maximum absorbance (λmax).

  • Calibration Curve: Measure the absorbance of each working standard at the determined λmax.

  • Data Analysis: Plot a calibration curve of absorbance versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.995. This validates the method within this concentration range.

Caption: Experimental workflow for HPLC analysis of Solvent Yellow 3.

Toxicological and Safety Considerations

It is important to note that Solvent Yellow 3 (as o-Aminoazotoluene) is recognized as a compound with carcinogenic properties. [2]Studies have shown evidence of carcinogenicity in experimental animals. [6]Therefore, handling requires strict safety protocols, including the use of personal protective equipment (gloves, lab coat, safety glasses) and working within a well-ventilated fume hood to avoid inhalation of the powder or exposure to solutions.

References

  • World Dye Variety. (2012, September 19). Solvent Yellow 3. Retrieved from [Link]

  • Office of Environmental Health Hazard Assessment (OEHHA). (2011, July 1). C I Disperse Yellow 3. Retrieved from [Link]

  • PubChem. C.I. Disperse Yellow 3. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. o-Aminoazotoluene. National Center for Biotechnology Information. Retrieved from [Link]

  • International Agency for Research on Cancer (IARC). (1990). Disperse Yellow 3. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 48. Retrieved from [Link]

  • National Center for Biotechnology Information. (1990). Disperse Yellow 3. In: Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. Retrieved from [Link]

  • BioCrick. Solvent Yellow 3. Retrieved from [Link]

  • Pharmaffiliates. Amino-4-dimethylazobenzene-2',3. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Characterization of 4-Methyl-2-p-tolylazo-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, molecular structure, and characterization of the azo compound 4-Methyl-2-p-tolylazo-phenylamine. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a robust understanding for researchers and professionals in drug development and materials science.

Introduction: The Significance of Aryl Azo Amines

Aryl azo compounds, characterized by the R-N=N-R' functional group, are a cornerstone of synthetic chemistry, with wide-ranging applications as dyes, pigments, and pH indicators. Their utility extends into the pharmaceutical and biomedical fields, where they serve as potential therapeutic agents and molecular probes. The compound this compound, a substituted aromatic azo amine, presents a compelling subject for study due to the influence of its specific substitution pattern on its electronic, spectroscopic, and structural properties. Understanding the synthesis and detailed characterization of this molecule is crucial for harnessing its potential in various applications.

Section 1: Synthesis of this compound via Azo Coupling

The synthesis of this compound is achieved through a classic electrophilic aromatic substitution reaction known as azo coupling. This two-step process involves the diazotization of a primary aromatic amine followed by its reaction with a coupling agent, in this case, another aromatic amine.

The Causality behind Reagent Selection and Reaction Conditions

The choice of p-toluidine (4-methylaniline) as the diazo component and m-toluidine (3-methylaniline) as the coupling component is deliberate. P-toluidine forms a relatively stable diazonium salt under acidic conditions and low temperatures. M-toluidine is an effective coupling partner due to the activating, ortho-, para-directing amino group, which facilitates the electrophilic attack of the diazonium ion. The methyl group on m-toluidine further enhances the electron density of the ring, promoting the coupling reaction. The coupling is directed to the position para to the amino group and ortho to the methyl group, leading to the desired product.

Experimental Workflow: A Self-Validating Protocol

The synthesis is a meticulously controlled process where each step is critical for the final yield and purity.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization of p-Toluidine cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification p_toluidine p-Toluidine in HCl (aq) ice_bath Ice Bath (0-5 °C) p_toluidine->ice_bath Cooling diazonium_salt p-Tolyl Diazonium Chloride p_toluidine->diazonium_salt Formation na_no2 Sodium Nitrite Solution na_no2->p_toluidine Slow Addition coupling_reaction Coupling Reaction diazonium_salt->coupling_reaction m_toluidine m-Toluidine in Acetic Acid m_toluidine->coupling_reaction product This compound (Crude Product) coupling_reaction->product Precipitation filtration Filtration product->filtration washing Washing with Water filtration->washing recrystallization Recrystallization from Ethanol washing->recrystallization pure_product Pure Product recrystallization->pure_product

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1: Diazotization of p-Toluidine

  • Dissolve p-toluidine in a solution of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath to ensure the stability of the resulting diazonium salt.[1]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. The slow addition is crucial to control the exothermic reaction and prevent the decomposition of nitrous acid.

  • The formation of the p-tolyl diazonium chloride solution is indicated by a slight color change.

Step 2: Azo Coupling

  • In a separate beaker, dissolve m-toluidine in glacial acetic acid. The acidic medium is necessary for the coupling reaction with an aromatic amine.

  • Cool the m-toluidine solution in an ice bath.

  • Slowly add the freshly prepared, cold p-tolyl diazonium chloride solution to the m-toluidine solution with constant stirring.

  • A brightly colored precipitate of this compound will form.[2]

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the reaction.

Step 3: Isolation and Purification

  • Collect the crude product by vacuum filtration.

  • Wash the precipitate with cold water to remove any unreacted salts and acids.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain pure crystals of this compound.

Section 2: Spectroscopic Characterization

A multi-faceted spectroscopic approach is essential for the unambiguous structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The integration of these signals will correspond to the number of protons in each environment. The chemical shifts and coupling patterns will be influenced by the electronic effects of the amino and azo groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern.

Predicted ¹H and ¹³C NMR Data
¹H NMR (predicted): Aromatic protons (multiplets in the range of 6.5-8.0 ppm), Amino proton (a broad singlet), Methyl protons (two singlets around 2.2-2.5 ppm).
¹³C NMR (predicted): Aromatic carbons (signals between 110-155 ppm), Methyl carbons (signals around 20-25 ppm).

Note: Specific chemical shifts will depend on the solvent and the instrument's magnetic field strength.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₅N₃), the expected molecular weight is approximately 225.3 g/mol .

Expected Fragmentation Pattern: Under electron ionization (EI), the molecular ion peak (M⁺) is expected to be observed. Characteristic fragmentation patterns for azo compounds often involve cleavage of the C-N bonds adjacent to the azo group and the N=N bond itself.[3] Common fragments would include the tolyl and methylphenylamine radical cations.

MS_Fragmentation M [C₁₄H₁₅N₃]⁺˙ (Molecular Ion) F1 [C₇H₇]⁺ (Tolyl Cation) M->F1 Loss of C₇H₈N₂ F2 [C₇H₈N]⁺ (Methylphenylamino Cation) M->F2 Loss of C₇H₇N₂ F3 [C₇H₇N₂]⁺ M->F3 Loss of C₇H₈

Caption: Predicted mass spectrometry fragmentation pathway.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Azo compounds are known for their strong absorption in the visible region, which is responsible for their color. The spectrum of this compound is expected to show two main absorption bands:

  • π → π* transition: A high-intensity band in the UV region (around 250-350 nm) corresponding to the electronic transitions within the aromatic rings.

  • n → π* transition: A lower-intensity band in the visible region (around 400-500 nm) associated with the azo group, which gives the compound its characteristic color.[4][5]

The position and intensity of these bands are sensitive to the solvent polarity and the pH of the medium.

Expected UV-Vis Absorption Data
λ_max (π → π): ~280 - 320 nm
λ_max (n → π): ~410 - 450 nm

Section 3: Structural Elucidation via X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

The Rationale for Crystallographic Analysis

Obtaining a single crystal of this compound suitable for X-ray analysis would provide invaluable information, including:

  • Confirmation of Connectivity: Unambiguously confirming the synthesized molecular structure.

  • Bond Lengths and Angles: Providing precise measurements of all bond lengths and angles.

  • Molecular Conformation: Revealing the dihedral angles and the overall shape of the molecule.

  • Intermolecular Interactions: Elucidating the packing of molecules in the crystal lattice and identifying any hydrogen bonding or π-π stacking interactions.[6][7]

Experimental Protocol for Crystal Growth and Data Collection

Crystal Growth:

  • Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, acetone, or a solvent mixture).

  • Allow the solution to cool slowly and undisturbed at room temperature. Slow evaporation of the solvent can also promote the growth of single crystals.

Data Collection and Structure Refinement:

  • A suitable single crystal is mounted on a goniometer.

  • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

  • X-ray diffraction data are collected using a diffractometer.

  • The collected data are processed, and the crystal structure is solved and refined using specialized software.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis, characterization, and structural elucidation of this compound. By understanding the causality behind the experimental choices and employing a suite of powerful analytical techniques, researchers can confidently prepare and characterize this and other related aryl azo compounds. The detailed protocols and expected data provided herein serve as a valuable resource for scientists and professionals engaged in the development of new materials and therapeutic agents.

References

  • PubChem. 4-Methyl-2-(phenylazo)phenol. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis, Spectral Analysis, Spectroscopic Characterization and Second Order Hyperpolarizability of 2-Amino-4-Methylpyridiniium-4-Hydroxybenzolate Crystal. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers. Royal Society of Chemistry. [Link]

  • MDPI. Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. [Link]

  • ResearchGate. Mass fragmentations (m/z values) of phenethylamines and tryptamines.... [Link]

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  • ResearchGate. A): UV–Vis absorption spectra of azo–compounds 1 e, 2 e and 3 e.... [Link]

  • National Center for Biotechnology Information. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]

  • Journal of Basrah Researches ((Sciences)). Synthesis and Characterization of Some Metals Complexes with New Acidicazo Ligand 4-[(2-Amino-4-Phenylazo)-Methyl]-Cyclohexane Carboxylic Acid. [Link]

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  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • SpringerLink. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. [Link]

  • ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF 4-METHYL-2-PHENYL-4-((5-PHENYL-2H-TETRAZOL-2-YL)METHYL)-4,5-DIHYDROOXAZOLE. [Link]

  • MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

  • National Center for Biotechnology Information. X-ray structure, hirshfeld surfaces and interaction energy studies of 2,2-diphenyl-1-oxa-3-oxonia-2-boratanaphthalene. [Link]

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  • Google Patents. Preparation method of 2-methyl-4-nitrophenylamine.
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  • The Journal of Chemical Physics. An assessment of different electronic structure approaches for modeling time-resolved x-ray absorption spectroscopy. [Link]

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potential biological activity of 4-Methyl-2-p-tolylazo-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activity of 4-Methyl-2-p-tolylazo-phenylamine

Authored by: A Senior Application Scientist

Foreword

The vast chemical space of azo compounds, characterized by the vibrant chromophoric azo group (-N=N-), has long been a cornerstone of the dye industry.[1][2] However, their structural versatility and rich electronic properties have increasingly drawn the attention of medicinal chemists and drug discovery professionals.[1] This guide delves into the scientific rationale and experimental blueprint for investigating the potential biological activities of a specific, yet under-explored, member of this class: this compound.

While direct biological data for this exact molecule is sparse in publicly accessible literature, its structural motifs—an aromatic azo linkage flanked by substituted phenyl rings—provide a strong foundation for hypothesizing a range of pharmacological effects. This document serves as a comprehensive roadmap for researchers, outlining the scientific basis for investigating its potential antimicrobial and cytotoxic properties, and providing detailed, field-proven protocols for its systematic evaluation.

Molecular Profile and Rationale for Investigation

Chemical Structure: this compound

Molecular Formula: C₁₄H₁₅N₃

Core Features:

  • Azo Group (-N=N-): This functional group is the cornerstone of the molecule's potential bioactivity. It can act as a hydrogen bond acceptor and is susceptible to enzymatic reduction, particularly under hypoxic conditions, which can lead to the formation of aromatic amines.[1][3] This bioreductive activation is a key mechanism for the biological effects of some azo compounds.

  • Aromatic Scaffolds: The presence of two substituted benzene rings (a p-tolyl group and a methyl-phenylamine group) provides a lipophilic character, which can facilitate membrane translocation. The specific substitution patterns can influence electronic properties and steric interactions with biological targets.

The historical precedent for the biological activity of azo compounds is well-established. Prontosil, the first commercially available antibacterial antibiotic, is an azo dye that is metabolized in vivo to the active agent sulfanilamide.[4] This seminal discovery highlights the potential of azo compounds as prodrugs. More broadly, various azo derivatives have been explored for a wide spectrum of pharmacological applications, including antibacterial, antifungal, anticancer, and anti-inflammatory roles.[1][4][5] This collective evidence provides a compelling rationale for the systematic investigation of this compound as a novel bioactive agent.

Hypothesized Biological Activities and Mechanistic Considerations

Based on the extensive literature on analogous azo compounds, we can formulate several primary hypotheses regarding the potential bioactivity of this compound.

Antimicrobial and Antifungal Potential

A significant body of research demonstrates the antimicrobial properties of azo compounds against a range of pathogenic bacteria and fungi.[6][7][8][9] The proposed investigations should therefore include screening against representative Gram-positive and Gram-negative bacteria, as well as fungal species.

Potential Mechanism of Action: The antimicrobial action of azo compounds is often linked to their ability to interfere with essential cellular processes. For instance, some azo derivatives are known to inhibit dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway.[1] The structural similarity to sulfonamides, which act on this pathway, supports this hypothesis. Additionally, the planarity and electronic properties of the molecule could allow for intercalation with DNA or binding to key enzymes, thereby disrupting cellular function.

antimicrobial_mechanism cluster_cell Inside Bacterial Cell Compound This compound BacterialCell Bacterial Cell Compound->BacterialCell DHPS Dihydropteroate Synthase (Folate Synthesis) Compound->DHPS Inhibition DNA Bacterial DNA Compound->DNA Intercalation? Inhibition Inhibition of Folate Synthesis DHPS->Inhibition Disruption DNA Function Disruption DNA->Disruption CellDeath Bacteriostasis / Bactericidal Effect Inhibition->CellDeath Disruption->CellDeath

Caption: Hypothesized antimicrobial mechanisms of action.

Cytotoxic and Anticancer Potential

The antineoplastic activity of azo dyes has been demonstrated against various cancer cell lines, including those from breast, lung, and cervical cancers.[10][11][12] Therefore, a primary objective is to assess the cytotoxicity of this compound against a panel of human cancer cell lines.

Potential Mechanism of Action: A key hypothesis revolves around the reductive cleavage of the azo bond, which is often more pronounced in the hypoxic microenvironment of solid tumors. This reduction would release two aromatic amine metabolites, which could be the primary cytotoxic agents. These amines or their metabolites can form adducts with DNA, leading to genotoxicity and apoptosis. Furthermore, the parent compound or its metabolites could inhibit critical signaling pathways involved in cell proliferation and survival.

cytotoxic_mechanism Compound This compound (Prodrug) TumorEnv Hypoxic Tumor Microenvironment Compound->TumorEnv Metabolites Aromatic Amine Metabolites Compound->Metabolites Reduction AzoReductase AzoReductase Azo Reductases TumorEnv->AzoReductase Upregulation DNA_Adducts DNA Adduct Formation Metabolites->DNA_Adducts Apoptosis Apoptosis / Cell Cycle Arrest DNA_Adducts->Apoptosis

Caption: Hypothesized bioreductive activation pathway in cancer cells.

Comprehensive Experimental Workflow for Biological Evaluation

A tiered screening approach is recommended to efficiently evaluate the biological potential of this compound.[13][14] This cascade begins with broad primary screening, followed by more detailed secondary assays for promising activities.

screening_workflow cluster_prep Compound Preparation cluster_primary Primary Screening cluster_secondary Secondary Assays (for 'Hits') cluster_tertiary Mechanism of Action Studies CompoundPrep Stock Solution Preparation (e.g., in DMSO) AntimicrobialScreen Antimicrobial Screening (Broth Microdilution) CompoundPrep->AntimicrobialScreen CytotoxicityScreen Cytotoxicity Screening (MTT/MTS Assay) CompoundPrep->CytotoxicityScreen MIC_MBC MIC & MBC Determination AntimicrobialScreen->MIC_MBC If Active IC50 IC50 Determination (Dose-Response) CytotoxicityScreen->IC50 If Active MOA Apoptosis Assays Cell Cycle Analysis Bioreduction Studies MIC_MBC->MOA Selectivity Selectivity Index (vs. Normal Cells) IC50->Selectivity Selectivity->MOA

Caption: Tiered workflow for biological activity screening.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound.

Objective: To quantify the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates (sterile)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Fungal strains (e.g., Candida albicans ATCC 90028)

  • Test compound stock solution (e.g., 10 mg/mL in DMSO)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Resazurin solution (for viability indication)

  • Multichannel pipette

Procedure:

  • Preparation of Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.

  • Serial Dilution: Add 100 µL of broth to all wells of a 96-well plate. Dispense 100 µL of the test compound stock solution into the first well of a row and perform a 2-fold serial dilution across the plate.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Vehicle Control: Wells with inoculum and the highest concentration of DMSO used.

    • Positive Control: Wells with inoculum and a serial dilution of the standard antibiotic/antifungal.

    • Negative Control (Sterility): Wells with broth only.

    • Growth Control: Wells with inoculum and broth.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • MIC Determination: After incubation, add 20 µL of Resazurin solution to each well and incubate for another 2-4 hours. The MIC is the lowest concentration where the color remains blue (indicating inhibition) compared to the pink color of the growth control.

Protocol: Cytotoxicity Assessment (MTT Assay)

This protocol assesses the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Objective: To determine the concentration of this compound that reduces the viability of a cancer cell line by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Normal human cell line (e.g., HEK293) for selectivity assessment

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Controls:

    • Vehicle Control: Cells treated with medium containing the highest concentration of DMSO.

    • Positive Control: Cells treated with a serial dilution of Doxorubicin.

    • Untreated Control: Cells with fresh medium only.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Antimicrobial Activity Summary

MicroorganismCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
S. aureusDataDataN/A
E. coliDataDataN/A
C. albicansDataN/AData

Table 2: Cytotoxicity Profile

Cell LineCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Selectivity Index (SI)*
MCF-7 (Breast Cancer)DataDataData
A549 (Lung Cancer)DataDataData
HEK293 (Normal)DataDataN/A

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity towards cancer cells.

Safety and Handling Precautions

Azo compounds and their potential breakdown products (aromatic amines) should be handled with care. Some aromatic amines are known or suspected carcinogens. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated area or a chemical fume hood.

Conclusion and Future Directions

This guide provides a robust framework for the initial biological evaluation of this compound. The structural features of this molecule, viewed through the lens of existing research on azo compounds, suggest a promising potential for both antimicrobial and cytotoxic activities. The outlined experimental protocols are designed to provide clear, reproducible, and quantifiable data to either validate or refute these hypotheses.

Should primary screening yield positive results, future work should focus on elucidating the precise mechanisms of action. For antimicrobial "hits," this could involve investigating effects on bacterial membrane integrity or specific enzymatic pathways. For cytotoxic "hits," studies on apoptosis induction, cell cycle analysis, and the identification of reductive metabolites would be critical next steps. Ultimately, this systematic approach will determine if this compound or its derivatives warrant further development as therapeutic leads.

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An In-depth Technical Guide to the Exploratory Research Applications of 4-Methyl-2-p-tolylazo-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following technical guide addresses the exploratory research applications of 4-Methyl-2-p-tolylazo-phenylamine. Direct experimental data for this specific compound is limited in publicly accessible literature. Therefore, this guide has been constructed using established principles of azo chemistry and by drawing parallels with structurally analogous compounds. The protocols and potential applications described herein are intended to serve as a foundational framework for research and development professionals. All experimental procedures should be conducted with appropriate safety precautions and adapted as necessary based on laboratory findings.

Introduction: Unveiling the Potential of a Niche Arylazoarylamine

This compound is a member of the vast family of azo compounds, characterized by the presence of a diazene functional group (–N=N–) connecting two aromatic rings. Specifically, it is an arylazoarylamine, a subclass known for its rich chromophoric properties and diverse chemical reactivity. While this particular molecule has not been the subject of extensive investigation, its structural motifs—a tolyl group, a methyl-substituted phenylamine, and the central azo bridge—suggest a fascinating landscape for exploratory research. This guide will provide a comprehensive overview of its predicted chemical profile, a robust synthesis and characterization workflow, and a detailed exploration of its potential applications in cutting-edge scientific domains. By leveraging data from analogous compounds, we can construct a logical and scientifically rigorous framework to unlock the potential of this compound.

I. Chemical Profile and Predicted Properties

A thorough understanding of the physicochemical properties of this compound is paramount for designing meaningful experiments. Based on its structure and data from similar azo dyes, we can predict the following characteristics:

PropertyPredicted Value/CharacteristicBasis for Prediction
Molecular Formula C₁₄H₁₅N₃Structural analysis
Molecular Weight 225.29 g/mol Calculation from molecular formula
Appearance Orange to reddish-brown crystalline solidTypical for arylazoarylamines
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, benzene); sparingly soluble in water.General solubility of azo dyes[1]
Melting Point Estimated in the range of 100-120 °CComparison with structurally similar azo compounds
UV-Vis λmax Expected in the 400-500 nm range in neutral solvents.The extended π-conjugation system is characteristic of colored azo dyes that absorb in the visible region[2]

II. Synthesis and Characterization: A Validated Workflow

The synthesis of this compound can be reliably achieved through a classic two-step diazotization and azo coupling reaction.[3][4] This process involves the conversion of an aromatic primary amine to a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound.

A. Synthesis Protocol

This protocol outlines the synthesis of this compound from p-toluidine and m-toluidine.

Step 1: Diazotization of p-Toluidine

  • Dissolution: In a 250 mL beaker, dissolve 10.7 g (0.1 mol) of p-toluidine in a mixture of 30 mL of concentrated hydrochloric acid and 50 mL of distilled water. Stir until a clear solution is obtained.

  • Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring.

  • Nitrite Addition: Slowly add a pre-cooled solution of 7.0 g (0.1 mol) of sodium nitrite in 20 mL of distilled water dropwise to the p-toluidine solution. Maintain the temperature below 5 °C throughout the addition.

  • Confirmation: After the complete addition of the sodium nitrite solution, stir the mixture for an additional 15 minutes. Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). A slight excess is desirable to ensure complete diazotization.

Step 2: Azo Coupling with m-Toluidine

  • Coupling Solution Preparation: In a separate 500 mL beaker, dissolve 10.7 g (0.1 mol) of m-toluidine in a solution of 15 mL of concentrated hydrochloric acid and 100 mL of distilled water. Cool this solution to 0-5 °C in an ice-salt bath.

  • Coupling Reaction: Slowly add the freshly prepared p-tolyldiazonium chloride solution to the cold m-toluidine solution with vigorous stirring. A colored precipitate should form immediately.

  • pH Adjustment: Maintain a slightly acidic pH (around 4-6) during the coupling reaction by the dropwise addition of a 10% sodium hydroxide solution. This is crucial for activating the coupling component.[5]

  • Completion and Isolation: Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • Filtration and Washing: Isolate the crude this compound precipitate by vacuum filtration. Wash the solid with cold distilled water until the filtrate is neutral.

  • Drying and Recrystallization: Dry the product in a vacuum oven at 60 °C. For purification, recrystallize the crude product from a suitable solvent such as ethanol.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling p_toluidine p-Toluidine diazonium_salt p-Tolyldiazonium Chloride p_toluidine->diazonium_salt + HCl, H₂O hcl_h2o HCl, H₂O ice_bath1 0-5 °C na_no2 NaNO₂ (aq) na_no2->p_toluidine Slow Addition m_toluidine m-Toluidine diazonium_salt->m_toluidine Coupling Reaction product 4-Methyl-2-p-tolylazo- phenylamine m_toluidine->product + Diazonium Salt hcl_h2o2 HCl, H₂O ice_bath2 0-5 °C naoh NaOH (aq) naoh->m_toluidine pH Adjustment

Fig. 1: Synthesis workflow for this compound.
B. Characterization Workflow

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.

  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 8:2 v/v).

    • Visualization: UV light (254 nm and 365 nm) and iodine vapor.

    • Purpose: To monitor the progress of the reaction and assess the purity of the final product.

  • Spectroscopic Analysis:

    • Infrared (IR) Spectroscopy: To identify key functional groups. Expected characteristic peaks include N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of aromatic and methyl groups (around 2850-3100 cm⁻¹), N=N stretching (around 1400-1450 cm⁻¹), and C=C aromatic ring stretching (around 1500-1600 cm⁻¹).[6]

    • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation. The spectra will reveal the number and types of protons and carbons, as well as their connectivity.[7][8][9]

    • UV-Visible (UV-Vis) Spectroscopy: To determine the absorption maximum (λmax) and molar absorptivity. The spectrum is expected to show a strong absorption band in the visible region, responsible for the compound's color.[10][11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis start Synthesized Product tlc TLC (Purity Check) start->tlc purification Recrystallization tlc->purification Impure ir IR Spectroscopy (Functional Groups) tlc->ir Pure purification->tlc Re-check nmr NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) ir->nmr uv_vis UV-Vis Spectroscopy (λmax, Molar Absorptivity) nmr->uv_vis ms Mass Spectrometry (Molecular Weight Confirmation) uv_vis->ms final_product Characterized This compound ms->final_product

Fig. 2: Comprehensive characterization workflow.

III. Exploratory Research Applications

The unique structural features of this compound open up several avenues for exploratory research.

A. pH-Responsive Chromism: A Potential Acid-Base Indicator

Many azo dyes exhibit halochromism, a change in color with varying pH, making them excellent acid-base indicators.[1][12][13] The presence of the amino group and the azo bridge in this compound suggests that it could function as a pH indicator.

Hypothesized Mechanism: In acidic conditions, the lone pair of electrons on the amino group and the azo nitrogens can be protonated. This alters the electronic distribution within the conjugated π-system, leading to a shift in the absorption maximum and a visible color change.

Experimental Protocol: Evaluation as a pH Indicator

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the purified compound in ethanol.

  • Buffer Preparation: Prepare a series of buffer solutions with pH values ranging from 1 to 14.

  • Spectrophotometric Analysis:

    • Add a small, constant volume of the stock solution to each buffer solution.

    • Record the UV-Vis absorption spectrum for each pH value.

    • Plot the absorbance at the λmax of the basic form versus pH to determine the pKa of the indicator.

  • Visual Color Change Determination: Observe and record the color of the solution at each pH to determine the visual transition range.

B. Nonlinear Optical (NLO) Materials

Azo compounds with donor-acceptor functionalities are known to exhibit significant nonlinear optical properties.[14][15][16] The tolyl group (electron-donating) and the azo group (electron-withdrawing) in the target molecule create a push-pull system, which is a key requirement for second-order NLO activity.

Causality: The asymmetric charge distribution in such molecules leads to a large molecular hyperpolarizability, a measure of the NLO response.

Experimental Protocol: Screening for NLO Properties

  • Sample Preparation: Prepare thin films of the compound by spin-coating a solution of the dye in a suitable polymer matrix (e.g., PMMA) onto a glass substrate.

  • Kurtz-Perry Powder Technique: This is a common method for screening second-harmonic generation (SHG) efficiency in powdered samples.

    • A pulsed laser beam is directed at the sample.

    • The intensity of the frequency-doubled light is measured and compared to a standard NLO material (e.g., potassium dihydrogen phosphate - KDP).

  • Z-Scan Technique: To determine the third-order nonlinear susceptibility, including the nonlinear refractive index and nonlinear absorption coefficient.[17]

C. Potential Biological Activity

Arylazoarylamines have been investigated for a range of biological activities, including antibacterial, antifungal, and anticancer properties.[18][19][20] The azo linkage is a key pharmacophore in some sulfonamide drugs.

Hypothesized Pathway: Disruption of Cellular Processes

The planar structure of the molecule could allow it to intercalate with DNA, while the azo bond can be susceptible to enzymatic reduction in vivo, potentially leading to the formation of cytotoxic metabolites.

Experimental Protocol: Preliminary Antimicrobial Screening

  • Microorganisms: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and a fungal strain (e.g., Candida albicans).

  • Agar Well Diffusion Method:

    • Prepare agar plates inoculated with the test microorganisms.

    • Create wells in the agar and add different concentrations of the test compound dissolved in a suitable solvent (e.g., DMSO).

    • Incubate the plates and measure the diameter of the zone of inhibition around each well.

  • Minimum Inhibitory Concentration (MIC) Determination: Use a broth microdilution method to determine the lowest concentration of the compound that inhibits the visible growth of the microorganism.

Biological_Activity_Hypothesis cluster_mechanism Hypothesized Mechanisms of Action compound This compound intercalation DNA Intercalation (Planar Structure) compound->intercalation reduction Azo Bond Reduction (Enzymatic) compound->reduction cellular_disruption Disruption of Cellular Processes intercalation->cellular_disruption metabolites Formation of Cytotoxic Metabolites reduction->metabolites metabolites->cellular_disruption cell_death Microbial Cell Death cellular_disruption->cell_death

Fig. 3: Hypothesized biological activity pathway.

IV. Conclusion and Future Directions

While this compound remains a relatively unexplored compound, its structural characteristics strongly suggest a rich potential for a variety of research applications. This guide provides a scientifically grounded framework for its synthesis, characterization, and initial exploration in the fields of sensor technology, materials science, and medicinal chemistry. The protocols and hypotheses presented herein, though based on analogous compounds, offer a solid starting point for researchers to embark on the systematic investigation of this intriguing molecule. Future work should focus on the experimental validation of the predicted properties and the optimization of the proposed protocols. The synthesis of a library of related derivatives with varying substitution patterns could further elucidate the structure-activity relationships and lead to the discovery of novel functional materials and bioactive compounds.

References

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solubility of 4-Methyl-2-p-tolylazo-phenylamine in various organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4-Methyl-2-p-tolylazo-phenylamine (C.I. Solvent Yellow 3)

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, an azo dye commercially known as C.I. Solvent Yellow 3 (CAS 97-56-3). Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical, field-proven methodologies. It delves into the physicochemical properties of the compound, explores the governing principles of solubility, presents a qualitative solubility profile in a range of common organic solvents, and provides a detailed, replicable protocol for experimental solubility determination. The guide aims to equip the reader with the foundational knowledge required to effectively utilize and manipulate this compound in various solvent systems.

Introduction to this compound

This compound, also known by synonyms such as 4-amino-2',3-dimethylazobenzene and C.I. Solvent Yellow 3, is a synthetic organic compound belonging to the single azo class of dyes.[1] Its molecular structure consists of two substituted benzene rings linked by a diazo group (-N=N-), which is the chromophore responsible for its characteristic yellow color.[1]

Key Physicochemical Properties:

  • Molecular Formula: C₁₄H₁₅N₃[1][2]

  • Molecular Weight: 225.29 g/mol [1][2]

  • Appearance: Yellow or brownish-yellow powder/crystals.[1][3][4]

  • Melting Point: Approximately 100 °C.[1]

  • CAS Number: 97-56-3[1][2]

The compound's industrial relevance lies in its use as a colorant for materials such as paraffin wax, plastics, and other non-aqueous systems where solubility in organic media is paramount.[1][5] Its structure, featuring large nonpolar aromatic regions, dictates its solubility behavior, making it a classic example of a hydrophobic molecule.

The Theoretical Framework of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible. For a compound like this compound, several factors are at play.

2.1 Molecular Structure and Polarity

The molecule is predominantly nonpolar due to its two aromatic rings and methyl groups. This large hydrocarbon backbone favors interactions with nonpolar solvents through van der Waals dispersion forces. The presence of the azo group (-N=N-) and an amine group (-NH₂) introduces some polarity and the potential for hydrogen bonding, but these are largely overshadowed by the nonpolar regions. Consequently, the compound exhibits poor solubility in highly polar solvents like water.[1][3]

2.2 Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the Hansen Solubility Parameter (HSP) model. This framework deconstructs the total cohesive energy of a substance into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar forces.

  • δH: Energy from hydrogen bonding forces.[6][7]

The following diagram illustrates the relationship between the solute and representative solvents based on the "like dissolves like" principle.

Solute Solvent Yellow 3 (Large Nonpolar, Aromatic) Toluene Toluene (Nonpolar, Aromatic) Solute->Toluene High Solubility (π-π stacking, van der Waals) Acetone Acetone (Polar Aprotic) Solute->Acetone Good Solubility (Dipole-Induced Dipole) Ethanol Ethanol (Polar Protic, H-Bonding) Solute->Ethanol Moderate Solubility (H-Bonding with -NH₂) Water Water (Highly Polar, H-Bonding) Solute->Water Insoluble (Hydrophobic Mismatch)

Caption: Intermolecular forces driving solubility.

Qualitative Solubility Profile

Based on available chemical data, this compound exhibits a distinct solubility profile. The following table summarizes its performance in various common organic solvents. Note that this data is primarily qualitative.

Solvent ClassSolvent NameSolubilityPrimary Interaction Mechanism
Aromatic TolueneSoluble[1]Strong van der Waals forces, π-π stacking
BenzeneSoluble[4]Strong van der Waals forces, π-π stacking
Ketone AcetoneSoluble[1]Dipole-induced dipole, van der Waals forces
Alcohol EthanolSoluble[1]Hydrogen bonding (acceptor), van der Waals forces
Chlorinated DichloromethaneSolubleDipole-induced dipole, van der Waals forces
ChloroformSolubleDipole-induced dipole, van der Waals forces
Ester Ethyl AcetateSolubleDipole-induced dipole, van der Waals forces
Ether CellosolveSoluble[1]Dipole-induced dipole, van der Waals forces
Amide (Aprotic) DMSOSolubleStrong dipole-induced dipole interactions
Aqueous WaterInsoluble (<0.1 mg/mL)[3][4]Hydrophobic effect; unfavorable energetics

The high solubility in aromatic solvents like toluene is expected due to the similar nonpolar, aromatic nature of both solute and solvent, which allows for favorable π-π stacking interactions. Its solubility in polar aprotic solvents like acetone and DMSO is driven by strong dipole and dispersion forces. In alcohols such as ethanol, the amine group on the solute can act as a hydrogen bond donor, contributing to its solubility.[1]

Experimental Protocol: Isothermal Shake-Flask Method

To obtain quantitative solubility data, the isothermal (or equilibrium) shake-flask method is a reliable and widely used standard.[8] This protocol is designed to be a self-validating system by ensuring that a true equilibrium is reached.

4.1 Materials and Equipment

  • This compound (solute)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis Spectrophotometer

4.2 Step-by-Step Procedure

  • Preparation: Add an excess amount of the solid solute to a series of vials. The presence of undissolved solid at the end of the experiment is critical to ensure saturation.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is fully saturated.

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed in a temperature-controlled bath for at least 2 hours to let the excess solid settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a clean, pre-weighed vial. This step is crucial to remove any undissolved micro-particles.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven and weigh the remaining solid residue.

    • Spectroscopic/Chromatographic Method: Prepare a series of calibration standards of the solute in the same solvent. Dilute the filtered sample with a known factor to fall within the calibration range and measure its concentration using a pre-validated HPLC or UV-Vis method.[8]

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the amount of solute quantified in the known volume of the solvent.

The following diagram outlines this experimental workflow.

A 1. Add Excess Solute to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate on Shaker (24-72h, Constant Temp) B->C D 4. Settle Undissolved Solid (2h) C->D E 5. Withdraw & Filter Supernatant (0.45 µm) D->E F 6. Quantify Concentration (e.g., HPLC, UV-Vis) E->F G 7. Calculate Solubility (mg/mL or mol/L) F->G

Caption: Workflow for the Isothermal Shake-Flask Method.

Safety and Handling

This compound is a chemical that requires careful handling.

  • Health Hazards: It is suspected of causing cancer and may cause allergic skin reactions or dermatitis upon contact.[3][4][9]

  • Physical Hazards: As an azo compound, it can be explosive when suspended in air as a fine dust at certain concentrations.[3][9]

  • Handling Precautions: Always handle this compound in a well-ventilated area or fume hood.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10] Avoid creating dust.[9][10]

Conclusion

This compound (C.I. Solvent Yellow 3) is a predominantly nonpolar azo dye with high solubility in aromatic, chlorinated, and polar aprotic organic solvents, and poor solubility in water. This profile is a direct consequence of its molecular structure, which is dominated by large, nonpolar aromatic rings. The principles of "like dissolves like" and Hansen Solubility Parameters provide a robust theoretical framework for understanding and predicting its behavior. For precise quantitative assessment, the isothermal shake-flask method coupled with chromatographic or spectroscopic analysis is the recommended experimental approach. Proper safety precautions are essential when handling this compound due to its potential health and physical hazards.

References

  • National Center for Biotechnology Information. (n.d.). C.I. Disperse Yellow 3. PubChem. Retrieved from [Link]

  • World Dye Variety. (2012, September 19). Solvent Yellow 3. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2022, June 27). Safety Data Sheet: C.I. Disperse Yellow 3. Retrieved from [Link]

  • LibreTexts. (2023, August 31). Solubility of Organic Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Google Patents. (n.d.). US20060053571A1 - Azo dyes soluble in organic solvents.
  • University of Malaya. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). o-Aminoazotoluene. PubChem. Retrieved from [Link]

  • Koch Color. (2017, August 19). Safety Data Sheet: C.I. Acid Yellow 3. Retrieved from [Link]

  • ResearchGate. (2018, October 13). Azo-Dye-Functionalized Polycarbonate Membranes for Textile Dye and Nitrate Ion Removal. Retrieved from [Link]

  • ResearchGate. (2018, August 7). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. Retrieved from [Link]

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

  • The Dow Chemical Company. (2015, March 4). SAFETY DATA SHEET: AUTOMATE™ YELLOW 8HF Liquid Dye. Retrieved from [Link]

  • LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Chemistry LibreTexts. Retrieved from [Link]

  • BioCrick. (n.d.). Solvent Yellow 3 | CAS:97-56-3. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • MDPI. (n.d.). Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Amino-4'-(dimethylamino)azobenzene (CAS 539-17-3). Retrieved from [Link]

  • SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,4'-Diamino-2-methylazobenzene. PubChem. Retrieved from [Link]

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A Technical Guide to the Synthesis of 4-Methyl-2-p-tolylazo-phenylamine Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Methyl-2-p-tolylazo-phenylamine and its analogues. Azo compounds are a significant class of molecules, historically important as dyes and increasingly recognized for their potential in medicinal chemistry and materials science. This document details the foundational principles of the synthesis, which is centered around the diazotization of an aromatic amine followed by an azo coupling reaction. We present validated, step-by-step experimental protocols, methodologies for purification and characterization, and a discussion on the logical extension of these methods to produce a diverse library of derivatives. The causality behind experimental choices, critical safety considerations, and troubleshooting are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of Arylazo Amines

Arylazo compounds, characterized by the R−N=N−R' functional group, are notable for their extensive delocalized electron systems, which are responsible for their vibrant colors.[1] The parent compound of interest, this compound, belongs to the family of azo dyes. The synthesis of these molecules is a cornerstone of classical organic chemistry, typically involving a two-step process: the diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with an electron-rich aromatic partner.[2]

The versatility of this synthetic route allows for the creation of a vast array of derivatives by simply varying the amine and the coupling component.[3] This guide will focus on the synthesis of the title compound, derived from p-toluidine and m-toluidine, and provide a framework for synthesizing analogues by modifying the starting materials.

The Core Synthetic Strategy: Diazotization and Azo Coupling

The synthesis of this compound is achieved through a well-established two-stage reaction sequence.[2]

Stage 1: Diazotization of p-Toluidine The process begins with the conversion of a primary aromatic amine, in this case, p-toluidine, into a p-tolyldiazonium salt.[4] This reaction is conducted in a cold, acidic solution with sodium nitrite.

  • Causality of Conditions: The reaction must be performed at low temperatures (0–5 °C) because diazonium salts are thermally unstable and can decompose violently at higher temperatures or if isolated in a dry state.[5][6][7] An acidic medium, typically using hydrochloric acid, is essential to form nitrous acid (HNO₂) in situ from sodium nitrite, which is the key reagent for the diazotization.

Stage 2: Azo Coupling The freshly prepared, unstable diazonium salt is immediately used in the next step. It acts as a weak electrophile and reacts with an electron-rich aromatic compound—the coupling agent.[8] For the title compound, m-toluidine serves as the coupling agent. The diazonium salt attacks the aromatic ring of the coupling agent in an electrophilic aromatic substitution reaction.[9]

  • Regioselectivity: The amino group (-NH₂) and the methyl group (-CH₃) of m-toluidine are both ortho-, para-directing groups. The azo coupling occurs at the position that is sterically most accessible and electronically most activated, which is typically the para-position to the strongest activating group (the amino group). Since the para position is blocked by the methyl group, the coupling occurs at the ortho position.

Mechanistic Overview

The overall reaction mechanism is a classic example of electrophilic aromatic substitution. The aryldiazonium cation serves as the electrophile, attacking the nucleophilic, activated aromatic ring of the coupling partner.[8]

Azo_Coupling_Workflow p_toluidine p-Toluidine (Starting Amine) diazonium p-Tolyldiazonium Chloride (Electrophile Intermediate) p_toluidine->diazonium Diazotization reagents_d NaNO₂ / aq. HCl (0-5 °C) crude_product Crude Product (this compound) diazonium->crude_product m_toluidine m-Toluidine (Coupling Agent) m_toluidine->crude_product Azo Coupling purification Purification (Recrystallization) crude_product->purification final_product Final Product purification->final_product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol provides a self-validating system for the synthesis of the parent compound.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
p-Toluidine107.1510.7 g0.1
Concentrated HCl36.4625 mL~0.3
Sodium Nitrite (NaNO₂)69.007.0 g0.1
m-Toluidine107.1510.7 g0.1
Glacial Acetic Acid60.05As neededN/A
Deionized Water18.02As neededN/A

Procedure:

Part A: Diazotization [4]

  • Preparation of Amine Salt: In a 250 mL beaker, combine 10.7 g of p-toluidine with 100 mL of deionized water. While stirring, slowly add 25 mL of concentrated hydrochloric acid. Stir until the p-toluidine dissolves completely to form p-toluidine hydrochloride.

  • Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring.

  • Nitrite Addition: In a separate beaker, dissolve 7.0 g of sodium nitrite in 35 mL of deionized water and cool this solution to 0-5 °C.

  • Diazonium Salt Formation: Add the cold sodium nitrite solution dropwise to the cold, stirred p-toluidine hydrochloride solution. Maintain the temperature strictly between 0 and 5 °C. The addition should take approximately 10-15 minutes.

  • Confirmation of Completion: After the addition is complete, stir for another 10 minutes. Test for the presence of excess nitrous acid by touching the reaction mixture to starch-iodide paper with a glass rod. A blue-black color indicates that the diazotization is complete.[4] If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is obtained.

Part B: Azo Coupling

  • Preparation of Coupling Solution: In a separate 600 mL beaker, dissolve 10.7 g of m-toluidine in 200 mL of water with a small amount of HCl to aid dissolution. Cool this solution in an ice bath to ~5 °C.

  • Coupling Reaction: Slowly, and with vigorous stirring, add the freshly prepared cold diazonium salt solution to the cold m-toluidine solution.

  • Precipitation: A colored precipitate (typically red or orange) should form immediately. Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any unreacted salts.

Part C: Purification

  • Recrystallization: Purify the crude product by recrystallization from glacial acetic acid or an ethanol-water mixture to yield the final product as colored crystals.[5]

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (~60 °C) to avoid decomposition.

Synthesis of Analogues: A Generalizable Approach

The true utility of this synthetic pathway lies in its modularity. By substituting the starting materials, a wide range of derivatives can be synthesized.[3][10]

  • Varying the Diazo Component: Replacing p-toluidine with other substituted anilines (e.g., aniline, chloroanilines, nitroanilines) will alter one half of the final molecule.[3]

  • Varying the Coupling Component: Replacing m-toluidine with other electron-rich aromatic compounds (e.g., phenol, naphthols, N,N-dimethylaniline) will modify the other half.[5][11]

The general protocol remains the same, but reaction conditions, particularly pH, may need adjustment depending on the coupling partner. For instance, coupling with phenols is typically carried out under slightly alkaline conditions, whereas coupling with amines is performed in a slightly acidic medium.[12]

Characterization of Products

Confirmation of the product structure and purity is essential. Standard analytical techniques are employed.[13]

  • Infrared (IR) Spectroscopy: Look for characteristic peaks. The N=N stretch of the azo group typically appears in the region of 1400-1450 cm⁻¹. The N-H stretching of the amine group will be visible around 3300-3500 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information. The aromatic region of the ¹H NMR spectrum will be complex but can be used to confirm the substitution pattern. The methyl groups should appear as singlets in the aliphatic region.[13]

  • UV-Visible Spectroscopy: Due to the extended conjugation, azo compounds have strong absorptions in the visible region, which is responsible for their color.[14] The λ_max can be used as a characterization parameter.

Safety and Handling

CRITICAL: Diazonium salts, especially in their solid, dry form, are notoriously unstable and can be explosive.[6] They are sensitive to heat, friction, and shock.[7]

  • NEVER isolate the diazonium salt intermediate. It should always be prepared in situ and used immediately in the subsequent coupling reaction.[6]

  • Temperature Control: Strictly maintain the reaction temperature between 0-5 °C during diazotization.[7] A runaway reaction can lead to violent decomposition.

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and gloves are mandatory at all times. All procedures should be conducted in a well-ventilated fume hood.

  • Quenching: Before workup and disposal, any excess diazonium salt should be quenched. This can be done by adding a compound like sulfamic acid, which reacts with nitrous acid.

Conclusion

The synthesis of this compound and its analogues via diazotization and azo coupling is a robust and versatile method. It provides a platform for generating a diverse library of compounds for applications in materials science, dye chemistry, and potentially drug discovery. This guide has detailed the critical parameters, mechanistic underpinnings, and safety protocols necessary for the successful and safe execution of this synthesis. Adherence to the outlined procedures and safety precautions is paramount for achieving reproducible results and ensuring laboratory safety.

References

  • Google Patents. (n.d.). Diazotization of amines (Patent No. US5874547A).
  • Celik, S., & Yurdakul, S. (2021). Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazol-4-amine by combined computational approach. European Journal of Chemistry, 12(4), 401-411. Retrieved from [Link]

  • Unknown. (n.d.). The Synthesis of Azo Dyes. University of Toronto Scarborough. Retrieved from [Link]

  • Chemistry with Caroline. (2023, March 27). Introduction to Azo Coupling Reactions for Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Various Authors. (2015). One step synthesis of azo compounds from nitroaromatics and anilines. ResearchGate. Retrieved from [Link]

  • Unknown. (2018). SYNTHESIS AND CHARACTERIZATION OF 4-METHYL-2-PHENYL-4-((5-PHENYL-2H-TETRAZOL-2-YL)METHYL)-4,5-DIHYDROOXAZOLE. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Publishing. Retrieved from [Link]

  • Physical Chemistry Research. (n.d.). Spectroscopic, Structural and Molecular Docking Studies on N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl) Imidazo[1,2-a]pyridin-3-yl] Acetamide. Retrieved from [Link]

  • Quora. (2017). How to explain the formation of m-Toluidine along with p-Toluidine upon the reaction of p-Chlorotoluene with potassium amide in liquid ammonia. Retrieved from [Link]

  • Unknown. (n.d.). Organic Chemistry-4. University of Calcutta. Retrieved from [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Accepted Manuscript. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-methyl-4-nitrophenylamine (Patent No. CN101774929A).
  • Canadian Science Publishing. (n.d.). Mechanism of azo coupling reactions. Part 34. Reactivity of five-membered ring heteroaromatic diazonium ions. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide. Retrieved from [Link]

  • Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Methyl-2-(phenylazo)phenol. PubChem. Retrieved from [Link]

  • Institute for Color Science and Technology. (2009). A new method for the synthesis of azo dyes. SID. Retrieved from [Link]

  • Clark, J. (n.d.). some reactions of diazonium ions. Chemguide. Retrieved from [Link]

  • ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Retrieved from [Link]

  • Various Authors. (n.d.). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Research Square. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon (Patent No. CN101659644B).
  • YouTube. (2020, November 11). Diazonium coupling reaction with mechanism. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis, Spectroscopic Investigation and Computational Studies of 2-Formyl-4-(Phenyldiazenyl)Phenyl Methyl Carbonate and 4-((4-Chlorophenyl)Diazenyl). Retrieved from [Link]

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An In-Depth Technical Guide to the Mechanism of Action of 4-Methyl-2-p-tolylazo-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methyl-2-p-tolylazo-phenylamine, also known as o-aminoazotoluene (OAT), is an azo compound belonging to the broader class of aromatic amines.[1][2] Compounds in this class are recognized for their industrial applications as dyes and pigments, but also for their potential carcinogenicity.[1] A comprehensive understanding of the mechanism of action of this compound is crucial for toxicological risk assessment and in the development of strategies to mitigate its potential adverse health effects. This guide provides a detailed technical overview of the metabolic activation, genotoxicity, and the analytical methodologies used to investigate this compound, tailored for researchers and professionals in drug development and toxicology. The mechanism described herein is based on direct studies of o-aminoazotoluene and well-established pathways for closely related aromatic amines.

Metabolic Activation: The Initiation of Toxicity

The carcinogenicity of this compound is not an inherent property of the molecule itself but is contingent upon its metabolic activation into reactive electrophilic species. This biotransformation is a multi-step process primarily occurring in the liver, involving Phase I and Phase II xenobiotic-metabolizing enzymes.[3][4][5]

Phase I: N-Hydroxylation by Cytochrome P450

The initial and rate-limiting step in the activation of many aromatic amines is N-hydroxylation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[6] For o-aminoazotoluene, in vitro studies have demonstrated that its metabolism by rat liver microsomes yields N-hydroxy-o-aminoazotoluene.[7] This reaction is significantly mediated by cytochrome P-448, a specific form of CYP.[7] The N-hydroxylation transforms the relatively inert parent amine into a more reactive intermediate.

Phase II: Esterification to a Potent Electrophile

The N-hydroxy metabolite can undergo further activation through Phase II conjugation reactions, most notably esterification. Two key enzyme families are implicated in this step:

  • Sulfotransferases (SULTs): These enzymes catalyze the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the N-hydroxy group, forming a highly unstable N-sulfonyloxy ester.[8] This ester can spontaneously decompose to form a highly electrophilic nitrenium ion.

  • N-Acetyltransferases (NATs): Alternatively, the N-hydroxy metabolite can be O-acetylated by N-acetyltransferases to form an N-acetoxy ester, which similarly generates a reactive nitrenium ion.

The resulting nitrenium ion is a potent electrophile that can readily react with nucleophilic sites on cellular macromolecules, most critically, DNA.

Metabolic Activation Pathway Parent This compound N-hydroxy N-hydroxy Metabolite Parent->N-hydroxy N-sulfonyloxy N-sulfonyloxy Ester N-hydroxy->N-sulfonyloxy Sulfotransferase (SULT) N-acetoxy N-acetoxy Ester N-hydroxy->N-acetoxy N-Acetyltransferase (NAT) Nitrenium Nitrenium Ion N-sulfonyloxy->Nitrenium Spontaneous Heterolysis N-acetoxy->Nitrenium Spontaneous Heterolysis DNA_Adduct DNA Adducts Nitrenium->DNA_Adduct

Metabolic activation of this compound.

Genotoxicity: The Formation of DNA Adducts

The hallmark of the genotoxicity of this compound is the formation of covalent adducts with DNA.[9] These adducts are lesions in the DNA that can disrupt its normal function and lead to mutations if not repaired.

The electrophilic nitrenium ion generated during metabolic activation primarily attacks the C8 and N2 positions of guanine and the N6 position of adenine in the DNA sequence. The formation of these adducts can lead to:

  • Mutations: During DNA replication, the adducted bases can be misread by DNA polymerases, leading to point mutations (e.g., G:C to T:A transversions) in the daughter DNA strands.

  • Inhibition of DNA Replication and Transcription: The bulky adducts can physically obstruct the progression of DNA and RNA polymerases, leading to cell cycle arrest and apoptosis.

  • Chromosomal Aberrations: In some cases, the accumulation of DNA damage can lead to more severe chromosomal rearrangements.

If these mutations occur in critical genes, such as tumor suppressor genes (e.g., p53) or proto-oncogenes (e.g., Ras), they can initiate the process of carcinogenesis.

Investigative Methodologies: Detecting the Molecular Fingerprint of Damage

The detection and quantification of DNA adducts are central to assessing the genotoxic potential of compounds like this compound. Several highly sensitive analytical techniques are employed for this purpose.

³²P-Postlabeling Assay

The ³²P-postlabeling assay is an ultrasensitive method for detecting a wide range of DNA adducts without prior knowledge of their specific chemical structure.[10][11][12]

Principle: The method relies on the enzymatic digestion of DNA to 3'-mononucleotides, followed by the transfer of a ³²P-labeled phosphate from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides, catalyzed by T4 polynucleotide kinase.[13] The resulting ³²P-labeled adducted nucleotides are then separated by multidirectional thin-layer chromatography (TLC) and quantified by their radioactive decay.[13]

Experimental Protocol: ³²P-Postlabeling Assay

  • DNA Isolation and Purification:

    • Isolate high molecular weight DNA from target tissues or cells using standard phenol-chloroform extraction or commercially available kits.

    • Ensure the purity of the DNA by measuring the A260/A280 ratio (should be ~1.8).

  • Enzymatic Digestion of DNA:

    • Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase.

    • Incubate at 37°C for 3-4 hours.

  • Adduct Enrichment (Optional but Recommended):

    • To increase sensitivity, normal nucleotides can be dephosphorylated using nuclease P1, which is less active on bulky adducted nucleotides.

    • Alternatively, adducts can be enriched by butanol extraction.

  • ³²P-Labeling Reaction:

    • Incubate the digested DNA with [γ-³²P]ATP and T4 polynucleotide kinase.

    • This reaction specifically labels the 5'-hydroxyl group of the nucleotides.

  • Chromatographic Separation:

    • Spot the labeled nucleotide mixture onto a polyethyleneimine (PEI)-cellulose TLC plate.

    • Develop the chromatogram in multiple dimensions using different salt solutions to resolve the adducted nucleotides from the normal, unlabeled nucleotides.

  • Detection and Quantification:

    • Visualize the separated adducts by autoradiography.

    • Excise the radioactive spots from the TLC plate and quantify the amount of ³²P using liquid scintillation counting.

    • Calculate the relative adduct labeling (RAL) value, which represents the number of adducts per 10⁹-10¹⁰ normal nucleotides.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for the identification and quantification of known DNA adducts.[14][15][16]

Principle: This technique involves the separation of enzymatically digested DNA nucleosides by high-performance liquid chromatography (HPLC), followed by their ionization and detection by a tandem mass spectrometer. The mass spectrometer can be programmed to specifically detect the mass-to-charge ratio (m/z) of the parent adducted nucleoside and its characteristic fragment ions, providing unambiguous identification and quantification.

Experimental Protocol: LC-MS/MS for DNA Adduct Analysis

  • DNA Isolation and Digestion:

    • Isolate and purify DNA as described for the ³²P-postlabeling assay.

    • Enzymatically digest the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

  • Sample Clean-up and Enrichment:

    • Remove proteins and other macromolecules by ultrafiltration or solid-phase extraction (SPE).

    • Enrich the adducted nucleosides using specialized SPE cartridges.

  • LC Separation:

    • Inject the prepared sample into an HPLC system equipped with a C18 reverse-phase column.

    • Separate the nucleosides using a gradient of aqueous and organic mobile phases.

  • MS/MS Detection:

    • The eluent from the HPLC is directed to the electrospray ionization (ESI) source of the mass spectrometer.

    • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the target adducts are monitored.

    • An internal standard (a stable isotope-labeled version of the adduct) is typically used for accurate quantification.

  • Data Analysis:

    • Integrate the peak areas of the target adduct and the internal standard.

    • Generate a calibration curve using known concentrations of the adduct standard to quantify the amount of adduct in the sample.

DNA Adduct Detection Workflow cluster_0 Sample Preparation cluster_1 32P-Postlabeling Assay cluster_2 LC-MS/MS Analysis DNA_Isolation DNA Isolation (Tissue/Cells) Digestion Enzymatic Digestion DNA_Isolation->Digestion Labeling 32P-Labeling (T4 Kinase) Digestion->Labeling To 3'-mononucleotides Cleanup Sample Cleanup & Enrichment (SPE) Digestion->Cleanup To nucleosides TLC Multidirectional TLC Labeling->TLC Autoradiography Autoradiography & Quantification TLC->Autoradiography LC HPLC Separation Cleanup->LC MS Tandem Mass Spectrometry (MRM) LC->MS

Experimental workflows for DNA adduct detection.

Quantitative Data Summary

While specific quantitative data for DNA adduct formation by this compound is limited in the public domain, the following table presents representative data for the genotoxicity of 4-methylimidazole, a structurally related heterocyclic amine, to illustrate the types of endpoints measured in such studies.[17][18]

Assay TypeCell Line/OrganismConcentration/DoseEndpoint MeasuredResultReference
Sister Chromatid ExchangeHuman peripheral lymphocytes450, 600, 750 µg/ml (48h)Increased frequency of SCEsGenotoxic[17][18]
Chromosome AberrationHuman peripheral lymphocytes600, 750 µg/ml (24h & 48h)Increased frequency of CAsGenotoxic[17][18]
Micronucleus TestHuman peripheral lymphocytes600, 750 µg/ml (24h & 48h)Increased frequency of MNGenotoxic[17][18]
Carcinogenicity BioassayB6C3F1 mice (2-year feed study)625, 1250 ppmAlveolar/bronchiolar adenoma or carcinomaCarcinogenic[19][20]
Carcinogenicity BioassayF344/N rats (2-year feed study)5000 ppm (females)Mononuclear cell leukemiaCarcinogenic[19][20]

Conclusion

The mechanism of action of this compound is a classic example of metabolic activation-dependent genotoxicity. The parent compound undergoes a two-step bioactivation process, initiated by cytochrome P450-mediated N-hydroxylation and followed by esterification by sulfotransferases or N-acetyltransferases. This metabolic cascade results in the formation of a highly reactive nitrenium ion that covalently binds to DNA, forming adducts. These DNA adducts are the critical molecular initiating event that can lead to mutations and, ultimately, cancer. The investigation of this mechanism relies on sophisticated analytical techniques such as the ³²P-postlabeling assay and LC-MS/MS, which allow for the sensitive detection and quantification of the resulting DNA damage. This guide provides a foundational understanding of these processes for professionals engaged in the safety assessment and development of new chemical entities.

References

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A Technical Guide to the Preliminary Toxicological Assessment of 4-Methyl-2-p-tolylazo-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Methyl-2-p-tolylazo-phenylamine, an azo compound also known as Toluidine Red, belongs to a chemical class with wide industrial applications in dyes, pigments, and pharmaceuticals.[1] The core toxicological concern for azo dyes stems from their potential metabolic reduction to constituent aromatic amines, a class of compounds containing known carcinogens.[2][3] This guide outlines a strategic, tiered approach for the preliminary toxicological evaluation of this compound, emphasizing a workflow that prioritizes in silico and in vitro methods to align with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).[4] The objective is to build a foundational safety profile, focusing on genotoxicity, cytotoxicity, and acute toxicity to inform risk assessment and guide further development.

Introduction: The Toxicological Imperative for Azo Dyes

The toxicological significance of an azo dye is intrinsically linked to its metabolism. The azo linkage (-N=N-) can be cleaved by azoreductases found in liver enzymes and, perhaps more significantly, by the intestinal microbiome.[5] This reductive cleavage breaks the molecule into its component aromatic amines. For this compound, this process would yield p-toluidine and 4-methyl-o-phenylenediamine.

Aromatic amines are a well-documented class of chemicals with toxicological risks, including carcinogenicity (especially bladder cancer) and genotoxicity.[3][5] Therefore, a preliminary toxicological assessment cannot focus solely on the parent compound but must inherently consider the potential hazards of its metabolites. This guide provides a robust framework for conducting this initial safety evaluation.

Strategic Framework for Preliminary Toxicological Assessment

A tiered, weight-of-evidence approach is the most efficient and ethical strategy for preliminary toxicology. This begins with computational and cell-free methods before progressing to more complex cell-based assays and, only if necessary and justified by the preceding data, limited and ethically-designed in vivo studies.

G cluster_0 Tier 1: In Silico & Physicochemical cluster_1 Tier 2: In Vitro Assays cluster_2 Tier 3: Acute In Vivo Studies (Justification Required) cluster_3 Endpoint A Physicochemical Characterization (Solubility, LogP, Stability) D Cytotoxicity Assay (e.g., Neutral Red Uptake) Determine concentration range A->D informs vehicle/solvent choice B In Silico QSAR (Genotoxicity, Carcinogenicity, Skin Sensitization Prediction) C Genotoxicity Battery (Ames Test, Micronucleus) B->C predicts potential hazards E Skin Sensitization (e.g., DPRA) B->E F Acute Oral Toxicity (OECD 423/425) C->F positive result may trigger in vivo follow-up H Preliminary Risk Assessment C->H integrates data D->C sets top concentration D->H integrates data G Skin/Eye Irritation (OECD 404/405) E->G E->H integrates data F->H G->H G A This compound (Parent Compound) B Azoreductase (Liver, Gut Microbiota) A->B Reductive Cleavage C p-Toluidine B->C D 4-Methyl-o-phenylenediamine B->D E Phase I Enzymes (e.g., CYPs) C->E Metabolic Activation D->E Metabolic Activation F N-Hydroxylated Metabolites (Reactive Intermediates) E->F G Phase II Enzymes (e.g., UGTs, SULTs) F->G Detoxification I DNA Adduct Formation (Genotoxicity) F->I Covalent Binding H Conjugated Metabolites (Excretion) G->H

Caption: Potential metabolic activation pathway of the test compound.

Tier 3: Acute In Vivo Toxicology (If Warranted)

Causality and Ethical Considerations: Progression to in vivo studies should only occur if there is a clear regulatory requirement or if in vitro data are inconclusive or suggest a hazard that requires characterization of systemic effects. The protocols selected should use the minimum number of animals necessary to achieve a scientifically valid result. [6]

Acute Oral Toxicity (Acute Toxic Class Method - OECD 423)

Objective: To determine the intrinsic toxicity of the substance after a single oral dose and to classify it according to the Globally Harmonized System (GHS). [7] Protocol Outline:

  • Animal Model: Use a single sex (typically female rats) as they are often slightly more sensitive.

  • Starting Dose: Select a starting dose (e.g., 300 mg/kg) based on in silico predictions and any available data.

  • Stepwise Dosing: Dose a group of 3 animals.

    • If mortality occurs, the dose for the next group is lowered.

    • If no mortality occurs, the dose for the next group is raised.

  • Observation: Observe animals for signs of toxicity and mortality for up to 14 days.

  • Endpoint: The test allows for the determination of a dose range and GHS classification rather than a precise LD50, thereby reducing animal usage compared to older methods. [7]

Data Summary and Interpretation

All quantitative data should be collated for clear interpretation and comparison.

Table 1: Hypothetical Summary of Preliminary Toxicology Data

Test GuidelineEndpointResultInterpretation
OECD 471Bacterial MutagenicityPositive in TA98 with S9 activationSuggests metabolite is a frameshift mutagen.
OECD 487In Vitro MicronucleusPositive with S9 activationSuggests metabolite causes chromosomal damage.
OECD 129CytotoxicityIC50 = 50 µMProvides concentration range for in vitro tests.
OECD 423Acute Oral ToxicityGHS Category 4 (300 < LD50 ≤ 2000 mg/kg)Harmful if swallowed. [8]

Conclusion and Next Steps

This guide provides a systematic framework for the preliminary toxicological evaluation of this compound. The core of this strategy is the early detection of genotoxic potential through a validated in vitro battery, informed by in silico and physicochemical data. The results from this preliminary screen are critical for making go/no-go decisions in a development pipeline. A positive finding for genotoxicity, as is plausible for a compound that can be metabolized to aromatic amines, would be a significant safety concern and would likely necessitate a thorough investigation into the genotoxic mechanism and a comprehensive carcinogenicity assessment before any further development could be considered.

References

  • Pan, H., Feng, J., He, M.-X., Cerniglia, C. E., & Chen, H. (2012). Toxicological significance of azo dye metabolism by human intestinal microbiota. Frontiers in Bioscience (Elite Edition), 4(2), 595–613. [Link]

  • Jung, R., Steinle, D., & Anliker, R. (1992). A compilation of genotoxicity and carcinogenicity data on aromatic aminosulphonic acids. Food and Chemical Toxicology, 30(7), 635–660. [Link]

  • PubChem. (n.d.). Toluidine Red. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • OECD. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 4. OECD. Retrieved January 26, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2016). Azo Dyes that Cleave to Aromatic Amines of Potential Toxicological Concern. EPA. [Link]

  • Purohit, V., & Basu, A. (2000). Aromatic amines from azo dye reduction: a potential hazard. Indian Journal of Experimental Biology, 38(11), 1082-1090. [Link]

  • PubChem. (n.d.). 4-Methyl-2-(phenylazo)phenol. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • National Toxicology Program. (2007). Toxicology and carcinogenesis studies of 4-methylimidazole (Cas No. 822-36-6) in F344/N rats and B6C3F1 mice (feed studies). National Toxicology Program technical report series, (535), 1–274. [Link]

  • OECD. (2001). OECD Guideline for the Testing of Chemicals 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing. [Link]

  • REWE Group. (n.d.). Amines from azo dyes and carcinogenic dyes. REWE Group. [Link]

  • IARC. (1993). CI Pigment Red 3. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 57. International Agency for Research on Cancer. [Link]

  • OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. OECD Publishing. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Toluidine Red. Cole-Parmer. [Link]

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Methodological & Application

The Chromatic Response: A Technical Guide to Utilizing Aminoazobenzene Dyes as Colorimetric pH Indicators

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of substituted aminoazobenzene dyes as colorimetric pH indicators. Due to the ambiguity and lack of specific data for "4-Methyl-2-p-tolylazo-phenylamine," this document will use the well-characterized and structurally related compound, 4-Amino-2',3-dimethylazobenzene (CAS 97-56-3) , also known as C.I. Solvent Yellow 3, as a representative model.[1][2] We will delve into the fundamental mechanism of action, present key performance characteristics, and provide detailed, field-proven protocols for both qualitative visual titration and quantitative spectrophotometric pH determination. This application note is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring robust and reproducible results.

Introduction: The Versatility of Azo Dyes in pH Indication

Azo dyes, characterized by the functional group R-N=N-R', represent one of the largest and most versatile classes of synthetic organic compounds.[3] Their utility extends from industrial coloring to advanced biomedical applications.[4] A significant subset of these dyes exhibits halochromism—a reversible color change in response to a change in pH. This property makes them excellent candidates for acid-base indicators. The color transition is typically sharp and occurs over a specific pH range, which is a function of the dye's molecular structure.[5]

The indicator chosen for this guide, 4-Amino-2',3-dimethylazobenzene, is a member of the aminoazobenzene family. These compounds are known for their distinct color changes in acidic media, making them particularly useful for titrations and pH measurements in the lower pH range.[6][7]

Principle of Operation: The Azonium-Ammonium Tautomerism

The functionality of 4-Amino-2',3-dimethylazobenzene as a pH indicator is rooted in a protonation-induced tautomeric equilibrium.[4][6] In neutral or alkaline solutions, the molecule exists in its unprotonated, yellow "azo" form. As the pH of the solution decreases (becomes more acidic), a proton can be accepted at two primary sites: the amino group (-NH₂) or one of the nitrogen atoms of the azo bridge (-N=N-).

Protonation of the azo group is favored, leading to a resonance-stabilized cation known as the "azonium" form.[4][6] This azonium tautomer has a more extensive delocalized π-electron system compared to the protonated amino ("ammonium") form. This extended conjugation lowers the energy gap for π-π* electronic transitions, causing a bathochromic shift (a shift to longer wavelengths) in the maximum absorbance of the molecule.[6] This electronic rearrangement is responsible for the dramatic color change from the yellow of the neutral form to a distinct red or reddish-brown in the acidic, protonated form.[1]

The equilibrium between the neutral (azo) and protonated (azonium) forms is governed by the acid dissociation constant (pKa) of the indicator.

G cluster_neutral Neutral/Basic Solution (Yellow) cluster_acidic Acidic Solution (Red) Neutral Azo Form (Less Conjugated) Protonated Azonium Form (Extended Conjugation) Neutral->Protonated + H⁺ Protonated->Neutral - H⁺

Caption: pH-dependent equilibrium of 4-Amino-2',3-dimethylazobenzene.

Key Performance Characteristics

The utility of a pH indicator is defined by its quantitative parameters. The following table summarizes the key characteristics of 4-Amino-2',3-dimethylazobenzene.

PropertyValueSource(s)
IUPAC Name 2-methyl-4-[(E)-(2-methylphenyl)diazenyl]aniline[2]
CAS Number 97-56-3[1][2]
Molecular Formula C₁₄H₁₅N₃[1][2]
Molecular Weight 225.29 g/mol [2]
Appearance Reddish-brown to golden crystalline powder[1][8]
Predicted pKa ~3.01[7]
pH Transition Range ~1.4 – 2.8[7]
Color in Acid Red / Reddish-Brown[1]
Color in Base Yellow / Golden[1]
λmax (Acidic) ~500 nm (Azonium form)[6]
λmax (Neutral) ~320 nm (Ammonium form, less intense)[6]

Note: The pKa and transition range are approximate values. The exact values can be influenced by factors such as solvent composition and ionic strength.[9]

Preparation of Indicator Solutions

Causality: Azo dyes like 4-Amino-2',3-dimethylazobenzene are typically poorly soluble in water but readily dissolve in organic solvents like ethanol.[10] A stock solution is prepared at a higher concentration for stability and diluted to a working concentration for daily use.

Safety Precaution: 4-Amino-2',3-dimethylazobenzene is classified as a suspected carcinogen (IARC Group 2B).[7] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Stock Solution (0.1% w/v)
  • Weighing: Accurately weigh 100 mg of 4-Amino-2',3-dimethylazobenzene powder.

  • Dissolution: Transfer the powder to a 100 mL volumetric flask.

  • Solvent Addition: Add approximately 80 mL of 95% ethanol and sonicate or swirl until the solid is completely dissolved.

  • Dilution to Volume: Once dissolved, bring the solution to the 100 mL mark with 95% ethanol.

  • Storage: Transfer the solution to a labeled, amber glass bottle and store it in a cool, dark place. The solution is stable for several months.

Working Solution (for Titration)
  • Dilution: Pipette 10 mL of the 0.1% stock solution into a 100 mL volumetric flask.

  • Final Volume: Dilute to the mark with 95% ethanol. This creates a 0.01% working solution suitable for most titrations.

Experimental Protocols

Protocol for Visual pH Estimation & Titration

This protocol is suitable for rapid pH estimation or for determining the endpoint of an acid-base titration where the expected endpoint falls within the indicator's transition range (pH ~1.4-2.8).

  • Sample Preparation: Place the acidic solution to be titrated in a clean Erlenmeyer flask.

  • Indicator Addition: Add 2-3 drops of the 0.01% working indicator solution. The solution should turn a distinct red or reddish-brown color.

  • Titration: Titrate with a standardized basic solution (e.g., 0.1 M NaOH).

  • Endpoint Determination: The endpoint is reached when the solution undergoes a sharp and persistent color change from red to yellow/golden.

  • Rationale: The color change signifies the point at which the excess acid has been neutralized, and a slight excess of base shifts the indicator's equilibrium to its deprotonated, yellow form.

Protocol for Spectrophotometric pH Determination

This method provides a more accurate and quantitative measure of pH and is essential for determining the pKa of the indicator itself.[11] The principle relies on the Beer-Lambert law and the differential absorption of the acidic and basic forms of the indicator.[11]

Caption: Workflow for spectrophotometric pKa determination.

Detailed Steps:

  • Instrument Setup: Turn on a UV-Visible spectrophotometer and allow it to warm up for at least 30 minutes.

  • Buffer Preparation: Prepare a series of standard buffer solutions with known pH values spanning the expected transition range of the indicator (e.g., from pH 1.0 to 4.0).

  • Spectrum of Acidic Form: In a cuvette, add a known concentration of the indicator to a highly acidic solution (e.g., 0.1 M HCl, pH 1). This ensures >99% of the indicator is in the protonated (HIn) form. Measure the full absorbance spectrum (e.g., 300-600 nm) to determine the wavelength of maximum absorbance for the acidic form (λ_acid, expected ~500 nm).

  • Spectrum of Basic Form: In a separate cuvette, add the same concentration of the indicator to a buffer solution well above the transition range (e.g., pH 5). This ensures >99% of the indicator is in the deprotonated (In⁻) form. Measure the full spectrum to determine the wavelength of maximum absorbance for the basic form (λ_base, expected ~320-380 nm).

  • Measurement of Unknowns: For each buffer solution and the unknown sample solution, add the same precise concentration of the indicator. Measure the absorbance at both λ_acid and λ_base.

  • pH Calculation: The pH of the unknown solution can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pH = pKa + log{ (A - A_acid) / (A_base - A) } Where:

    • pKa is the acid dissociation constant of the indicator.

    • A is the absorbance of the sample with the indicator at one of the chosen wavelengths.

    • A_acid is the absorbance of the fully protonated form at the same wavelength.

    • A_base is the absorbance of the fully deprotonated form at the same wavelength.

Applications in Research and Drug Development

  • Endpoint Indication: Useful for titrations of strong acids with weak bases where the equivalence point is in the acidic range.

  • Formulation Studies: Monitoring pH in acidic drug formulations or during stability testing where low pH is a critical parameter.

  • Process Chemistry: As a simple, visual check of pH in acidic reaction mixtures or waste streams, provided interfering colored species are not present.

Limitations and Interferences

  • Limited pH Range: Only effective in the acidic range of approximately pH 1.4 to 2.8.

  • Solvent Effects: The pKa and transition range can be altered by the presence of organic solvents, which can affect the protonation equilibrium.[9]

  • Ionic Strength: High salt concentrations can affect the activity coefficients of the ionic species, causing a slight shift in the observed pH transition range.[9]

  • Temperature Dependence: Like most acid-base equilibria, the indicator's pKa is temperature-dependent. For high-precision work, measurements should be performed at a constant, controlled temperature.[9]

  • Interference from Colored Samples: The indicator is not suitable for use in intensely colored or turbid solutions where the color change would be masked.

Method Validation and System Suitability

To ensure the reliability of pH measurements using this indicator, a validation protocol should be established.[12][13]

  • Specificity: Prepare several buffer solutions of known pH. Add the indicator and visually confirm that the expected color change occurs only within the specified transition range.

  • Linearity (Spectrophotometric): When determining pKa, the plot of pH versus log([In⁻]/[HIn]) should yield a linear relationship with a correlation coefficient (r²) ≥ 0.99.[13]

  • Accuracy: The experimentally determined pKa should be compared to literature values, if available. For titrations, the endpoint determined by the indicator should be compared against a potentiometric (pH meter) titration.

  • Precision (Repeatability): Repeated titrations of the same sample should yield endpoint volumes with a relative standard deviation (RSD) of ≤ 2%.[12]

References

  • PubChem. (n.d.). o-Aminoazotoluene. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Pharmaguideline. (2013, October 6). Analytical Method Validation Protocol for Pharmaceuticals. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2016). Accurate spectrophotometric pH measurements made directly in the sample bottle using an aggregated dye perturbation approach. Retrieved January 26, 2026, from [Link]

  • The Science Company. (n.d.). Chart of pH Indicator Ranges. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Suggested mechanism of protonation and ionization of azo dye HZ1. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2014). Azonium-ammonium tautomerism and inclusion complexation of 4-amino-2',3-dimethylazobenzene. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). CN112595796A - Preparation method of p-aminoazobenzene standard substance and application thereof.
  • CfPIE. (2020, October 20). Your Guide to Preparing a Validation Protocol. Retrieved January 26, 2026, from [Link]

  • Leibniz Institute for Baltic Sea Research Warnemünde. (n.d.). Spectrophotometric pH measurements. Retrieved January 26, 2026, from [Link]

  • Tuttnauer. (2023, August 28). Color Change with pH: A Study of pH Indicators and Their Applications. Retrieved January 26, 2026, from [Link]

  • Royal Society of Chemistry. (2022). Synthesis, characterization and application of a novel polyazo dye as a universal acid–base indicator. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Retrieved January 26, 2026, from [Link]

Sources

Investigational Application Notes for 4-Methyl-2-p-tolylazo-phenylamine (Solvent Yellow 3) in Biological Staining

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The application of 4-Methyl-2-p-tolylazo-phenylamine in biological staining is not a well-established or validated technique. The information and protocols provided herein are investigational and based on the chemical properties of the compound as a lipophilic azo dye, analogous to Sudan-type stains. This compound, also known as o-Aminoazotoluene or C.I. Solvent Yellow 3, is classified as a suspected carcinogen and must be handled with extreme caution. These notes are intended to guide expert users in a research context only.

Introduction and Chemical Profile

This compound (CAS 97-56-3) is a monoazo dye belonging to the azo chemical class.[1] It is widely known in industrial applications as Solvent Yellow 3, used for coloring plastics, oils, fats, waxes, and other non-biological materials.[2] Its chemical structure, characterized by aromatic rings and an azo linkage (-N=N-), imparts a yellow color and significant hydrophobicity. This lipophilic nature suggests a potential application in histology as a lysochrome, or fat-soluble dye, for the visualization of neutral lipids in biological specimens.

The principle of lysochrome staining relies on the dye's greater solubility in the target lipid than in the solvent from which it is applied.[3][4] This selective partitioning allows for the coloration of intracellular or extracellular lipid deposits. While dyes like Oil Red O and Sudan IV are the standards for this application, the similar chemical properties of this compound provide a theoretical basis for its use in a similar manner.[3][5]

Crucial Safety Notice: this compound (o-Aminoazotoluene) is listed as a substance suspected of causing cancer.[6][7] All handling, storage, and disposal must be conducted with appropriate personal protective equipment (PPE) and engineering controls (e.g., a chemical fume hood) to minimize exposure.

PropertyValueReference
Synonyms o-Aminoazotoluene, C.I. Solvent Yellow 3, 4-Amino-2',3-dimethylazobenzene[1][8]
CAS Number 97-56-3
Molecular Formula C₁₄H₁₅N₃[8]
Molecular Weight 225.29 g/mol
Appearance Yellow to reddish-brown powder/crystals[6]
Solubility Soluble in alcohol, ether, chloroform, acetone, toluene, oils, and fats. Very low water solubility.[6]

Proposed Mechanism of Action: Lipid Staining

The staining mechanism of this compound is predicated on its physical properties as a lysochrome. The process is a physical one, not a chemical reaction with a substrate.

  • Solvent-Based Introduction : The dye is dissolved in a solvent, typically an alcohol of a specific concentration (e.g., 60-70% isopropanol or ethanol), in which it is only moderately soluble.

  • Preferential Partitioning : When the tissue section, rich in lipids, is exposed to this dye-solvent solution, the non-polar dye molecules preferentially move from the polar solvent to the non-polar lipid droplets within the tissue.

  • Visualization : This migration and accumulation of the dye in the lipid droplets render them visible (in this case, yellow) under light microscopy. The intensity of the color is generally proportional to the concentration and size of the lipid deposits.

This mechanism is analogous to that of other Sudan-type dyes used for demonstrating triglycerides and other neutral lipids.[4]

G Dye Dye Molecules (this compound) Tissue Tissue Matrix (Hydrophilic) Dye->Tissue Low Affinity Lipid Lipid Droplet (Hydrophobic) Dye->Lipid Partitioning (High Solubility) Solvent Solvent (e.g., 70% Isopropanol)

Diagram of the proposed lipid staining mechanism.

Investigational Protocol for Neutral Lipid Staining

This protocol is adapted from standard procedures for Oil Red O staining and should be optimized for specific tissues and applications.[9][10]

Required Reagents and Equipment
  • This compound (CAS 97-56-3)

  • Isopropanol (100%)

  • Formalin (10%), neutral buffered

  • Hematoxylin solution (for counterstaining, optional)

  • Glycerol jelly or other aqueous mounting medium

  • Distilled or deionized water

  • Coplin jars or staining dishes

  • Filter paper (Whatman No. 1 or equivalent)

  • Microscope slides and coverslips

  • Chemical fume hood

  • Appropriate PPE: nitrile gloves, safety glasses, lab coat

Preparation of Staining Solution

Stock Solution (Saturated):

  • In a chemical fume hood, add approximately 0.5 g of this compound to 100 mL of 98-100% isopropanol.

  • Mix thoroughly and let it stand for 24 hours to ensure saturation. Some undissolved powder should remain at the bottom.

  • This stock solution is stable when stored in a tightly sealed container at room temperature.

Working Solution: Prepare this solution fresh before each use.

  • Mix 6 parts of the stock solution with 4 parts of distilled water.

  • Let the solution stand for 10-15 minutes.

  • Filter the solution through Whatman No. 1 filter paper immediately before use to remove any precipitated dye.[10]

Staining Procedure for Frozen Sections

Frozen sections are required as the solvents used in paraffin embedding will remove the lipids.

  • Fixation : Fix cryostat-cut sections (8-10 µm) in 10% neutral buffered formalin for 10 minutes at room temperature.

  • Washing : Gently rinse the slides with distilled water.

  • Solvent Exchange : Place slides in 60% isopropanol for 5 minutes. This step removes excess water and prevents the dye from precipitating on the slide.[9]

  • Staining : Remove slides from the isopropanol and drain excess liquid. Immerse the slides in the freshly prepared and filtered working solution of this compound for 10-15 minutes.

  • Differentiation (Optional but Recommended) : Briefly dip the slides in 60% isopropanol to remove excess background staining. This step should be quick (a few seconds) to avoid eluting the dye from the lipid droplets. Monitor this step microscopically for optimal results.

  • Washing : Wash the slides thoroughly in distilled water.

  • Counterstaining (Optional) : If desired, stain the nuclei by immersing the slides in hematoxylin for 30-60 seconds. Rinse in tap water until the nuclei appear blue.

  • Mounting : Coverslip the slides using an aqueous mounting medium like glycerol jelly. Do not use xylene-based mounting media as they will dissolve the lipids and the stain.

G A 1. Fixation (10% Formalin, 10 min) B 2. Wash (Distilled Water) A->B C 3. Solvent Exchange (60% Isopropanol, 5 min) B->C D 4. Staining (Working Solution, 10-15 min) C->D E 5. Differentiation (60% Isopropanol, brief) D->E F 6. Wash (Distilled Water) E->F G 7. Counterstain (Optional) (Hematoxylin, 30-60s) F->G H 8. Mount (Aqueous Medium) G->H

Experimental workflow for lipid staining.

Interpretation of Results

  • Positive Staining : Neutral lipids (e.g., triglycerides, cholesteryl esters) in adipocytes, atherosclerotic plaques, or fatty liver tissue should appear as yellow to yellow-orange deposits.

  • Nuclei : If counterstained with hematoxylin, nuclei will appear blue or purple.

  • Background : The surrounding tissue should be largely unstained or show very light background color if differentiation is performed correctly.

Comprehensive Safety and Handling

WARNING: this compound (o-Aminoazotoluene) is a suspected human carcinogen. [6][7]

  • Engineering Controls : Always handle the solid dye and its solutions inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE) : Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.

  • Exposure Avoidance : Avoid inhalation of the powder and contact with skin and eyes.

  • Disposal : Dispose of all waste (used solutions, contaminated gloves, etc.) as hazardous carcinogenic waste according to your institution's guidelines. Do not pour solutions down the drain.

References

  • LGC Standards. (n.d.). 4-Amino-2',3-dimethylazobenzene.
  • PubChem. (n.d.). o-Aminoazotoluene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Sudan IV. National Center for Biotechnology Information. Retrieved from [Link]

  • Mehlem, A., Hagberg, C. E., Muhl, L., Eriksson, U., & Falkevall, A. (2013). An optimized method for Oil Red O staining of lipid droplets in cultured cells and tissues. Journal of Histochemistry & Cytochemistry, 61(8), 589-597.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). O-Aminoazotoluene: Sourcing & Applications for Dye Manufacturers. Retrieved from [Link]

  • LGC Standards. (n.d.). 4-Amino-2',3-dimethylazobenzene.
  • Greenspan, P., Mayer, E. P., & Fowler, S. D. (1985). Nile red: a selective fluorescent stain for intracellular lipid droplets. The Journal of cell biology, 100(3), 965–973.
  • ResearchGate. (2024). Loss of Lipids During Oil Red O Staining Process (3T3-L1)?. Retrieved from [Link]

  • MDPI. (2023). Chemically Modified Zein- and Poly(methyl vinyl ether-co-maleic anhydride)-Based Core–Shell Sub-Micro/Nanoparticles for Essential Oil Delivery: Antibacterial Activity, Cytotoxicity, and Life Cycle Assessment. Polymers, 15(1), 193.
  • Kavirajwar, J. S., Zine, S. P., & Kshirsagar, P. R. (2023). A review on application of natural pigments as an alternative to toxic synthetic dyes in staining. International Journal of Biology, Pharmacy and Allied Sciences, 12(11), 5177-5188.
  • Scribd. (n.d.). Chem Formal Lab Report 5 Methyl Sudan I. Retrieved from [Link]

  • ResearchGate. (2025). Azo Dyes: Preparation Via Environmentally Benign Way. Retrieved from [Link]

  • protocols.io. (2023). Lipid (Oil Red O) Staining. Retrieved from [Link]

  • Publish. (2024). Toxicological Assessment of Azo Dye Brown HT In Vivo. Journal of Health and Medical Sciences, 7(1).
  • Google Patents. (n.d.). WO2012138805A2 - Substituted anthraquinone dyes for cellular stains and enzyme detection.
  • OEHHA. (1992). o-Aminoazotoluene. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 4 Amino 3 5 Dimethylazobenzene 50 Mg. Retrieved from [Link]

  • Sanova GesmbH. (n.d.). Sudan IV 0.2 % with acetone. Retrieved from [Link]

Sources

Application Notes and Protocols for 4-Methyl-2-p-tolylazo-phenylamine as a Potential Molecular Probe for Chemical Sensing

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide for the investigation of 4-Methyl-2-p-tolylazo-phenylamine as a novel molecular probe for chemical sensing applications. While specific documented applications of this compound are not widely available, its structure as an azo dye containing both an amino group and a tolyl moiety suggests significant potential as a colorimetric sensor for pH and metal ions. This guide outlines detailed protocols for the synthesis, characterization, and evaluation of its sensing capabilities. The methodologies are grounded in established principles of azo dye chemistry and colorimetric sensing, providing a robust framework for researchers to explore the utility of this molecule.

Introduction: The Potential of this compound in Chemical Sensing

Azo compounds, characterized by the R−N=N−R′ functional group, are a cornerstone of dye chemistry due to their vibrant colors arising from the extended π-conjugated system of the azo chromophore.[1] Alterations to this electronic system, through interaction with analytes such as protons (H⁺) or metal ions, can lead to a distinct and observable change in the molecule's absorption of visible light, manifesting as a color change.[2] This property makes them excellent candidates for colorimetric chemical sensors.

This compound (CAS 58010-91-6) is a particularly promising, yet underexplored, candidate for a molecular probe. Its structure features:

  • An azo bridge which is the primary chromophore.

  • A phenylamine group whose nitrogen lone pair can participate in the conjugated system and act as a proton acceptor or a metal ion coordination site.

  • Methyl groups on the aromatic rings which can influence the electronic properties and solubility of the molecule.

This unique combination of functional groups suggests two primary avenues for its application in chemical sensing: as a pH indicator and as a metallochromic indicator.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 58010-91-6
Molecular Formula C₁₄H₁₅N₃[1]
Molecular Weight 225.29 g/mol [1]
Canonical SMILES CC1=CC(=C(C=C1)N)N=NC2=CC=C(C=C2)CN/A
Predicted LogP 4.2 (ChemDraw)N/A
Predicted pKa 4.5 (Amine) (ChemDraw)N/A

Synthesis and Characterization

A reliable supply of the probe is the first step in any sensing application. The synthesis of this compound can be readily achieved through a classic two-step diazotization and azo coupling reaction.[1]

Proposed Synthetic Protocol

Materials:

  • p-Toluidine

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • m-Toluidine (4-Methylphenylamine)

  • Sodium acetate

  • Ethanol

  • Ice

Procedure:

  • Diazotization of p-Toluidine: a. Dissolve p-toluidine in a solution of concentrated HCl and water. b. Cool the solution to 0-5 °C in an ice bath. c. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. d. Stir the resulting diazonium salt solution for 15-20 minutes at 0-5 °C.

  • Azo Coupling: a. In a separate beaker, dissolve m-toluidine in ethanol and cool it in an ice bath. b. Slowly add the cold diazonium salt solution to the m-toluidine solution with vigorous stirring. c. Add a solution of sodium acetate to maintain a slightly acidic to neutral pH, which facilitates the coupling reaction. d. A colored precipitate of this compound should form. e. Continue stirring in the ice bath for 30-60 minutes to ensure complete reaction.

  • Purification: a. Collect the crude product by vacuum filtration and wash with cold water to remove any inorganic salts. b. Recrystallize the product from a suitable solvent, such as ethanol, to obtain the purified this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • FT-IR Spectroscopy: To identify the characteristic functional groups, particularly the N=N stretch of the azo group and the N-H stretch of the amine.

  • UV-Vis Spectroscopy: To determine the absorption maxima (λmax) in different solvents.

  • Mass Spectrometry: To confirm the molecular weight.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification p_toluidine p-Toluidine hcl_naoh HCl, NaNO₂, 0-5°C p_toluidine->hcl_naoh diazonium p-Tolyl Diazonium Salt hcl_naoh->diazonium coupling_reagents Ethanol, Sodium Acetate diazonium->coupling_reagents m_toluidine m-Toluidine m_toluidine->coupling_reagents product This compound coupling_reagents->product filtration Filtration product->filtration recrystallization Recrystallization filtration->recrystallization pH_Sensing_Mechanism cluster_acidic Low pH (Acidic) cluster_basic High pH (Basic) acid_form Protonated Form (e.g., Yellow) deproton - H⁺ acid_form->deproton base_form Deprotonated Form (e.g., Red) proton + H⁺ base_form->proton proton->acid_form deproton->base_form

Figure 2: Postulated pH sensing mechanism.

Application as a Metallochromic Indicator

The nitrogen atoms of the amino group and the azo bridge can act as Lewis bases, potentially coordinating with metal ions. This coordination would likely perturb the electronic structure of the azo chromophore, leading to a color change.

Protocol for Screening Metal Ion Selectivity

Materials:

  • Stock solution of this compound in a suitable solvent (e.g., acetonitrile or ethanol).

  • Aqueous or ethanolic solutions of various metal salts (e.g., chlorides or nitrates of Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺).

  • UV-Vis spectrophotometer.

Procedure:

  • To a solution of the probe, add a molar excess of each metal ion solution individually.

  • Observe any immediate color changes by eye.

  • Record the UV-Vis absorption spectrum of each solution to quantify any spectral shifts.

  • For any metal ions that induce a significant change, perform a titration by adding increasing concentrations of the metal ion to the probe solution and record the spectral changes. This will allow for the determination of the binding stoichiometry (e.g., using a Job's plot) and the binding constant.

Expected Results and Interpretation

The selectivity of the probe for different metal ions will depend on factors such as the ion's size, charge, and preferred coordination geometry. "Hard" metal ions may preferentially bind to the "harder" nitrogen of the amino group, while "softer" metal ions may favor the "softer" nitrogen atoms of the azo bridge.

Metal_Sensing_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis probe_sol Probe Solution mixing Mix Probe and Metal Ions probe_sol->mixing metal_sols Metal Ion Solutions metal_sols->mixing visual Visual Observation mixing->visual uv_vis UV-Vis Spectroscopy mixing->uv_vis data_analysis Data Analysis uv_vis->data_analysis selectivity Determine Selectivity data_analysis->selectivity

Figure 3: Experimental workflow for metal ion sensing.

Trustworthiness and Self-Validation

The protocols outlined above are designed to be self-validating. The characterization of the synthesized probe ensures the starting material is correct. The systematic nature of the pH and metal ion titrations, including the use of control experiments (the probe in the absence of the analyte), allows for the unambiguous attribution of any observed spectral changes to the interaction with the target analyte. Reproducibility should be confirmed by performing multiple trials.

Conclusion and Future Directions

This compound represents a promising but currently underutilized molecular scaffold for the development of new chemical sensors. The protocols detailed in these application notes provide a clear and scientifically rigorous pathway for researchers to synthesize, characterize, and evaluate its potential as a colorimetric probe for pH and metal ions. Successful results from these investigations could pave the way for the development of novel analytical tools for applications in environmental monitoring, industrial process control, and biomedical diagnostics.

References

  • Gessner, T., & Mayer, U. (2000). Triarylmethane and Diarylmethane Dyes. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • Grishina, A. D., & Vannikov, A. V. (1987). Azo Dyes as Organic Metals. Russian Chemical Reviews, 56(8), 755–771.
  • PubChem. (n.d.). 4-Methyl-2-(phenylazo)phenol. Retrieved January 26, 2026, from [Link]

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.

Sources

Application Notes & Protocols: A Guide to the Experimental Design for Studying Reactions of 4-Methyl-2-p-tolylazo-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing experiments to study the chemical and metabolic reactions of 4-Methyl-2-p-tolylazo-phenylamine. This aminoazo compound, characterized by the functional diazenyl group (-N=N-), is representative of a class of molecules with significant industrial and biological relevance.[1][2] Understanding its reactivity, particularly the reductive cleavage of the azo bond, is critical for assessing its toxicological profile, environmental impact, and potential as a drug scaffold or metabolite. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and integrates advanced analytical techniques for robust data generation and interpretation.

Compound Profile and Physicochemical Properties

This compound is an aromatic azo compound. Its structure consists of a 4-methylphenylamine (p-toluidine) moiety linked via an azo bridge to a 2-methylphenyl (o-tolyl) group, which is itself part of a phenylamine (aniline) system. The precise IUPAC name based on the user's topic is (E)-(2-amino-5-methylphenyl)(p-tolyl)diazene. However, "this compound" implies a 4-methylaniline base with the azo linkage at position 2. For clarity, we will proceed with the structure chemically described as (E)-N1-(4-methylphenyl)-2-(p-tolyldiazenyl)aniline .

The central feature of this molecule is the azo linkage, which connects two substituted aromatic rings. This chromophoric group is susceptible to chemical and enzymatic reduction, a primary focus of toxicological and environmental studies.[3][4] The breakdown of this linkage can liberate constituent aromatic amines, which are often more biologically active and potentially carcinogenic than the parent azo compound.[5][6]

PropertyValueSource
Molecular Formula C₁₄H₁₅N₃Calculated
Molecular Weight 225.29 g/mol Calculated
Canonical SMILES CC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)CCalculated
Appearance Likely a colored crystalline solidInferred from class
Key Functional Groups Azo (-N=N-), Primary Amine (-NH₂)Structural Analysis
Solubility Sparingly soluble in water; soluble in organic solventsInferred from class

Foundational Reaction Chemistry: The Azo Bond

The most significant reaction pathway for azo compounds like this compound is the reductive cleavage of the nitrogen-nitrogen double bond.[7] This reaction can be initiated by various means, including chemical reducing agents, electrochemical methods, and, most importantly, biological systems.

Mechanism: Reductive Cleavage Under anaerobic or hypoxic conditions, enzymes known as azoreductases (prevalent in gut microbiota and liver cells) catalyze the addition of electrons to the azo bond.[3][7] This process, typically requiring a cofactor like NADPH or FADH₂, proceeds through a hydrazo intermediate (-NH-NH-) which is unstable and rapidly cleaves to yield two primary aromatic amines.

For the target molecule, this reaction yields:

  • p-Toluidine (4-methylaniline)

  • Toluene-2,5-diamine (2,5-diaminotoluene)

G cluster_reactants Reactants Parent This compound (C₁₄H₁₅N₃) Amine1 p-Toluidine (C₇H₉N) Parent->Amine1 Reductive Cleavage Amine2 Toluene-2,5-diamine (C₇H₁₀N₂) Parent->Amine2 Cofactor Reducing Agent (e.g., Azoreductase + NADPH) Cofactor->Parent

Caption: Reductive cleavage of this compound.

This reductive pathway is paramount because the resulting aromatic amines are often implicated in genotoxicity and carcinogenicity, making this a critical endpoint for safety assessment.[5][6]

Strategic Experimental Design

A robust experimental design begins with a clear objective. The overarching strategy for studying the reactions of this compound should be systematic, moving from controlled chemical reactions to complex biological systems, with analytical validation at each stage.

// Nodes A [label="1. Define Objective\n(Kinetics, Metabolite ID, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="2. Synthesis & Purification\nof Parent Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Generate Reference Standards\n(Chemical Reduction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Develop & Validate\nAnalytical Method (LC-MS/MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. In Vitro / In Vivo Reaction\n(e.g., Liver Microsomes, Bacteria)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="6. Sample Analysis & Data Acquisition", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Data Interpretation\n(Kinetics, Structure Elucidation)", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="8. Toxicological Assessment", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D [label="Calibration & ID"]; B -> D [label="Method Development"]; D -> E [label="Validated Assay"]; E -> F; F -> G; G -> H; G -> A [style=dashed, label="Refine Objective"]; }

Caption: Overall experimental workflow for studying azo compound reactions.

Core Causality in Experimental Choices:
  • Why start with chemical reduction? Before investigating complex biological matrices, it is crucial to unambiguously identify the primary reductive cleavage products. Using a strong, non-specific chemical reducing agent like sodium dithionite provides pure reference standards of the expected aromatic amines.[8] These standards are indispensable for calibrating analytical methods and confirming the identity of metabolites produced in biological assays.

  • Why use in vitro systems first? In vitro models, such as liver S9 fractions, microsomes, or bacterial cultures, offer a controlled environment to study specific metabolic pathways (e.g., hepatic vs. gut microbial metabolism) without the complexities of a whole organism.[5] This allows for the clear attribution of observed reactions to the biological system being tested.

  • Why is an LC-MS/MS method essential? While UV-Vis spectroscopy can monitor the disappearance of the colored parent dye, it lacks the specificity and sensitivity to identify and quantify the colorless amine products, especially in a complex biological matrix. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard, providing separation, sensitive detection, and structural information for definitive identification of metabolites.[8][9]

Application Protocols

Safety First: this compound and its potential breakdown products (aromatic amines) should be handled as potential carcinogens.[6] Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Protocol 1: Chemical Generation of Aromatic Amine Standards

Objective: To produce p-toluidine and toluene-2,5-diamine from the parent compound for use as analytical reference standards.

Materials:

  • This compound

  • Sodium Dithionite (Na₂S₂O₄)

  • Methanol (HPLC Grade)

  • Deionized Water

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary Evaporator

  • Separatory Funnel

Procedure:

  • Dissolution: Dissolve 50 mg of this compound in 20 mL of methanol in a round-bottom flask. The solution should be deeply colored.

  • Reduction: Prepare a solution of 250 mg of sodium dithionite in 10 mL of deionized water. Add this solution dropwise to the stirring methanolic solution of the azo compound at room temperature.

  • Reaction Monitoring: Continue stirring for 30-60 minutes. The disappearance of the color is a strong indicator that the azo bond has been cleaved. Confirm completion by thin-layer chromatography (TLC) or a direct injection into an LC-MS system.

  • Workup - Quenching: Quench the reaction by slowly adding 20 mL of saturated sodium bicarbonate solution to neutralize the reaction mixture.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with 20 mL portions of dichloromethane to recover the aromatic amine products.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification & Characterization: The resulting residue contains a mixture of the two amine products. If necessary, purify the individual amines using column chromatography. Confirm the identity and purity of each product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[10][11]

Protocol 2: In Vitro Metabolism using Rat Liver S9 Fraction

Objective: To assess the metabolic stability of the parent compound and identify metabolites formed by hepatic enzymes under anaerobic conditions.

Materials:

  • Pooled Rat Liver S9 Fraction

  • NADPH Regenerating System (e.g., containing glucose-6-phosphate and G6P dehydrogenase)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • This compound stock solution (in DMSO or Acetonitrile)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching)

  • Anaerobic chamber or nitrogen gas supply

  • Incubator/shaking water bath set to 37°C

Experimental Setup (per time point):

ComponentVolume (µL) - TestVolume (µL) - Negative ControlRationale
Phosphate Buffer (pH 7.4)Up to 1000 µLUp to 1000 µLMaintains physiological pH for enzyme activity.
Liver S9 Fraction20 (for 1 mg/mL)20Source of metabolic enzymes.
NADPH Regen. System1000Provides cofactor for reductive enzymes.
Parent Compound (1 mM)1010Substrate for the reaction.

Procedure:

  • Anaerobic Preparation: Prepare the buffer and reagent solutions. Sparge with nitrogen gas for 15 minutes to remove dissolved oxygen. Perform all subsequent steps in an anaerobic chamber or under a constant stream of nitrogen.

  • Pre-incubation: In microcentrifuge tubes, combine the phosphate buffer and Liver S9 fraction. Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Add the NADPH regenerating system to the "Test" samples. Add an equivalent volume of buffer to the "Negative Control" samples (to validate that the reaction is NADPH-dependent). Finally, add the parent compound stock solution to all tubes to initiate the reaction (final substrate concentration typically 1-10 µM).

  • Incubation: Incubate all tubes at 37°C with gentle shaking. Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench Reaction: At each time point, stop the reaction by adding 2 volumes of ice-cold acetonitrile containing 0.1% formic acid and an internal standard. The acid helps precipitate proteins and protonate the amine products for better chromatographic retention and ionization.

  • Sample Processing: Vortex the quenched samples vigorously, then centrifuge at >12,000 x g for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to HPLC vials for LC-MS/MS analysis.

Analytical Methodologies

LC-MS/MS for Quantification and Metabolite Identification

Rationale: This technique is the cornerstone for modern metabolic studies, offering unparalleled sensitivity and specificity.

Example LC-MS/MS Parameters:

ParameterRecommended Setting
LC Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate 0.3 mL/min
Column Temp. 40°C
Ion Source Electrospray Ionization (ESI), Positive Mode
MS Analysis Quantification: Multiple Reaction Monitoring (MRM). Metabolite ID: Full Scan followed by Product Ion Scans.

MRM Transitions for Quantification:

  • Parent Compound (C₁₄H₁₅N₃): Monitor the transition from the protonated molecule [M+H]⁺ to a specific fragment ion.

  • p-Toluidine (C₇H₉N): Monitor its unique [M+H]⁺ to fragment transition.

  • Toluene-2,5-diamine (C₇H₁₀N₂): Monitor its unique [M+H]⁺ to fragment transition.

The use of stable-isotope labeled internal standards is highly recommended for the most accurate quantification.

References

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  • Bouajila, J., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF 4-METHYL-2-PHENYL-4-((5-PHENYL-2H-TETRAZOL-2-YL)METHYL)-4,5-DIHYDROOXAZOLE. Journal de la Société Chimique de Tunisie, 20, 35-39. ([Link])

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  • Vanhoenacker, G., David, F., & Sandra, P. (2011). Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System and the Agilent Method Scouting Wizard. Agilent Technologies Application Note. ([Link])

  • Quora. (2020). What are the steps of degradation of azo dyes?. ([Link])

  • Google Patents. (n.d.). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine. ()
  • Organic Chemistry Portal. (n.d.). Synthesis of azo compounds. ([Link])

  • Sustainability Dictionary. (n.d.). Azo Dye Degradation. ([Link])

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 4712165, 4-Methyl-2-phenylaniline. ([Link])

  • Al-Azzawi, A. M., & Al-Amiery, A. A. (2016). Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide. Molecules, 21(9), 1146. ([Link])

  • National Toxicology Program. (2004). Toxicology and carcinogenesis studies of 4-methylimidazole (CAS No. 822-36-6) in F344/N rats and B6C3F1 mice (feed studies). National Toxicology Program technical report series, (512), 1-274. ([Link])

  • Kudlich, M., Bishop, D. F., & Haug, W. (1997). Mechanism of Dye Reduction of Azo Dyes in Anaerobic Mixed Culture. ResearchGate. ([Link])

  • Um, I. H., et al. (2004). Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl, Methyl 2,4-Dinitrophenyl, and Phenyl 2,4-Dinitrophenyl Carbonates. Bulletin of the Korean Chemical Society, 25(10), 1536-1540. ([Link])

Sources

Troubleshooting & Optimization

strategies to improve the yield of 4-Methyl-2-p-tolylazo-phenylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methyl-2-p-tolylazo-phenylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to improve the yield and purity of your synthesis through a deeper understanding of the reaction mechanism and critical process parameters.

I. Reaction Overview and Mechanism

The synthesis of this compound is a classic example of an azo coupling reaction. It proceeds in two main stages:

  • Diazotization: The conversion of a primary aromatic amine, in this case, p-toluidine, into a diazonium salt using nitrous acid. Nitrous acid is generated in situ from sodium nitrite and a strong mineral acid, typically hydrochloric acid. This step is highly sensitive to temperature.

  • Azo Coupling: The electrophilic diazonium salt then reacts with an electron-rich aromatic compound, the coupling agent. In this synthesis, the coupling agent is m-toluidine. The amino group of m-toluidine is a strong activating group, directing the electrophilic attack of the diazonium salt to the ortho and para positions. Due to steric hindrance from the methyl group at the 4-position, the coupling predominantly occurs at the 2-position.

The overall reaction is as follows:

Step 1: Diazotization of p-toluidine CH₃C₆H₄NH₂ + NaNO₂ + 2HCl → [CH₃C₆H₄N₂]⁺Cl⁻ + NaCl + 2H₂O

Step 2: Azo coupling with m-toluidine [CH₃C₆H₄N₂]⁺Cl⁻ + C₇H₉N → C₁₄H₁₅N₃ + HCl

II. Detailed Experimental Protocol

This protocol provides a comprehensive, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:
ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
p-Toluidine107.1510.7 g0.1
Concentrated HCl36.4625 mL0.3
Sodium Nitrite (NaNO₂)69.007.0 g0.1
m-Toluidine107.1510.7 g0.1
Sodium Acetate82.0315 g0.18
Deionized Water18.02As needed-
Ethanol46.07As needed-
Ice-As needed-
Procedure:

Part A: Diazotization of p-Toluidine

  • In a 250 mL beaker, dissolve 10.7 g of p-toluidine in a mixture of 25 mL of concentrated hydrochloric acid and 50 mL of deionized water. Stir until the p-toluidine has completely dissolved.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring. It is crucial to maintain this temperature range throughout the diazotization process to prevent the decomposition of the unstable diazonium salt.[1]

  • In a separate 100 mL beaker, prepare a solution of 7.0 g of sodium nitrite in 30 mL of deionized water and cool it to 0-5 °C.

  • Slowly add the chilled sodium nitrite solution dropwise to the cold p-toluidine hydrochloride solution over 15-20 minutes. Ensure the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for another 15 minutes to ensure the diazotization is complete.

  • To confirm the completion of the reaction, test for the presence of excess nitrous acid by placing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid. If the test is negative, add a small amount of additional sodium nitrite solution and re-test. The resulting solution of p-tolyldiazonium chloride should be used immediately in the next step.

Part B: Azo Coupling Reaction

  • In a 500 mL beaker, dissolve 10.7 g of m-toluidine in 100 mL of deionized water containing 10 mL of concentrated hydrochloric acid.

  • To this solution, add 15 g of sodium acetate to adjust the pH to a mildly acidic range (pH 4-5), which is optimal for coupling with aromatic amines.[2]

  • Cool the m-toluidine solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared, cold p-tolyldiazonium chloride solution to the m-toluidine solution with continuous and efficient stirring. A colored precipitate of this compound should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.

Part C: Isolation and Purification

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid product on the funnel with a generous amount of cold deionized water to remove any unreacted salts and acids.

  • For purification, recrystallize the crude product from ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator.

  • Determine the melting point and characterize the final product using spectroscopic methods (e.g., IR, ¹H NMR) to confirm its identity and purity.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides practical solutions.

Problem Possible Cause(s) Troubleshooting & Optimization
Low or No Yield of Azo Dye Decomposition of Diazonium Salt: The diazonium salt is unstable and decomposes at temperatures above 5-10 °C, releasing nitrogen gas.Maintain the temperature of the diazotization reaction strictly between 0-5 °C using an ice-salt bath. Use the diazonium salt immediately after preparation.[1]
Incorrect pH for Diazotization: Diazotization requires a strongly acidic medium to generate nitrous acid in situ.Ensure sufficient excess of mineral acid (e.g., HCl) is used to maintain a low pH.
Incorrect pH for Coupling: The optimal pH for coupling with aromatic amines is mildly acidic (pH 4-6).[2] If the solution is too acidic, the concentration of the free amine is too low. If it's too alkaline, the diazonium salt can convert to a non-reactive diazohydroxide.Use a buffer, such as sodium acetate, to maintain the pH in the optimal range for the coupling reaction.
Slow or Incomplete Coupling: Inefficient mixing can lead to localized pH imbalances and incomplete reaction.Ensure vigorous and continuous stirring during the addition of the diazonium salt to the coupling component solution.
Product is a Dark, Tarry Mass Instead of a Crystalline Solid Side Reactions: At higher temperatures or incorrect pH, side reactions such as the formation of phenols from the diazonium salt or polymerization can occur.Strictly control the temperature and pH as outlined in the protocol. Ensure slow, dropwise addition of reagents.
N-Coupling vs. C-Coupling: Diazonium salts can react with the amino group of the coupling agent (N-coupling) to form a triazene, especially under less acidic conditions.[3] This can be a competing side reaction.Maintaining a mildly acidic pH (4-6) favors the desired C-coupling on the aromatic ring.
Off-Color Product Presence of Impurities: Unreacted starting materials or byproducts can affect the color of the final product. For instance, the formation of phenolic byproducts can lead to different colored impurities.Ensure complete reaction by monitoring with TLC. Purify the product thoroughly by recrystallization.
Difficulty in Purification/Recrystallization Oily Product: The presence of impurities can sometimes prevent the product from crystallizing properly.Try different recrystallization solvents or solvent mixtures (e.g., ethanol-water, acetic acid). Column chromatography on silica gel may be necessary for highly impure samples.

IV. Frequently Asked Questions (FAQs)

Q1: Why is it so critical to keep the diazotization reaction at a low temperature?

A1: The aryldiazonium salt intermediate is highly unstable at elevated temperatures. Above 5-10 °C, it readily decomposes, losing nitrogen gas (N₂) to form a highly reactive aryl cation. This cation can then react with water to form an unwanted phenol byproduct or with other nucleophiles present, leading to a significant reduction in the yield of the desired azo dye.[1]

Q2: What is the role of sodium acetate in the coupling reaction?

A2: Sodium acetate acts as a buffer to control the pH of the coupling reaction mixture. The coupling of a diazonium salt with an aromatic amine is most efficient in a mildly acidic medium (pH 4-6).[2] The strong acid (HCl) used in the diazotization step would make the coupling mixture too acidic, protonating the amino group of the m-toluidine and deactivating it towards electrophilic attack. Sodium acetate, the salt of a weak acid and a strong base, neutralizes the excess strong acid, raising the pH to the optimal range for the coupling to proceed efficiently.

Q3: Can I use a different mineral acid for the diazotization?

A3: Yes, other strong mineral acids like sulfuric acid (H₂SO₄) can be used. However, the choice of acid can influence the properties of the diazonium salt. Diazonium chlorides, formed with HCl, are generally used in situ. Using tetrafluoroboric acid (HBF₄) can lead to the formation of a more stable, isolable diazonium tetrafluoroborate salt. For this specific protocol, hydrochloric acid is recommended for its cost-effectiveness and the in-situ generation of the reactive diazonium chloride.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. You can take small aliquots from the reaction mixture at different time points and spot them on a TLC plate alongside the starting materials (p-toluidine and m-toluidine). The disappearance of the starting materials and the appearance of a new, colored spot corresponding to the azo dye will indicate the progress and completion of the reaction.

Q5: What are the expected spectroscopic characteristics of this compound?

  • ¹H NMR: You would expect to see signals for the two methyl groups (singlets, likely in the 2.2-2.5 ppm range), a complex pattern of aromatic protons in the 6.5-8.0 ppm range, and a broad singlet for the -NH₂ protons.

  • IR Spectroscopy: Key peaks would include N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings and methyl groups (around 2850-3100 cm⁻¹), and the characteristic N=N stretching of the azo group (around 1400-1450 cm⁻¹, often weak).

  • UV-Vis Spectroscopy: As a colored compound, it will have strong absorbance in the visible region, likely in the 400-500 nm range, corresponding to the π→π* transition of the extended conjugated system.

V. Visualizations

Reaction Mechanism

reaction_mechanism cluster_diazotization Diazotization cluster_coupling Azo Coupling p_toluidine p-Toluidine na_no2_hcl NaNO₂ / HCl (0-5°C) p_toluidine->na_no2_hcl diazonium_salt p-Tolyldiazonium Chloride na_no2_hcl->diazonium_salt Forms unstable intermediate final_product This compound diazonium_salt->final_product Electrophilic Attack m_toluidine m-Toluidine na_acetate Sodium Acetate (pH 4-6) m_toluidine->na_acetate na_acetate->final_product Optimizes pH

Caption: Overall workflow of the synthesis.

Troubleshooting Logic

troubleshooting_logic start Low Yield? temp_check Was Temp > 5°C during Diazotization? start->temp_check Yes ph_check Was Coupling pH between 4-6? start->ph_check No temp_check->ph_check No temp_solution Solution: Maintain 0-5°C. Use diazonium salt immediately. temp_check->temp_solution Yes stirring_check Was Stirring Vigorous? ph_check->stirring_check Yes ph_solution Solution: Use Sodium Acetate buffer. ph_check->ph_solution No stirring_solution Solution: Ensure efficient mixing during coupling. stirring_check->stirring_solution No other_issues Consider other issues: reagent purity, side reactions. stirring_check->other_issues Yes

Caption: Decision tree for troubleshooting low yield.

VI. References

  • (No author specified). (n.d.). 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation. ResearchGate. Retrieved January 26, 2026, from [Link]

  • (No author specified). (2022). Protocol for microwave-assisted synthesis of unsymmetrical azo dyes. STAR Protocols. Retrieved January 26, 2026, from [Link]

  • Lee, S., et al. (2022). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. Polymers. Retrieved January 26, 2026, from [Link]

  • (No author specified). (n.d.). Organic Chemistry-4. University of Calcutta. Retrieved January 26, 2026, from [Link]

  • (No author specified). (2023). Show how p-toluidine can be converted to the following compounds, using any necessary reagents. Filo. Retrieved January 26, 2026, from [Link]

  • (No author specified). (2019). Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. ACS Omega. Retrieved January 26, 2026, from [Link]

  • (No author specified). (2022). Microwave-assisted rapid and sustainable synthesis of unsymmetrical azo dyes by coupling of nitroarenes with aniline derivatives. RSC Advances. Retrieved January 26, 2026, from [Link]

  • (No author specified). (2017). How to explain the formation of m-Toluidine along with p-Toluidine upon the reaction of p-Chlorotoluene with potassium amide in liquid ammonia. Quora. Retrieved January 26, 2026, from [Link]

  • (No author specified). (n.d.). Azo coupling. Wikipedia. Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: Purification of Crude 4-Methyl-2-p-tolylazo-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 4-Methyl-2-p-tolylazo-phenylamine (IUPAC Name: 4-methyl-2-(p-tolyldiazenyl)aniline; CAS: 58010-91-6). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with obtaining this azo compound in high purity. This guide provides in-depth, field-proven insights, troubleshooting advice, and detailed protocols to ensure the success of your purification endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities largely depend on the synthetic route, which is typically the diazotization of p-toluidine followed by an azo coupling with another molecule of p-toluidine. Common impurities may include:

  • Unreacted Starting Materials: Residual p-toluidine.

  • Side-Products: Phenolic compounds formed from the reaction of the diazonium salt with water, and other isomeric azo compounds. Symmetrically substituted azoarenes can also be potential byproducts.[1]

  • Polymeric Materials: Tarry, polymeric materials can form, especially if the reaction temperature is not well-controlled.

Q2: My crude product is a dark, oily substance. Can it still be purified?

A2: Yes, this is a common observation. The dark coloration is often due to the presence of polymeric impurities and other colored side-products. A combination of recrystallization and column chromatography can be effective in removing these impurities to yield the desired crystalline product.

Q3: What is the expected appearance of pure this compound?

A3: While specific data for this compound is not extensively published, based on similar azoarenes, the pure compound is expected to be a colored crystalline solid, likely in the orange to red range.

Q4: Which analytical techniques are recommended to assess the purity of the final product?

A4: A combination of techniques is recommended for a comprehensive assessment of purity:

  • Thin Layer Chromatography (TLC): To quickly check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any residual impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
Low yield after recrystallization. The chosen solvent is too good at dissolving the compound, even at low temperatures.- Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol, isopropanol, or a mixed solvent system like ethanol/water or toluene/heptane are good starting points.[3] - Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.
The compound "oils out" during recrystallization instead of forming crystals. The cooling process is too rapid, or the solution is supersaturated with impurities.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Try adding a seed crystal of the pure compound to induce crystallization. - If the problem persists, consider a preliminary purification step by column chromatography to remove the bulk of the impurities before recrystallization.
Colored impurities co-crystallize with the product. The impurities have similar solubility properties to the desired compound in the chosen solvent.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[4] Be cautious, as charcoal can also adsorb some of your product. - Consider a different recrystallization solvent or a mixed solvent system. - Column chromatography is often more effective at separating compounds with similar polarities.
The compound streaks on the TLC plate during column chromatography. The compound is too polar for the chosen eluent system, or it is interacting strongly with the silica gel.- Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. - A small amount of a more polar solvent like methanol can be added to the eluent system. - For amine-containing compounds, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing by deactivating the acidic sites on the silica gel.
Poor separation of spots on the TLC plate. The polarity of the eluent is not optimized.- If the spots are all at the bottom of the plate, the eluent is not polar enough. - If the spots are all at the top of the plate, the eluent is too polar. - A common starting point for azo compounds is a mixture of a nonpolar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane).[5]

Experimental Protocols

Protocol 1: Recrystallization

This method is suitable for purifying crude material that is relatively free of impurities with very different solubility profiles.

1. Solvent Selection:

  • Based on the polarity of the molecule, ethanol is a good starting solvent to test. The ideal solvent should dissolve the crude product when hot but not when cold.[3]

2. Procedure:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of ethanol and heat the mixture gently with stirring (e.g., on a hot plate).
  • Continue adding small portions of hot ethanol until the solid just dissolves.
  • If the solution is highly colored, you may add a small amount of activated charcoal and heat for a few more minutes.[4]
  • Perform a hot filtration to remove any insoluble impurities (and charcoal if used).
  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.
  • Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography

This method is recommended for crude products with multiple impurities or for achieving very high purity.

1. Preparation:

  • Stationary Phase: Silica gel (200-300 mesh).[6]
  • Mobile Phase (Eluent): A good starting point is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis. A common starting ratio is 9:1 (hexane:ethyl acetate), gradually increasing the polarity as needed.

2. Procedure:

  • Prepare the column by packing it with silica gel in the chosen eluent.
  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
  • Adsorb the dissolved crude product onto a small amount of silica gel and evaporate the solvent.
  • Carefully add the dried silica with the adsorbed product to the top of the column.
  • Begin eluting the column with the chosen mobile phase, collecting fractions.
  • Monitor the separation by TLC.
  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified compound.

Data Presentation

The following table summarizes the anticipated analytical data for pure this compound. This data can be used as a benchmark to assess the purity of your final product.

Property Anticipated Value
Molecular Formula C₁₄H₁₅N₃
Molecular Weight 225.29 g/mol
Appearance Orange to red crystalline solid
¹H NMR Signals corresponding to aromatic protons on both tolyl rings, two distinct methyl group protons, and the amine protons.
¹³C NMR Resonances for all unique carbon atoms, including the aromatic carbons, methyl carbons, and carbons bonded to nitrogen.
FTIR (cm⁻¹) Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and methyl), N=N stretching (azo group), and C=C stretching (aromatic).

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Purification ColumnChromatography Column Chromatography Crude->ColumnChromatography For complex mixtures PurityAnalysis Purity & Characterization (TLC, HPLC, NMR, MP) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PurityAnalysis->Recrystallization If further purification needed PurityAnalysis->ColumnChromatography If further separation needed PureProduct Pure Product PurityAnalysis->PureProduct If pure RecrystallizationTroubleshooting Start Start Recrystallization Dissolve Dissolve in min. hot solvent Start->Dissolve Cool Cool Slowly Dissolve->Cool OilingOut Product Oils Out? Cool->OilingOut CrystalsForm Crystals Form OilingOut->CrystalsForm No ReheatAddSolvent Reheat, add more solvent/co-solvent OilingOut->ReheatAddSolvent Yes LowYield Low Yield? Success Pure Crystals LowYield->Success No ChangeSolvent Change Solvent/ Use less solvent LowYield->ChangeSolvent Yes FilterDry Filter & Dry CrystalsForm->FilterDry FilterDry->LowYield ReheatAddSolvent->Cool ChangeSolvent->Start

Caption: A decision tree for troubleshooting common issues during recrystallization.

References

  • PubChem. (n.d.). 4-(p-Tolyloxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • (2025, August 6). Synthesis of azoarenes by reductive dimerization of nitroarenes using ammonium bromide and magnesium. ResearchGate. Retrieved from [Link]

  • Perkins, G. T. (1968). Process for the preparation of 4, 4'-methylenedianiline. U.S. Patent No. 3,367,969. Washington, DC: U.S. Patent and Trademark Office.
  • (n.d.). Organic Chemistry-4. Kolkata. Retrieved from [Link]

  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved from [Link]

  • (n.d.). Recrystallization: Figure 1. Structure of Aniline. Scribd. Retrieved from [Link]

  • Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

  • (n.d.). Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-t[7][8][9]hiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies. MDPI. Retrieved from [Link]

  • (n.d.). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • (n.d.). Preparation of 3-Alkylated Oxindoles from N-Benzyl Aniline via a Cu(II)-Mediated Anilide Cyclization Process. Organic Syntheses. Retrieved from [Link]

  • (2019, May 8). Column chromatography - which eluent system? Reddit. Retrieved from [Link]

  • (2025, November 4). Diazotization Reactions of Heterocyclic Compounds and Their Azo Coupling Reactions (A Mini-Review). ResearchGate. Retrieved from [Link]

  • (n.d.). Diazotisation and coupling reaction. Slideshare. Retrieved from [Link]

  • (n.d.). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • (2025, August 10). Synthesis and structure of 4-methyl-1- N -( p -tolyl)imidazole as organic corrosion inhibitor. ResearchGate. Retrieved from [Link]

  • (n.d.). Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. Retrieved from [Link]

  • (n.d.). Two Divergent Enyne Cycloisomerization Routes Mediated by Monoallenylidene Pd(II) Catalysts. Retrieved from [Link]

  • (n.d.). 34. DIAZOTISATION AND COUPLING. PHARMD GURU. Retrieved from [Link]

  • (n.d.). Heterocoupling of Different Aryl Nitrenes to Produce Asymmetric Azoarenes Using Iron. Retrieved from [Link]

  • PubChem. (n.d.). 4-methyl-N-(pyridin-2-ylmethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • (n.d.). Separation of 4-((4-Aminophenyl)methyl)-2,6-diethylaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • (n.d.). Synthesis of non-symmetric ortho-functionalized azoarenes through arylation of arylazo sulfones. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • (n.d.). Recent Advances in the Synthesis of Aromatic Azo Compounds. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). N-Ethyl-N-methyl-4-(P-tolylazo)aniline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

understanding the degradation pathways of 4-Methyl-2-p-tolylazo-phenylamine under various conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for understanding the degradation of 4-Methyl-2-p-tolylazo-phenylamine. This document is designed for researchers, scientists, and professionals in drug development and environmental science who are investigating the stability and breakdown of this azo compound. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the degradation of this compound, a compound belonging to the vast class of azo dyes which are widely used in industries like textiles.[1][2] Understanding its fate under various environmental and experimental conditions is crucial for assessing its persistence, toxicity, and potential for bioremediation.

Q1: What is the primary and most studied degradation pathway for azo dyes like this compound?

A: The most critical and initial step in the degradation of azo dyes, particularly under anaerobic (oxygen-deficient) conditions, is the reductive cleavage of the azo bond (-N=N-).[3][4] This reaction breaks the molecule at its chromophore, the part responsible for its color, leading to decolorization. The process typically yields two or more aromatic amines, which may be colorless but require further degradation.[3]

  • Causality: The azo bond is electron-deficient, making it susceptible to reduction. In biological systems, enzymes called azoreductases, often found in bacteria, catalyze this reaction by transferring electrons from donors like NADH or NADPH to the azo linkage.[4] This is a common metabolic strategy for microorganisms to detoxify their environment.

Q2: My solution has been decolorized, but analytical tests like Total Organic Carbon (TOC) or Chemical Oxygen Demand (COD) are still high. Is the degradation incomplete?

A: Yes, this is a classic scenario in azo dye degradation. Decolorization only indicates the breakdown of the chromophoric azo bond. The resulting aromatic amines (in this case, expected to be p-toluidine and a diamine derivative) are still organic compounds. These intermediates contribute to the TOC and COD and are often more persistent and potentially more toxic than the parent dye.[5] Complete degradation, or mineralization, requires the breakdown of these aromatic rings into simpler molecules like CO₂, H₂O, and inorganic ions, which typically occurs under subsequent aerobic conditions.[6]

Q3: How does pH influence the degradation process?

A: pH is a critical parameter that affects degradation in several ways:

  • Microbial/Enzymatic Activity: Most microbial systems and their enzymes (like azoreductases) have an optimal pH range for activity. For many bacteria involved in dye degradation, this range is typically near neutral (pH 7 to 9).[7] Extreme acidic or alkaline conditions can denature the enzymes and inhibit microbial growth, halting the degradation process.[7]

  • Chemical Stability: The chemical structure of the dye itself can be altered by pH. Protonation or deprotonation at different pH levels can change the dye's electron distribution, potentially affecting its susceptibility to chemical or enzymatic attack.[7]

  • Oxidative Processes: In Advanced Oxidation Processes (AOPs), pH dictates the dominant reactive oxygen species. For example, in ozonation, higher pH levels can accelerate the decomposition of ozone into highly reactive hydroxyl radicals, which can enhance the degradation rate.[8]

Q4: What are the expected primary products from the reductive cleavage of this compound?

A: Based on the structure, the symmetrical cleavage of the azo bond (-N=N-) would yield two primary aromatic amines:

  • p-Toluidine (4-methylaniline)

  • 4-Methyl-1,2-phenylenediamine (3,4-diaminotoluene)

Identifying these products is a key step in confirming the degradation pathway.

Section 2: Troubleshooting Experimental Setups

This section provides practical guidance for common issues encountered during degradation studies.

Issue 1: Slow or Incomplete Decolorization in a Microbial System
Potential Cause Explanation & Troubleshooting Steps
Presence of Oxygen Reductive cleavage is an anaerobic process. Even small amounts of oxygen can be used by bacteria as a preferred electron acceptor, inhibiting the azoreductase pathway. Solution: Ensure your system is truly anaerobic. Purge with an inert gas (e.g., N₂) and use sealed reactors.
Sub-optimal pH or Temperature Microbial activity is highly sensitive to environmental conditions. Solution: Monitor and maintain the pH within the optimal range for your microbial culture (typically 6.5-8.5). Ensure the temperature is controlled at the optimal growth temperature for the specific microorganisms being used.[9]
Nutrient Limitation Bacteria require a carbon source (co-substrate) to generate the electrons (e.g., NADH) needed for azo bond reduction. The dye itself is often not a usable carbon source.[5] Solution: Supplement your medium with an easily metabolizable carbon source like glucose, yeast extract, or peptone.
Dye Toxicity High concentrations of the azo dye or its degradation products can be toxic to the microorganisms, inhibiting their metabolic activity. Solution: Start with a lower dye concentration and gradually increase it. Perform toxicity assays to determine the inhibitory concentration for your microbial consortium.
Issue 2: Low Degradation Efficiency with Advanced Oxidation Processes (AOPs) like UV/H₂O₂
Potential Cause Explanation & Troubleshooting Steps
Incorrect H₂O₂ Concentration The concentration of hydrogen peroxide is crucial. Too little, and you won't generate enough hydroxyl radicals (•OH). Too much, and H₂O₂ can act as a scavenger of •OH radicals, reducing efficiency. Solution: Optimize the H₂O₂ concentration by testing a range of molar ratios of H₂O₂ to the dye.
Inappropriate pH The quantum yield of •OH radical formation from H₂O₂ photolysis is pH-dependent. Solution: Adjust the pH of your solution. Often, slightly acidic conditions are favored for Fenton-like reactions, while other UV-based processes may work well across a broader range.[10] Conduct experiments at different pH values (e.g., 3, 7, 9) to find the optimum.
UV Light Attenuation High dye concentrations or turbidity in the sample can absorb or scatter UV light, preventing it from reaching and activating the H₂O₂ molecules. Solution: Use a lower initial dye concentration or pre-filter the sample. Ensure the path length of the UV light is appropriate for the solution's opacity.
Presence of Scavengers Other substances in your matrix (e.g., carbonate, bicarbonate, certain organic molecules) can compete for and consume the •OH radicals, lowering the degradation efficiency. Solution: Use purified water for initial experiments to establish a baseline. If working with complex matrices like wastewater, be aware that scavenger effects may lower the observed degradation rate.

Section 3: Key Experimental Protocols & Methodologies

Protocol 1: Monitoring Anaerobic Reductive Degradation Using a Microbial Consortium

This protocol provides a framework for assessing the degradation of this compound by a mixed bacterial culture.

1. Preparation of Media and Inoculum:

  • Prepare a suitable anaerobic growth medium (e.g., Mineral Salts Medium) supplemented with a carbon source (e.g., 1 g/L glucose) and yeast extract (0.5 g/L) to support bacterial growth and provide reducing equivalents.
  • Dispense the medium into anaerobic serum bottles and sparge with N₂ gas for 15-20 minutes to remove dissolved oxygen.
  • Seal the bottles with butyl rubber stoppers and aluminum crimps. Autoclave to sterilize.
  • Acclimatize a microbial consortium (e.g., from activated sludge of a wastewater treatment plant) by gradually exposing it to increasing concentrations of the azo dye in the prepared medium.

2. Experimental Setup:

  • In an anaerobic chamber or under a stream of N₂ gas, add a stock solution of this compound to the sterilized medium to a final desired concentration (e.g., 50 mg/L).
  • Inoculate the bottles with the acclimatized microbial consortium (e.g., 5% v/v).
  • Prepare a negative control: a bottle with dye and medium but no inoculum to check for abiotic degradation.
  • Incubate the bottles at a constant temperature (e.g., 35°C) with gentle shaking (e.g., 120 rpm).

3. Sampling and Analysis:

  • At regular time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw samples using a sterile, N₂-flushed syringe.
  • Centrifuge the sample to pellet the biomass.
  • Analyze the supernatant using a UV-Visible spectrophotometer at the dye's maximum absorbance wavelength (λ_max) to monitor decolorization.
  • For product identification, analyze the supernatant using High-Performance Liquid Chromatography (HPLC) or HPLC-Mass Spectrometry (HPLC-MS).
Analytical Method: HPLC for Separation of Parent Dye and Primary Amines
  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 90% A / 10% B, ramp to 10% A / 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at the λ_max of the parent dye and a lower wavelength (e.g., 254 nm) to detect the aromatic amine products.

  • Injection Volume: 20 µL.

Section 4: Visualizing Degradation Pathways & Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved.

Reductive Degradation Pathway

G cluster_anaerobic Anaerobic Conditions parent This compound (-N=N- bond intact) products Cleavage of Azo Bond parent->products reductant Azoreductase + 2e- (e.g., from NADH) reductant->products amine1 p-Toluidine (Aromatic Amine 1) products->amine1 amine2 4-Methyl-1,2-phenylenediamine (Aromatic Amine 2) products->amine2 G cluster_aop Advanced Oxidation Process (AOP) parent This compound attack Non-specific Attack (Azo bond, rings, side chains) parent->attack ros Reactive Oxygen Species (e.g., •OH) ros->attack intermediates Aromatic Intermediates (e.g., hydroxylated species, organic acids) attack->intermediates mineralization Mineralization intermediates->mineralization final_products CO₂ + H₂O + Inorganic Ions mineralization->final_products

Caption: Oxidative degradation via attack by reactive oxygen species.

Experimental Workflow for Microbial Degradation Study

G start Prepare Anaerobic Medium + Dye inoculate Inoculate with Microbial Culture start->inoculate incubate Incubate under Anaerobic Conditions inoculate->incubate sampling Periodic Sampling incubate->sampling analysis Analysis sampling->analysis uv_vis UV-Vis Spectrophotometry (Decolorization) analysis->uv_vis hplc HPLC / HPLC-MS (Product Identification) analysis->hplc data Data Interpretation uv_vis->data hplc->data

Caption: Workflow for a typical microbial degradation experiment.

References

  • Baban, A., et al. (2003). Microbial degradation of Azo Dyes: A review. International Journal of Current Microbiology and Applied Sciences, 3(2), 670-690.

  • Eslami, H., et al. (2019). Screening of Azo-Dye-Degrading Bacteria from Textile Industry Wastewater-Activated Sludge. MDPI.

  • Hong, Y., et al. (2007). Physiology and biochemistry of reduction of azo compounds by Shewanella strains relevant to electron transport chain. Applied Microbiology and Biotechnology, 74, 230–238.

  • Kadam, A. A., et al. (2022). Effect of pH, Salinity, Dye, and Biomass Concentration on Decolourization of Azo Dye Methyl Orange in Denitrifying Conditions. MDPI.

  • Ogunlaja, O. O., & Moodley, B. (2021). Experimental and Theoretical Aspects of Azo Dye Degradation by UV/H2O2 Process: Review and experimental comparison of some kinetic rate expressions. ResearchGate.

  • Saratale, R. G., et al. (2011). The decolorization and degradation of azo dyes by two Stenotrophomonas strains isolated from textile effluent (Tepetitla, Mexico). PubMed Central.

  • Sivakumar, P., et al. (2020). Azo Dye Degradation by Chlorella vulgaris: Optimization and Kinetics. Science Alert.

  • Solís, M., et al. (2012). Influence of pH and concentration on the decolorization and degradation of BR red azo dye by ozonization. Redalyc.

  • Suzuki, T., et al. (2001). Azoreductases catalyze reductive cleavage of the azo linkage in an azo... ResearchGate.

  • Vilar, V. J. P., et al. (2019). COMPARATIVE ANALYSIS OF AZO DYE DECOLORIZATION METHODS: ADSORPTION VS. BIODEGRADATION. Anveshana's International Publication.

Sources

troubleshooting inconsistent results in staining with 4-Methyl-2-p-tolylazo-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methyl-2-p-tolylazo-phenylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this specific azo dye in staining applications. Given the unique nature of this compound, this resource provides in-depth troubleshooting advice and foundational protocols to ensure reproducible and accurate results in your experiments.

Introduction to this compound in a Staining Context

This compound is an azo dye, a class of compounds characterized by the -N=N- functional group.[1] While not a commonly cited histological stain, its chemical structure—a non-polar, aromatic molecule—suggests its utility as a lysochrome for the demonstration of neutral lipids in biological samples, similar to well-known lipid stains like Oil Red O and Sudan Black B.[2] This guide is structured around this application, providing a framework for its use in lipid staining and addressing the challenges that may arise.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using this compound for lipid staining?

A1: The staining mechanism is a physical process based on the dye's higher solubility in lipids than in its solvent.[3] When a tissue section is incubated with a saturated solution of the dye, the dye molecules will preferentially move from the solvent into the lipid droplets within the tissue, thereby coloring them.

Q2: What type of tissue preparation is suitable for staining with this dye?

A2: For lipid staining, it is crucial to use frozen sections. Paraffin embedding involves the use of organic solvents like xylene and ethanol, which will dissolve the lipids, leading to false-negative results.[3]

Q3: How should I prepare the staining solution?

A3: Azo dyes used for lipid staining are typically dissolved in a solvent like isopropanol or propylene glycol.[3][4] A saturated stock solution is prepared, which is then diluted to a working solution shortly before use to prevent precipitation.

Q4: Why is my staining inconsistent between samples?

A4: Inconsistent staining can be due to a variety of factors including variations in tissue processing, dye solution preparation, and incubation times. The stability of the dye solution and precise control over each step of the protocol are critical for reproducibility.

In-Depth Troubleshooting Guides

Issue 1: Weak or No Staining

Symptoms: Lipid droplets are not visible or are very faintly colored.

Potential Cause Explanation Recommended Solution
Lipid Extraction The tissue was processed using a paraffin-embedding method, which has washed out the lipids.Use only frozen sections for lipid staining.
Insufficient Staining Time The incubation period was too short for the dye to adequately partition into the lipid droplets.Increase the staining incubation time. Optimization may be required for different tissue types.
Sub-optimal Dye Concentration The working solution was not sufficiently saturated, or the stock solution has degraded.Prepare a fresh working solution from a well-dissolved stock. Ensure the stock solution is properly stored in a tightly sealed, light-protected container.
Incorrect Solvent The solvent used for the dye may not be optimal for this specific compound.Experiment with different solvents such as 60% isopropanol or propylene glycol to find the best vehicle for the dye.
Issue 2: High Background Staining

Symptoms: The entire tissue section, not just the lipid droplets, appears colored, obscuring the specific staining.

Potential Cause Explanation Recommended Solution
Dye Precipitation The dye has precipitated onto the tissue section, leading to non-specific deposits.Filter the working solution immediately before use. Ensure the solution is not old, as azo dyes can form aggregates over time.
Inadequate Differentiation The post-staining rinse was not sufficient to remove excess dye from non-lipid components.The differentiation step, typically a brief rinse in the dye solvent (e.g., 60% isopropanol), is crucial. Optimize the duration of this rinse.
Tissue Drying The tissue section was allowed to dry out at some point during the staining process, which can cause non-specific dye binding.Keep the sections moist throughout the entire procedure.
Issue 3: Inconsistent Results Across Different Experiments

Symptoms: The staining intensity and quality vary significantly from one experiment to another.

Potential Cause Explanation Recommended Solution
Variability in Solution Preparation Inconsistent preparation of the working dye solution leads to variable staining.Standardize the protocol for preparing the working solution, including the dilution factor, mixing time, and filtration method.
Temperature Fluctuations The solubility of the dye and the rate of staining can be temperature-dependent.Perform the staining at a consistent room temperature. For highly sensitive applications, consider using a temperature-controlled staining environment.
Tissue Thickness Variation Inconsistent section thickness will result in different amounts of lipid available for staining.Ensure that frozen sections are cut at a consistent thickness.

Experimental Protocols

Protocol 1: Preparation of Staining Solutions
  • Stock Solution:

    • Prepare a saturated solution of this compound in 100% isopropanol.

    • Add an excess of the dye powder to the isopropanol in a sealed container.

    • Stir or agitate for several hours to ensure saturation.

    • Store in a dark, tightly sealed bottle at room temperature.

  • Working Solution:

    • Shortly before use, dilute the stock solution with distilled water. A common starting point for similar dyes is a 3:2 ratio of stock solution to water (e.g., 30 ml of stock to 20 ml of water).[5]

    • Allow the working solution to stand for 10-15 minutes.

    • Filter the solution through Whatman No. 1 filter paper immediately before use to remove any precipitate.

Protocol 2: Staining of Frozen Sections
  • Cut frozen sections at 8-10 µm and mount on slides. Air dry the sections.

  • Fix the sections in 10% neutral buffered formalin for 5-10 minutes.

  • Rinse briefly in running tap water, followed by a rinse in distilled water.

  • Place the slides in a 60% isopropanol solution for 2-5 minutes.

  • Incubate the sections in the freshly prepared and filtered working solution of this compound for 10-20 minutes.

  • Differentiate the sections by briefly rinsing in 60% isopropanol. This step is critical and may require optimization.

  • (Optional) Lightly counterstain the nuclei with a suitable hematoxylin solution.

  • Rinse thoroughly in distilled water.

  • Mount with an aqueous mounting medium. Do not use xylene-based mounting media as they will dissolve the stained lipids.

Visualized Workflows and Mechanisms

Troubleshooting Logic for Inconsistent Staining

Caption: The physical mechanism of lipid staining by a lysochrome.

References

  • Ahmed, M., & El-Shishtawy, R. (2010). Synthesis and characterization of some novel diazo dyes derived from 4-amino-2,6-dichloropyrimidine and their dyeing performance on polyester fabrics. Molecules, 15(5), 3366-3378.
  • IHC World. (n.d.). Oil Red O Staining Protocol. Retrieved from [Link]

  • Washington University in St. Louis. (n.d.). Sudan Black B Protocol. Neuromuscular Home Page. Retrieved from [Link]

  • Chavan, R. B. (2022).
  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271.
  • ResearchGate. (n.d.). Why did using Sudan Black B stain result in my tissues completely disappearing?. Retrieved from [Link]

  • de Souza, B. S., et al. (2021). Pyrylazo Dye: A Novel Azo Dye Structure with Photoinduced Proton Release and Highlighted Photophysical Properties in Biological Media. ACS Omega, 6(4), 2939-2948.
  • protocols.io. (2023). Lipid (Oil Red O) Staining. Retrieved from [Link]

  • Bello, K. A., & Ogunlusi, G. O. (2012). Synthesis of novel disazo dyes and an investigation of their use in the textile industry. Journal of Chemical and Pharmaceutical Research, 4(2), 1163-1169.
  • WormBook. (2009). Sudan Black Staining. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-2-(phenylazo)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, M. (2022). Oil Red O Staining for Cultured Cells. The Yan Lab.
  • University of Saskatchewan. (2023). Oil Red O Staining of cryo-sectioned samples, Instructions. Retrieved from [Link]

  • Biognost. (n.d.). Sudan Black B, Solution. Retrieved from [Link]

  • Howard Hughes Medical Institute. (2017). New Fluorescent Dyes Could Advance Biological Imaging. Retrieved from [Link]

  • YouTube. (2024). Sudan Black-B staining method( Special staining method). Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Orange Phenylazo-β-Naphthol-Containing Sulfonamide Disperse Dyes Designed for Poly(lactic acid). Retrieved from [Link]

  • International Journal of Research and Analytical Reviews. (2021). Synthesis, Characterization, and Applications of Azo Compounds from Aromatic Amines. Retrieved from [Link]

  • YouTube. (2021). Synthesis of an azo dye. Retrieved from [Link]

Sources

minimizing side reactions during the diazotization of p-toluidine for synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diazotization of p-Toluidine

Introduction: Mastering the Diazotization of p-Toluidine

The diazotization of primary aromatic amines, such as p-toluidine, is a cornerstone reaction in synthetic organic chemistry, pivotal for the production of a vast range of compounds, from azo dyes to complex pharmaceutical intermediates. The resulting diazonium salt is a remarkably versatile synthetic tool. However, its inherent instability presents significant challenges. The success of this synthesis hinges on the precise control of reaction conditions to favor the desired product while suppressing a cascade of potential side reactions.

This guide provides in-depth technical support for researchers, scientists, and process chemists. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical challenges encountered in the laboratory. Our focus is not just on what to do, but why each parameter is critical, empowering you to optimize your synthesis for yield, purity, and safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions that can occur during the diazotization of p-toluidine?

There are two predominant side reactions that can significantly lower the yield and purity of the desired p-tolyldiazonium salt:

  • Phenol Formation (Hydrolysis): The diazonium group is an excellent leaving group (as N₂ gas). If the reaction temperature rises, the diazonium salt will react with water in the acidic solution, leading to its decomposition. This hydrolysis reaction produces p-cresol (a phenol) and nitrogen gas.[1][2] This is the most common pathway for yield loss.

  • Diazoamino Coupling: In an environment that is not sufficiently acidic, unreacted p-toluidine, which is nucleophilic, can attack the electrophilic diazonium salt that has already formed. This coupling reaction forms an undesirable diazoamino compound (1,3-bis(4-methylphenyl)triazene), often precipitating as a yellow or brown solid.[3][4]

Q2: Why is strict temperature control (0–5 °C) so critical for this reaction?

The C-N bond in an aryldiazonium salt is labile. While more stable than their aliphatic counterparts, they are prone to thermal decomposition.[5] Maintaining a temperature between 0–5 °C is a universally accepted practice for several critical reasons:

  • Kinetic Control: At low temperatures, the rate of the desired diazotization reaction is significantly faster than the rate of the decomposition (hydrolysis) side reaction. As the temperature increases above 5 °C, the rate of decomposition accelerates dramatically, leading to the formation of p-cresol and evolution of N₂ gas, which compromises both yield and safety.[1][6]

  • Exotherm Management: The formation of the diazonium salt is an exothermic process.[7] Running the reaction in an ice bath and adding the sodium nitrite solution slowly allows for efficient dissipation of this heat, preventing localized temperature spikes that would otherwise trigger decomposition.

  • Safety: Uncontrolled temperature increases can lead to a runaway decomposition reaction. The rapid evolution of nitrogen gas can cause dangerous pressure buildup in a closed or poorly vented system.[6][8] While p-tolyldiazonium chloride is typically used in solution, it's important to note that isolated diazonium salts can be shock-sensitive and explosive.

Q3: What is the role of excess mineral acid (e.g., HCl), and why is it necessary?

Using an excess of a strong mineral acid (typically 2.5 to 3 molar equivalents relative to the amine) is crucial and serves three distinct purposes:

  • Formation of Nitrous Acid: The primary role of the acid is to react with sodium nitrite (NaNO₂) to generate nitrous acid (HNO₂) in situ.[9][10]

  • Generation of the Electrophile: A second equivalent of acid protonates the nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺). This is the active species that reacts with the primary amine.[3][9]

  • Suppression of Side Reactions: The crucial excess acid protonates the amino group of any unreacted p-toluidine, converting it into the non-nucleophilic p-methylanilinium salt (Ar-NH₃⁺). This prevents the free amine from attacking the newly formed diazonium salt, thereby inhibiting the formation of the diazoamino compound.[3][4]

Troubleshooting Guide

Q: My reaction mixture turned dark brown or black, and I see gas bubbles even after nitrite addition is complete. What went wrong?

A: This is a classic sign of diazonium salt decomposition. The dark, often oily, discoloration is due to the formation of p-cresol and potentially other phenolic coupling byproducts.[2] The continued evolution of gas is nitrogen (N₂) being released from the decomposition.

  • Primary Cause: Loss of temperature control. The reaction mixture likely exceeded the 5–10 °C threshold. This could be due to an inefficient ice bath, adding the sodium nitrite solution too quickly, or insufficient stirring.

  • Can it be salvaged? It is unlikely. The diazonium salt has been irreversibly consumed. The best course of action is to safely quench the reaction and begin again, paying meticulous attention to temperature control.

Q: A yellow or brownish precipitate formed in my reaction vessel during the addition of sodium nitrite. What is it?

A: This precipitate is very likely the diazoamino compound, 1,3-bis(4-methylphenyl)triazene.

  • Primary Cause: Insufficient acidity. If there isn't enough excess acid to fully protonate all the unreacted p-toluidine, the remaining free amine will couple with the diazonium salt as it forms.

  • Corrective Action: Ensure you are using at least 2.5 equivalents of concentrated HCl. If the problem persists, check the concentration of your acid. The precipitate can sometimes be redissolved by adding more cold, concentrated acid, which protonates the triazene bridge and breaks the compound apart, regenerating the amine salt and the diazonium salt, but this is not always efficient.

Q: My subsequent reaction (e.g., a Sandmeyer reaction) has a very low yield, but the diazotization appeared to proceed normally. What are the potential causes?

A: Assuming the subsequent reaction conditions were correct, the low yield almost certainly points to an incomplete or flawed diazotization.

  • Incomplete Reaction: You may not have added enough sodium nitrite to convert all the p-toluidine. It is crucial to verify that the reaction is complete.

  • Slow Decomposition: Even if the temperature was kept within the 0–5 °C range, the diazonium salt is still metastable. If the solution was allowed to stand for too long before being used in the next step, slow decomposition would occur, reducing the concentration of the active intermediate.[6] Diazonium salt solutions should be used promptly after preparation.

  • Poor Reagent Quality: Verify the purity of your p-toluidine and the assay of your sodium nitrite.

  • Self-Validation Check: Always perform a starch-iodide paper test at the end of the nitrite addition.[11] A drop of the reaction mixture should produce an immediate blue-black color, indicating a slight excess of nitrous acid and confirming that all the p-toluidine has been consumed. If the test is negative, a small amount of additional sodium nitrite solution should be added until a positive test is achieved.[11]

Visualizing Reaction Pathways and Troubleshooting

To better understand the process, the following diagrams illustrate the desired reaction versus the major side reactions and a logical flow for troubleshooting common issues.

G Diagram 1: Key Reaction Pathways in p-Toluidine Diazotization A p-Toluidine (Ar-NH2) B p-Tolyldiazonium Chloride (Ar-N2+Cl-) [DESIRED PRODUCT] A->B C p-Cresol (Ar-OH) [SIDE PRODUCT] B->C  Temp > 5 °C  (Decomposition) D Diazoamino Compound (Ar-N=N-NH-Ar) [SIDE PRODUCT] B->D  Insufficient HCl  (Coupling with Ar-NH2)

Caption: Diagram 1: Desired reaction path vs. major side reactions.

G Diagram 2: Troubleshooting Flowchart for Diazotization problem Observed Problem issue1 Dark Color / Gas (Decomposition) problem->issue1 issue2 Yellow/Brown Precipitate (Azo Coupling) problem->issue2 issue3 Low Yield in Subsequent Step problem->issue3 cause1 Cause: Temp > 5°C issue1->cause1 cause2 Cause: Insufficient Acid issue2->cause2 cause3 Cause: Incomplete Reaction or Slow Decomposition issue3->cause3 action1 Action: Improve cooling, slow NaNO2 addition cause1->action1 action2 Action: Use >2.5 eq. HCl, verify acid concentration cause2->action2 action3 Action: Test with starch-iodide paper. Use diazonium salt promptly. cause3->action3

Caption: Diagram 2: A logical guide for troubleshooting common issues.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize the yield of p-tolyldiazonium chloride and minimize side reactions.

Materials:

  • p-Toluidine

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • Starch-iodide paper

Critical Parameter Summary

ParameterOptimal ValueConsequence of Deviation
Reaction Temperature 0–5 °C> 5°C: Rapid decomposition to p-cresol, N₂ evolution, low yield.[1]
Molar Ratio (HCl:Amine) ≥ 2.5 : 1< 2.5: Incomplete reaction; formation of diazoamino compounds.[4]
Molar Ratio (NaNO₂:Amine) 1.0 : 1.0 (slight excess verified)< 1.0: Incomplete conversion of p-toluidine.
NaNO₂ Addition Rate Slow, dropwiseToo Fast: Localized heating, runaway decomposition.
Post-Synthesis Hold Time Use immediately (< 1 hour)Too Long: Gradual decomposition and yield loss.[6]

Procedure:

  • Preparation of p-Toluidine Hydrochloride:

    • In a 250 mL beaker equipped with a magnetic stirrer, add p-toluidine (e.g., 10.7 g, 0.1 mol).

    • Under a fume hood, carefully and slowly add concentrated HCl (e.g., 25 mL, ~0.3 mol).

    • Stir the mixture. The salt of p-toluidine hydrochloride will form, often as a thick slurry. Add ~50 mL of cold water and stir until a fine, uniform suspension is achieved.

    • Place the beaker in a large ice-salt bath and cool the mixture to 0 °C with efficient stirring. Ensure the thermometer bulb is submerged in the reaction slurry, not just the outer bath.

  • Preparation of Sodium Nitrite Solution:

    • In a separate beaker, dissolve sodium nitrite (e.g., 7.0 g, ~0.1 mol) in deionized water (e.g., 35 mL).

    • Cool this solution in an ice bath to 0–5 °C.

  • Diazotization Reaction:

    • Maintain the temperature of the p-toluidine hydrochloride suspension strictly between 0 and 5 °C.

    • Using a dropping funnel, add the cold sodium nitrite solution dropwise to the stirred amine suspension. The addition should be slow enough that the temperature never rises above 5 °C.

    • As the reaction proceeds, the solid p-toluidine hydrochloride will gradually dissolve, resulting in a clear or pale yellow solution of the diazonium salt.

  • Verification of Completion:

    • After all the nitrite solution has been added, continue stirring for an additional 10 minutes in the ice bath.

    • To confirm the reaction is complete, test for the presence of excess nitrous acid. Dip a clean glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate dark blue-black spot indicates that the diazotization is complete.[11]

    • If the test is negative, add a small amount (e.g., 1-2 mL) of the sodium nitrite solution and re-test after a few minutes. Repeat until a positive test is obtained.

  • Use of Product:

    • The resulting cold solution of p-tolyldiazonium chloride is now ready for the subsequent synthetic step. It should be used promptly without isolation.

References

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Ley, S. V., & Leach, A. G. (2016). Exploring Flow Procedures for Diazonium Formation. PMC - PubMed Central. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • Chemistry Stack Exchange. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation?[Link]

  • BYJU'S. Diazotization Reaction Mechanism. [Link]

  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. [Link]

  • Google Patents. (2016).
  • ACS Publications. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development. [Link]

  • ACS Publications. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development. [Link]

  • SciSpace. A simple preparation of phenols from diazonium ions via the generation and oxidation of aryl radicals by copper salts. [Link]

  • Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. [Link]

  • Wikipedia. Diazonium compound. [Link]

  • Google Patents. (2017).
  • Chemistry LibreTexts. (2023). Reactions of Diazonium Salts. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Aryl Diazonium Salts. [Link]

  • Allen Institute. In the diazotisation of aniline with sodium nitrite and hydrochloride acid, an excess of hydrochloric acid is used primarily to. [Link]

Sources

Technical Support Center: Enhancing Aqueous Solubility of 4-Methyl-2-p-tolylazo-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Methyl-2-p-tolylazo-phenylamine. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of this compound. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of this compound.

Q1: Why is this compound so poorly soluble in water?

A1: The poor aqueous solubility of this compound is a direct result of its molecular structure. The molecule is predominantly hydrophobic (water-repelling) due to the presence of two bulky aromatic rings and a methyl group on each ring. These non-polar groups make it energetically unfavorable for the molecule to interact with polar water molecules.[1][2] While the primary amine (-NH₂) group can form some hydrogen bonds with water, the large hydrophobic scaffold dominates, leading to very low solubility.[2][3] Aromatic amines, in general, have diminished water solubility compared to their aliphatic counterparts.[3]

Q2: What is the most critical functional group on the molecule to target for solubility enhancement?

A2: The primary amine (-NH₂) group is the most important functional group to leverage. Amines are weak bases.[4] By lowering the pH of the aqueous medium with an acid, you can protonate this amine group to form a phenylammonium salt (-NH₃⁺). This charged, ionic form is significantly more polar than the neutral molecule and will, therefore, exhibit dramatically increased solubility in water.[5][6]

Q3: I need to prepare a stock solution. What is the best general approach to start with?

A3: For initial trials, two main strategies are recommended:

  • pH Adjustment: Attempt to dissolve the compound in a dilute acidic solution (e.g., 0.1 M HCl). This is often the simplest and most effective method if the final application can tolerate a low pH.

  • Co-solvency: If pH modification is not possible, dissolving the compound in a small amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol first, and then slowly adding this concentrated stock to your aqueous buffer with vigorous stirring, is a standard and highly effective technique.[7][8]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step guides for several common solubility enhancement techniques. Each guide explains the underlying mechanism, offers a protocol, and provides troubleshooting for common issues.

Guide 1: Solubility Enhancement via pH Adjustment (Acidification)
Causality & Mechanism

Aromatic amines are weak bases that exist in equilibrium between a neutral, poorly soluble form (B) and a protonated, water-soluble ionic form (BH⁺) in an aqueous environment.[4][6] By adding a strong acid, you shift this equilibrium towards the protonated (conjugate acid) form, which is an ionic salt. Ionic compounds readily dissolve in polar solvents like water. This is the most direct way to leverage the compound's inherent chemical properties for solubilization.[5]

Step-by-Step Protocol
  • Prepare Acidic Solvent: Start by preparing your target aqueous buffer at a low pH. For initial screening, 0.1 M Hydrochloric Acid (HCl) or a citrate buffer at pH 3.0 are good starting points.

  • Weigh Compound: Accurately weigh the required amount of this compound powder.

  • Incremental Addition: While vigorously stirring the acidic solvent, add the compound powder in small portions. Allow each portion to dissolve before adding the next.

  • Gentle Heating/Sonication: If dissolution is slow, gently warm the solution (e.g., to 30-40°C) or place the vessel in a sonicator bath. Avoid excessive heat, which could degrade the compound.

  • Final pH Adjustment: Once the compound is fully dissolved, you can carefully and slowly adjust the pH upwards using a base (e.g., 1 M NaOH) if your experiment requires a higher pH. Monitor the solution closely for any signs of precipitation.

Troubleshooting & Field Insights
  • Issue: The compound won't dissolve even in acid.

    • Solution: The pH may not be low enough. Ensure the pH is at least 2 units below the pKa of the compound's conjugate acid. You may need to use a more concentrated acid, but be mindful of your experimental constraints.

  • Issue: The compound precipitates out of solution when I adjust the pH back towards neutral.

    • Explanation: This is expected. As the pH rises, the protonated amine (-NH₃⁺) is deprotonated back to the neutral, insoluble form (-NH₂).

    • Solution: This method is only suitable if your final formulation can be maintained at a low pH. If a neutral pH is required, this method must be combined with another technique, or an alternative method should be chosen.

Guide 2: Co-Solvency
Causality & Mechanism

Co-solvency involves adding a water-miscible organic solvent to an aqueous solution to reduce the overall polarity of the solvent system.[9][10] This "polarity reduction" makes the solvent more accommodating to hydrophobic molecules, effectively increasing their solubility.[8] Common co-solvents include ethanol, propylene glycol (PG), polyethylene glycol (PEG 400), and DMSO.[11]

Step-by-Step Protocol
  • Select a Co-solvent: Choose a co-solvent that is compatible with your downstream application. DMSO is an excellent solubilizing agent, but can be toxic in cell-based assays. Ethanol and PEG 400 are often more biocompatible.[11]

  • Prepare Concentrated Stock: Dissolve a high concentration of this compound in 100% of your chosen co-solvent. This will be your primary stock solution.

  • Dilute into Aqueous Buffer: To prepare your working solution, slowly add small aliquots of the concentrated stock solution to your aqueous buffer while vortexing or stirring vigorously. Crucially, add the stock to the buffer, not the other way around. This prevents the compound from "crashing out" of solution due to sudden polarity changes.

  • Determine Maximum Co-solvent Percentage: Empirically determine the highest percentage (v/v) of co-solvent your final solution can tolerate without the compound precipitating. It is best to keep this percentage as low as possible, often under 5%.[10]

Troubleshooting & Field Insights
  • Issue: My compound precipitates immediately upon addition to the aqueous buffer.

    • Solution 1: The rate of addition is too fast. Slow down the addition and increase the mixing energy (stir faster or vortex more vigorously).

    • Solution 2: The final concentration is too high for the chosen co-solvent percentage. Try lowering the final concentration or increasing the percentage of co-solvent.

    • Solution 3: The compound may be "salting out." If your aqueous buffer has a very high salt concentration, it can reduce the solubility of the compound. Try a buffer with a lower ionic strength.

Guide 3: Micellar Solubilization with Surfactants
Causality & Mechanism

Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[12] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic this compound can partition into the hydrophobic core, effectively being encapsulated, while the hydrophilic shell keeps the entire micelle-drug complex dissolved in the aqueous solution.[13] This technique is widely used for solubilizing hydrophobic dyes and drugs.[12][14]

Step-by-Step Protocol
  • Select a Surfactant: Non-ionic surfactants like Tween® 80 or Triton™ X-100 are common choices due to their lower toxicity compared to ionic surfactants like Sodium Dodecyl Sulfate (SDS).

  • Prepare Surfactant Solution: Prepare a solution of the chosen surfactant in your aqueous buffer at a concentration significantly above its known CMC. A 1-2% (w/v) solution is a typical starting point.

  • Add Compound: Add the powdered this compound directly to the surfactant solution.

  • Equilibrate: Stir the mixture for an extended period (24-48 hours) at room temperature to ensure equilibrium is reached and the maximum amount of compound is solubilized within the micelles.[14]

  • Clarify Solution: After equilibration, centrifuge the solution at high speed (e.g., >10,000 x g) to pellet any undissolved compound. The supernatant is your solubilized stock solution.

Troubleshooting & Field Insights
  • Issue: The solubility enhancement is minimal.

    • Solution: Ensure your surfactant concentration is well above the CMC. The amount of solubilized compound increases linearly with surfactant concentration above the CMC.[12] Try increasing the surfactant concentration.

  • Issue: The solution appears cloudy or hazy.

    • Solution: This could be due to undissolved compound (in which case, clarification is needed) or, for non-ionic surfactants, you may be near the "cloud point" temperature. If the solution clears upon cooling, this is the case. Consider a different surfactant if your working temperature is fixed.

Guide 4: Complexation with Cyclodextrins
Causality & Mechanism

Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[15] The non-polar this compound can fit into this hydrophobic cavity, forming a water-soluble "inclusion complex."[16][17] This effectively masks the hydrophobic nature of the guest molecule, significantly enhancing its aqueous solubility.[15] Modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), have even greater aqueous solubility and are often more effective.[18]

Step-by-Step Protocol
  • Select a Cyclodextrin: β-cyclodextrin is a common starting point, but HP-β-CD or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are often superior for their higher solubility and complexation efficiency.

  • Prepare CD Solution: Dissolve the cyclodextrin in the desired aqueous buffer. Molar ratios of CD to compound often range from 1:1 to 10:1 or higher.

  • Add Compound: Add an excess of this compound to the CD solution.

  • Promote Complexation: Vigorously stir or shake the suspension at a constant temperature for 24-72 hours. This extended equilibration time is necessary for the inclusion complex to form.

  • Isolate Soluble Fraction: After equilibration, filter the suspension through a 0.22 µm syringe filter to remove the undissolved, uncomplexed compound. The clear filtrate contains the water-soluble drug-CD inclusion complex.

Troubleshooting & Field Insights
  • Issue: The solubility increase is not sufficient.

    • Solution 1: Increase the concentration of the cyclodextrin. A higher concentration of CD will drive the equilibrium towards complex formation.

    • Solution 2: Switch to a more soluble, modified cyclodextrin like HP-β-CD.[18]

    • Solution 3: Gently heating the mixture during equilibration can sometimes improve complexation efficiency, but check the thermal stability of your compound first.

Part 3: Summary and Visualizations

Comparison of Solubility Enhancement Techniques
TechniqueMechanismTypical Starting ConditionsProsCons
pH Adjustment Protonation of the basic amine group to form a soluble salt.[6]0.1 M HCl or buffer at pH < 4Simple, inexpensive, highly effective.Limited to applications that tolerate low pH; precipitation on neutralization.
Co-solvency Reducing solvent polarity with water-miscible organic solvents.[9]1-10% DMSO, Ethanol, or PEG 400 in bufferSimple, rapid, effective for high concentrations.[7]Potential for compound precipitation on dilution; co-solvents may have toxicity.[7]
Micellar Solubilization Encapsulation in the hydrophobic core of surfactant micelles.[13]1-2% Tween® 80 or Triton™ X-100 (>CMC)High loading capacity; protects compound from degradation.Requires long equilibration; surfactants can interfere with some assays.[14]
Cyclodextrin Complexation Formation of a water-soluble inclusion complex.[16]Molar excess of HP-β-CDLow toxicity, well-established for drug delivery.[18]Can be expensive; requires long equilibration; stoichiometry dependent.
Visual Diagrams (Graphviz)

G cluster_0 Solubility Troubleshooting Workflow Start Start with This compound Powder Q1 Can final application tolerate low pH? Start->Q1 pH_Adjust Use pH Adjustment (Acidification) Q1->pH_Adjust Yes Q2 Is an organic co-solvent permissible? Q1->Q2 No End Achieved Solubilization pH_Adjust->End CoSolvent Use Co-solvency (e.g., DMSO, EtOH) Q2->CoSolvent Yes Q3 Are surfactants or cyclodextrins an option? Q2->Q3 No CoSolvent->End Micelle Use Micellar Solubilization (e.g., Tween® 80) Q3->Micelle Surfactant Cyclodextrin Use Cyclodextrin Complexation (e.g., HP-β-CD) Q3->Cyclodextrin Cyclodextrin Fail Consult Advanced Formulation Scientist Q3->Fail No Micelle->End Cyclodextrin->End

Caption: Encapsulation of a hydrophobic molecule within a surfactant micelle.

Caption: Formation of a host-guest inclusion complex with cyclodextrin.

References
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available from: [Link]

  • Micellar solubilization of drugs. ResearchGate. Available from: [Link]

  • A review: Hydrotropy a solubility enhancing technique. The Pharma Innovation Journal. Available from: [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Available from: [Link]

  • Solubilization of aromatic and hydrophobic moieties by arginine in aqueous solutions. The Journal of Chemical Physics | AIP Publishing. Available from: [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Available from: [Link]

  • Tuning the aqueous solubility, chemical reactivity and absorption wavelength of azo dye through systematic adjustment of molecular charge density: a DFT study. Taylor & Francis Online. Available from: [Link]

  • Micellar solubilization of drugs. University of Alberta. Available from: [Link]

  • A Brief Review on Solubility Enhancement Technique: Hydrotropy. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • Properties of amines. Chemistry LibreTexts. Available from: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. DelveInsight. Available from: [Link]

  • Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. ResearchGate. Available from: [Link]

  • Advanced Properties of Amines. Chemistry LibreTexts. Available from: [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH. Available from: [Link]

  • Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Available from: [Link]

  • Cosolvent. Wikipedia. Available from: [Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available from: [Link]

  • Solubilization of Hydrophobic Dyes in Surfactant Solutions. PMC - PubMed Central - NIH. Available from: [Link]

  • Hydrotropy- A brief insight into the Solubility Enhancement Technique. IJARESM. Available from: [Link]

  • Solubilization of Hydrophobic Dyes in Surfactant Solutions. MDPI. Available from: [Link]

  • Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique. PMC - NIH. Available from: [Link]

  • Solubility and pH of amines. Available from: [Link]

  • SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Decolourization of an azo dye in aqueous solution by ozonation in a semi-batch bubble column reactor. ResearchGate. Available from: [Link]

  • Amines - Lab Demonstration / solubility / basic character. YouTube. Available from: [Link]

  • Solubility Enhancement Techniques with Special Emphasis On Hydrotrophy. International Journal Of Pharma Professional's Research. Available from: [Link]

  • Study of pH-dependent drugs solubility in water. ResearchGate. Available from: [Link]

  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. Google Patents.
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. Available from: [Link]

  • β-cyclodextrin inclusion complex as a potent delivery system for enhanced cytotoxicity of paclitaxel in triple-negative breast cancer cells. ResearchGate. Available from: [Link]

  • Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. Available from: [Link]

  • Physical Properties of Amines #Solubility and Boiling Points. YouTube. Available from: [Link]

  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. ACS Publications. Available from: [Link]

  • Extraction: Effects of pH. JoVE. Available from: [Link]

  • Exploring Cyclodextrin-Based MOFs for Drug Delivery: Synthesis, Applications, and Future Perspectives. American Chemical Society. Available from: [Link]

  • Micellar solubilization – Knowledge and References. Taylor & Francis. Available from: [Link]

  • A Method for the Purification of Certain Azo Dyes. ACS Publications. Available from: [Link]

  • solubility enhancement and cosolvency by madhavi. Slideshare. Available from: [Link]

  • Removal of azo dye from aqueous solutions using chitosan. Oriental Journal of Chemistry. Available from: [Link]

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addressing challenges in the scale-up production of 4-Methyl-2-p-tolylazo-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Methyl-2-p-tolylazo-phenylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important chemical intermediate. By explaining the causality behind experimental choices and providing self-validating protocols, we aim to equip you with the expertise to troubleshoot and optimize your process effectively.

Introduction: The Synthetic Pathway

This compound is synthesized via a classic two-step electrophilic aromatic substitution reaction:

  • Diazotization: The conversion of a primary aromatic amine, p-toluidine, into a diazonium salt using nitrous acid.

  • Azo Coupling: The reaction of the resulting diazonium salt with an electron-rich coupling component, m-toluidine.

The overall reaction is highly dependent on precise control of temperature, pH, and stoichiometry. Scaling this process from the bench to industrial production introduces significant challenges related to heat and mass transfer, which can impact yield, purity, and safety.

Section 1: Troubleshooting the Diazotization of p-Toluidine

The formation of the p-tolyldiazonium salt is the critical first step. The salt is inherently unstable and must be used immediately in the subsequent coupling reaction.[1][2]

Frequently Asked Questions (FAQs): Diazotization

Question 1: My diazotization reaction is failing or giving a low yield. What are the common causes?

Answer: A low yield of diazonium salt is a frequent issue, often stemming from several controllable factors.

  • Possible Cause 1: Inadequate Temperature Control.

    • Explanation: Diazonium salts readily decompose at temperatures above 5-10 °C, releasing nitrogen gas and forming phenolic byproducts.[1] This decomposition is highly exothermic and can lead to a runaway reaction if not controlled.

    • Solution:

      • Maintain a strict reaction temperature between 0-5 °C using an ice-salt bath and efficient overhead stirring.

      • Ensure the sodium nitrite solution is pre-chilled and added slowly (dropwise) to the acidic amine solution to manage the exotherm.[3] Key parameters for scaling up diazotization include initial concentration, inlet temperature, and the heat transfer area of the reactor.[4]

  • Possible Cause 2: Incorrect Stoichiometry or Reagent Purity.

    • Explanation: The reaction requires at least two equivalents of acid: one to form the amine salt and another to generate nitrous acid from sodium nitrite. Impurities in the starting p-toluidine can consume reagents and lead to side products.

    • Solution:

      • Use a slight excess of sodium nitrite (e.g., 1.05 equivalents) to ensure complete conversion.

      • Use at least 2.5-3 equivalents of a strong mineral acid like HCl.

      • Always use freshly purified p-toluidine.[5]

  • Possible Cause 3: Premature Decomposition of Nitrous Acid.

    • Explanation: Nitrous acid (HNO₂) is unstable and must be generated in situ. Preparing the sodium nitrite solution too far in advance can lead to its degradation.[5]

    • Solution: Prepare the aqueous solution of sodium nitrite just before you are ready to add it to the reaction mixture.

Question 2: How do I confirm the completion of the diazotization reaction?

Answer: A simple and reliable method is to test for the presence of excess nitrous acid.

  • Protocol: Starch-Iodide Test

    • After the full addition of sodium nitrite, wait 2-3 minutes.

    • Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper.

    • An immediate dark blue-violet color indicates the presence of excess nitrous acid, confirming that all the primary amine has been consumed.[6]

    • If the test is negative, add a small additional amount of sodium nitrite solution and re-test until a positive result is achieved.[6]

Section 2: Troubleshooting the Azo Coupling Reaction

The coupling of the diazonium salt with m-toluidine forms the final azo compound. The success of this step hinges on pH control and the reactivity of the coupling agent.

Frequently Asked Questions (FAQs): Azo Coupling

Question 1: The yield of my final product is low, and I see many byproducts.

Answer: Low yield in the coupling stage is typically related to pH, temperature, or side reactions.

  • Possible Cause 1: Incorrect pH.

    • Explanation: The pH of the coupling reaction is a critical parameter that dictates the outcome. Aromatic amines, like m-toluidine, require mildly acidic conditions (pH 4-6).[3] If the pH is too low, the concentration of the free amine (the active coupling species) is reduced due to protonation. If the pH is too high, the diazonium salt can convert to a non-reactive diazotate ion.

    • Solution:

      • Prepare a solution of m-toluidine in water with a suitable buffer or by adding a base like sodium acetate to maintain the pH in the optimal 4-6 range.

      • Monitor the pH throughout the addition of the acidic diazonium salt solution and add base as needed.

  • Possible Cause 2: Side Reactions.

    • Explanation: A common side reaction is the coupling of the diazonium salt with unreacted diazonium salt or with itself, which can occur if the coupling component is not sufficiently reactive or present in a high enough concentration.[3] Another issue is the decomposition of the diazonium salt if the temperature rises.

    • Solution:

      • Add the cold diazonium salt solution slowly to the solution of the coupling component (m-toluidine). Never add the coupling component to the diazonium salt.

      • Ensure efficient mixing to maintain a localized excess of the coupling component at the point of addition.

      • Keep the temperature of the coupling reaction at 0-5 °C to prevent decomposition of the diazonium salt.

Question 2: The color of my product is not what I expected. Why?

Answer: Off-colors are usually due to impurities or pH effects.

  • Explanation: Azo dyes can act as pH indicators; their color is often dependent on the pH of the solution.[3] The presence of colored impurities, such as phenolic compounds from diazonium salt decomposition or triazenes from side reactions, can significantly alter the final product's perceived color.[3]

  • Solution:

    • Ensure the final product is isolated and purified at a consistent, typically neutral, pH.

    • Use the purification protocols in the next section to remove colored impurities. High-purity intermediates are essential for achieving the correct final product color.

Section 3: Product Isolation and Purification

Obtaining a high-purity product is essential, especially for applications in drug development. Recrystallization is the most common method for purifying solid azo dyes.

Troubleshooting Purification

Question: My recrystallized product is still showing impurities on TLC/HPLC.

  • Possible Cause 1: Inappropriate Recrystallization Solvent.

    • Explanation: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures.

    • Solution: Perform a solvent screen using small amounts of the crude product. Common solvents for azo dyes include ethanol, methanol, acetic acid, or mixtures with water.

  • Possible Cause 2: Trapped Impurities.

    • Explanation: If crystallization occurs too rapidly, impurities can become trapped within the crystal lattice.

    • Solution: Allow the hot, saturated solution to cool slowly and without agitation to form larger, purer crystals. A second recrystallization may be necessary.

Section 4: Scale-Up Synthesis and Workflow

Transitioning from a laboratory scale to pilot or industrial scale introduces new challenges that must be addressed proactively.

Key Scale-Up Considerations
ParameterLaboratory Scale ChallengeScale-Up Challenge & Mitigation Strategy
Heat Transfer Easily managed with an ice bath.The surface-area-to-volume ratio decreases, making heat removal difficult. Strategy: Use jacketed reactors with efficient cooling systems. The rate of reagent addition becomes a critical parameter for controlling the exotherm.[4]
Mixing Efficiently achieved with a magnetic stir bar.In large vessels, poor mixing can create "hot spots" or areas of high reagent concentration, leading to side reactions. Strategy: Employ powerful overhead mechanical stirrers with appropriate impeller designs (e.g., pitched-blade turbine) to ensure homogeneity.
Reagent Addition Manual addition via dropping funnel.Requires automated, calibrated dosing pumps for precise and controlled addition rates. This is crucial for both safety and product consistency.
Safety Small quantities pose minimal risk.Handling large quantities of potentially toxic aromatic amines and unstable diazonium salts requires stringent safety protocols.[7] Strategy: Consider continuous flow reactors, which handle only small amounts of hazardous intermediates at any given time, significantly improving the safety profile.[2][8]
Experimental Protocol: Lab-Scale Synthesis (Illustrative)

This protocol is a self-validating system for producing high-purity this compound.

  • Diazotization:

    • In a 250 mL beaker, dissolve 5.35 g (0.05 mol) of p-toluidine in a mixture of 15 mL of concentrated HCl and 25 mL of water.

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Separately, dissolve 3.6 g (0.052 mol) of sodium nitrite in 15 mL of water and chill the solution.

    • Add the sodium nitrite solution dropwise to the stirred p-toluidine solution, ensuring the temperature remains below 5 °C. The addition should take approximately 10-15 minutes.

    • After addition is complete, stir for another 10 minutes.

    • QC Check: Test for excess nitrous acid using starch-iodide paper.[6] The paper should turn blue-violet. Keep the resulting diazonium salt solution in the ice bath.

  • Azo Coupling:

    • In a separate 500 mL beaker, dissolve 5.35 g (0.05 mol) of m-toluidine in 100 mL of water containing 15 g of sodium acetate (to act as a buffer).

    • Cool this solution to 0-5 °C in an ice-salt bath.

    • Slowly, and with vigorous stirring, add the cold diazonium salt solution to the m-toluidine solution. A colored precipitate should form immediately.

    • Continue stirring in the ice bath for 30 minutes after the addition is complete.

  • Isolation and Purification:

    • Collect the crude product by vacuum filtration and wash the filter cake with cold water until the filtrate is neutral.

    • Recrystallize the crude solid from an appropriate solvent (e.g., aqueous ethanol) to yield the purified product.

    • Dry the final product in a vacuum oven at a low temperature (e.g., 40-50 °C).

Visual Workflow for Synthesis and Troubleshooting

The following diagrams illustrate the overall synthesis workflow and a logical troubleshooting path for low yield.

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Isolation & Purification p_toluidine p-Toluidine + HCl na_nitrite Add NaNO2 (0-5°C) p_toluidine->na_nitrite qc_check QC Check: Starch-Iodide Test na_nitrite->qc_check diazonium_salt p-Tolyldiazonium Salt qc_check->diazonium_salt coupling Add Diazonium Salt (0-5°C) diazonium_salt->coupling m_toluidine m-Toluidine + Buffer m_toluidine->coupling crude_product Crude Product Slurry coupling->crude_product filtration Vacuum Filtration crude_product->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying final_product Pure Product drying->final_product

Caption: Overall workflow for the synthesis of this compound.

TroubleshootingFlowchart start Low Final Yield check_diazo Was Diazotization QC Check (Starch-Iodide) Positive? start->check_diazo check_coupling_pH Was Coupling Reaction pH Maintained at 4-6? check_diazo->check_coupling_pH Yes sol_diazo Troubleshoot Diazotization: - Check Reagent Stoichiometry - Verify Amine Purity - Ensure Slow NaNO2 Addition check_diazo->sol_diazo No check_temp Was Temperature Kept Below 5°C Throughout? check_coupling_pH->check_temp Yes sol_pH Troubleshoot Coupling: - Use Buffered Solution - Monitor pH During Addition check_coupling_pH->sol_pH No sol_temp Improve Cooling Efficiency: - Use Ice-Salt Bath - Slow Reagent Addition Rate check_temp->sol_temp No sol_final Review Purification: - Check Recrystallization Solvent - Ensure Slow Cooling check_temp->sol_final Yes

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 4-Methyl-2-p-tolylazo-phenylamine Using Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, technical comparison of spectroscopic methodologies for the structural validation of the synthesized azo compound, 4-Methyl-2-p-tolylazo-phenylamine. Rather than a rigid protocol, this document is structured to offer a logical workflow, grounded in the principles of spectroscopic analysis and supported by experimental insights. We will explore the application of Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) for the comprehensive characterization of this target molecule.

The Imperative of Structural Validation

In any synthetic chemistry endeavor, particularly within the pharmaceutical and materials science sectors, the synthesized product must be rigorously validated to ensure it is indeed the intended molecule. Spectroscopic techniques provide a non-destructive means to probe the molecular structure, offering a detailed fingerprint that confirms the presence of specific functional groups, the connectivity of atoms, and the overall molecular weight. For a novel or modified azo dye like this compound, a multi-faceted spectroscopic approach is not just recommended; it is essential for unequivocal structural elucidation.

The Spectroscopic Toolkit: A Comparative Overview

The structural validation of this compound relies on a suite of complementary spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Spectroscopic TechniqueInformation ProvidedStrengthsLimitations
UV-Visible Spectroscopy Electronic transitions (π → π* and n → π*)Highly sensitive to conjugated systems, useful for quantification.Provides limited structural detail on its own.
FTIR Spectroscopy Functional groups present in the moleculeExcellent for identifying key bonds (e.g., N=N, N-H, C-H).Complex spectra can be difficult to interpret fully; some vibrations may be weak or overlapping.
NMR Spectroscopy (¹H & ¹³C) The chemical environment of hydrogen and carbon atoms, connectivityProvides detailed information on the carbon-hydrogen framework and atom connectivity.Can be less sensitive than other techniques, requiring more sample.
Mass Spectrometry Molecular weight and fragmentation patternsProvides the exact molecular weight and valuable structural information from fragmentation.Can be a destructive technique.

The Analytical Workflow: A Step-by-Step Approach

A logical and efficient workflow is critical for the successful structural validation of a synthesized compound. The following diagram illustrates a recommended experimental workflow for the analysis of this compound.

Structural Validation Workflow cluster_synthesis Synthesis cluster_purification Purification & Purity Check cluster_spectroscopy Spectroscopic Analysis cluster_validation Structural Validation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification TLC_HPLC Purity Assessment (TLC/HPLC) Purification->TLC_HPLC UV_Vis UV-Visible Spectroscopy TLC_HPLC->UV_Vis Pure Sample FTIR FTIR Spectroscopy TLC_HPLC->FTIR Pure Sample NMR NMR Spectroscopy (¹H & ¹³C) TLC_HPLC->NMR Pure Sample MS Mass Spectrometry TLC_HPLC->MS Pure Sample Data_Analysis Data Analysis & Interpretation UV_Vis->Data_Analysis FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: A typical workflow for the synthesis and structural validation of an organic compound.

I. UV-Visible Spectroscopy: Probing the Chromophore

UV-Vis spectroscopy is a powerful first-pass technique for analyzing azo dyes, as the extended π-system of the azo group gives rise to characteristic electronic absorptions. The spectrum of this compound is expected to show two main absorption bands: a high-intensity π → π* transition in the UV region and a lower intensity n → π* transition in the visible region, which is responsible for its color.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable UV-grade solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 5 x 10⁻⁵ M.[1]

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank.

  • Instrument Setup: Place the blank cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (typically 200-800 nm).

  • Sample Measurement: Replace the blank with the cuvette containing the sample solution and record the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each absorption band.

Comparative Analysis:

II. FTIR Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. For this compound, we expect to observe characteristic vibrational frequencies for the N-H bonds of the primary amine, the N=N bond of the azo group, C-H bonds of the aromatic rings and methyl groups, and C=C stretching vibrations of the aromatic rings.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare a solid sample by grinding a small amount of the synthesized compound with dry potassium bromide (KBr) powder and pressing it into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid sample.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Comparative Analysis of Expected FTIR Peaks:

Functional GroupExpected Wavenumber (cm⁻¹)Comments
N-H Stretch (Amine) 3500-3300Two bands are expected for a primary amine.
C-H Stretch (Aromatic) 3100-3000Characteristic of C-H bonds on the benzene rings.
C-H Stretch (Aliphatic) 3000-2850From the methyl groups.
N=N Stretch (Azo) 1630-1575This peak can sometimes be weak or obscured by aromatic C=C stretching.
C=C Stretch (Aromatic) 1600-1450Multiple bands are expected due to the two aromatic rings.
N-H Bend (Amine) 1650-1580Can overlap with aromatic C=C stretching.
C-N Stretch 1335-1250Aromatic amine C-N stretching.

The presence of bands in these regions provides strong evidence for the successful synthesis of the target molecule.

III. NMR Spectroscopy: Mapping the Molecular Skeleton

¹H and ¹³C NMR spectroscopy provide the most detailed structural information, allowing for the precise assignment of each hydrogen and carbon atom in the molecule.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[3]

  • Instrument Setup: Place the NMR tube in the spectrometer and lock and shim the instrument.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum (e.g., using a proton-decoupled pulse sequence).

  • Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H signals. Assign the chemical shifts to the respective protons and carbons in the molecule.

Predicted ¹H and ¹³C NMR Spectral Data:

Due to the unavailability of experimental spectra for this compound, the following table presents predicted chemical shifts based on the analysis of its structure and comparison with similar compounds.

¹H NMR (Predicted):

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-NH₂ ~4.0-5.0Broad singlet2H
Aromatic-H ~6.5-8.0Multiplets7H
-CH₃ (on phenylamine ring) ~2.3Singlet3H
-CH₃ (on tolyl ring) ~2.4Singlet3H

¹³C NMR (Predicted):

CarbonsPredicted Chemical Shift (ppm)
Aromatic C-N (amine) ~140-150
Aromatic C-N (azo) ~145-155
Aromatic C-H ~110-135
Aromatic C-C (quaternary) ~130-145
-CH₃ ~20-25

IV. Mass Spectrometry: Confirming the Molecular Weight

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.

Experimental Protocol: Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • LC Separation (Optional but recommended): Inject the sample into a liquid chromatograph to separate it from any impurities.

  • Mass Spectrometry Analysis: The eluent from the LC is introduced into the mass spectrometer (e.g., using an electrospray ionization - ESI - source). Acquire the mass spectrum.

  • Data Analysis: Determine the molecular ion peak (M⁺ or [M+H]⁺) and analyze the fragmentation pattern.

Expected Mass Spectrum Data:

The molecular formula of this compound is C₁₄H₁₅N₃. The expected exact mass can be calculated and compared with the experimental value from HRMS.

  • Calculated Monoisotopic Mass: 225.1266 g/mol

The mass spectrum would be expected to show a molecular ion peak at m/z 225 or 226 ([M+H]⁺). Fragmentation may involve the cleavage of the N=N bond, leading to characteristic fragment ions.

Alternative and Emerging Validation Techniques

While the discussed techniques are the workhorses of structural validation, other methods can provide complementary information:

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides an unambiguous three-dimensional structure.

  • 2D NMR Techniques (COSY, HSQC, HMBC): These experiments provide detailed information about the connectivity between protons and carbons, which is invaluable for complex structures.

  • Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict spectroscopic properties (NMR chemical shifts, IR frequencies, UV-Vis spectra), which can then be compared with experimental data for validation.[4]

Conclusion

The structural validation of a synthesized compound like this compound is a critical, multi-step process that requires the intelligent application of several complementary spectroscopic techniques. By systematically employing UV-Vis, FTIR, NMR, and Mass Spectrometry, researchers can build a comprehensive and irrefutable body of evidence to confirm the identity and purity of their target molecule. This guide provides the foundational knowledge and experimental framework for undertaking this essential task with scientific rigor and confidence.

References

  • Agilent Technologies. (n.d.). Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System and the Agilent Method. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Dioukhane, K., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF 4-METHYL-2-PHENYL-4-((5-PHENYL-2H-TETRAZOL-2-YL)METHYL)-4,5-DIHYDROOXAZOLE. Journal Marocain de Chimie Hétérocyclique, 17(2).
  • El-Molla, M. M., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Journal of Molecular Structure, 1234, 130178.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Kose, E., et al. (2020).
  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • PubChem. (n.d.). 4-Methyl-2-(phenylazo)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • SCIEX. (n.d.). Quantitation and Identification of 13 Azo-dyes in Spices using LC-MS/MS. Retrieved from [Link]

  • Shimadzu. (n.d.). LC/MS/MS Analysis for Restricted Chemicals in Textiles. Retrieved from [Link]

  • Thermo Fisher Scientific. (2020). Using NanoDrop QC Software for UV-Vis Chemometric Analysis of Azo Dyes. AZoM. Retrieved from [Link]

  • University of Rochester. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

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A Comparative Analysis of 2-Phenylazo-4-methylphenol and Other Azo Dyes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of synthetic colorants, azo dyes represent the largest and most versatile class, characterized by the presence of one or more azo groups (-N=N-). Their facile synthesis, broad color palette, and cost-effectiveness have led to their ubiquitous use in industries ranging from textiles and plastics to analytical chemistry and biomedical research. This guide provides a detailed comparative analysis of 2-Phenylazo-4-methylphenol, a significant monoazo dye, against three other structurally related and commercially important azo dyes: Solvent Yellow 7, Sudan I, and Para Red. This analysis is designed to offer researchers and drug development professionals a comprehensive understanding of their comparative performance, underpinned by experimental data and standardized testing protocols.

Introduction to the Azo Dyes Under Comparison

The selection of an appropriate azo dye is contingent upon a thorough understanding of its chemical structure, which dictates its color, solubility, and fastness properties. The four dyes discussed herein are all monoazo compounds, meaning they contain a single azo linkage. However, subtle variations in their molecular architecture lead to significant differences in their application and performance.

2-Phenylazo-4-methylphenol , also known as C.I. 11850, is a hydroxy-containing azo dye. Its structure features a phenyl group linked via an azo bridge to a p-cresol moiety. This structure imparts a characteristic yellow-orange hue.

Solvent Yellow 7 (4-(Phenyldiazenyl)phenol) is structurally similar to 2-Phenylazo-4-methylphenol but lacks the methyl group on the phenol ring.[1] This seemingly minor difference can influence its solubility and shade.

Sudan I (1-(Phenyldiazenyl)naphthalen-2-ol) incorporates a larger naphthol ring system instead of a phenol or cresol ring. This extended conjugation is responsible for its more reddish-orange color. Sudan I is a lysochrome dye, a fat-soluble dye often used for staining lipids.[2]

Para Red (1-[(4-nitrophenyl)diazenyl]naphthalen-2-ol) is also a naphthol-based dye but includes a nitro group on the phenyl ring. This electron-withdrawing group significantly impacts its color, resulting in a brilliant red.[3]

A visual representation of the general synthesis pathway for these azo dyes is provided below.

G cluster_diazotization Diazotization cluster_coupling Azo Coupling aromatic_amine Primary Aromatic Amine (e.g., Aniline, p-Nitroaniline) diazonium_salt Diazonium Salt aromatic_amine->diazonium_salt Reacts with na_no2 Sodium Nitrite (NaNO₂) na_no2->diazonium_salt In the presence of hcl Hydrochloric Acid (HCl) hcl->diazonium_salt At 0-5°C azo_dye Azo Dye diazonium_salt->azo_dye Couples with coupling_component Coupling Component (e.g., p-Cresol, Phenol, β-Naphthol) coupling_component->azo_dye

Caption: General workflow for the synthesis of azo dyes.

Comparative Physicochemical Properties

The utility of an azo dye is largely determined by its fundamental physicochemical properties. The table below summarizes the key characteristics of the four dyes under comparison.

Property2-Phenylazo-4-methylphenolSolvent Yellow 7Sudan IPara Red
CAS Number 952-47-6[4]1689-82-3[1]842-07-9[2]6410-10-2[5]
Molecular Formula C₁₃H₁₂N₂O[4]C₁₂H₁₀N₂O[1]C₁₆H₁₂N₂O[2]C₁₆H₁₁N₃O₃[5]
Molecular Weight 212.25 g/mol [4]198.22 g/mol 248.28 g/mol [2]293.28 g/mol [5]
Appearance Orange to brown powder/crystal[6]Orange solid[1]Orange-red solid[2]Red solid[7]
Melting Point 105-109 °C[6]155 °C[1]131 °C[2]248-252 °C[7]

Performance Characteristics: A Data-Driven Comparison

The performance of a dye in a specific application is a critical consideration for researchers. This section provides a comparative analysis of key performance indicators, supported by available experimental data.

Tinctorial Strength and Color

The tinctorial strength of a dye is a measure of its ability to impart color to a substrate. It is quantified by the molar extinction coefficient (ε), which represents the absorbance of a 1 M solution over a 1 cm path length at the wavelength of maximum absorbance (λmax). A higher molar extinction coefficient indicates a greater tinctorial strength.

DyeλmaxMolar Extinction Coefficient (ε)Solvent
2-Phenylazo-4-methylphenol Not availableNot available-
Solvent Yellow 7 Not availableNot available-
Sudan I 481 nm14,500 M⁻¹cm⁻¹Ethanol[8]
Para Red Not availableNot available-
Solubility Profile

The solubility of a dye is paramount in determining its suitability for a given application. For instance, in biological staining, solubility in both aqueous and non-polar environments can be crucial. The following table summarizes the solubility of the four dyes in various solvents.

DyeWaterEthanolAcetoneToluene
2-Phenylazo-4-methylphenol Hardly soluble in hot water[10]Soluble[10]Soluble[10]Not available
Solvent Yellow 7 Slightly soluble in hot water[1]Soluble[1]Soluble[1]Not available
Sudan I InsolubleSolubleSolubleSoluble
Para Red InsolubleSlightly soluble in hot ethanol[11]Not availableSlightly soluble in hot toluene[11]

The data indicates that while all four dyes have limited solubility in water, they are generally soluble in organic solvents, which is characteristic of solvent and disperse dyes.

Fastness Properties

The fastness of a dye refers to its resistance to fading or bleeding under various environmental conditions. For researchers, particularly in applications requiring long-term stability such as in stained histological samples or colored polymers, lightfastness is a critical parameter.

Lightfastness is often rated using the Blue Wool Scale, which ranges from 1 (very poor) to 8 (excellent).[1] Each ascending number on the scale represents a twofold increase in lightfastness.[12]

DyeLightfastness (Qualitative)Blue Wool Scale Rating
2-Phenylazo-4-methylphenol Good[10]Not available
Solvent Yellow 7 Not availableNot available
Sudan I Not availableNot available
Para Red Fair[13]Not available

While specific Blue Wool Scale ratings are not consistently available for all the compared dyes in the reviewed literature, the qualitative descriptions suggest that 2-Phenylazo-4-methylphenol possesses good lightfastness, while Para Red's is considered fair.

Wash and Bleed Resistance: For solvent-soluble dyes, traditional wash fastness tests designed for textiles are less relevant. Instead, their resistance to bleeding or migration within a solid matrix (like a polymer) or leaching from a stained sample is more pertinent. Generally, larger molecules with lower solubility in a given solvent will exhibit better bleed resistance. The insolubility of Para Red in many common solvents suggests it may have good bleed resistance in certain applications.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. This section outlines the methodologies for key performance evaluations.

Synthesis of Azo Dyes

The synthesis of azo dyes typically involves a two-step process: diazotization followed by azo coupling. The following is a generalized laboratory-scale procedure.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling a Dissolve primary aromatic amine in HCl b Cool to 0-5°C in an ice bath a->b c Slowly add aqueous sodium nitrite solution b->c d Maintain temperature below 5°C c->d g Slowly add the diazonium salt solution to the coupling component solution d->g Diazonium Salt Solution e Dissolve coupling component in NaOH solution f Cool the solution in an ice bath e->f f->g h Stir the mixture g->h i Collect the precipitate by filtration h->i j Wash and dry the azo dye product i->j

Caption: Experimental workflow for azo dye synthesis.

Causality in Experimental Choices:

  • Low Temperature (0-5°C) during Diazotization: Diazonium salts are generally unstable at higher temperatures and can decompose, reducing the yield of the desired azo dye. Maintaining a low temperature is crucial for the success of the reaction.

  • Alkaline Conditions for Coupling: The coupling component (e.g., phenol or naphthol) is more reactive in its deprotonated form (phenoxide or naphthoxide ion). An alkaline solution (using NaOH) ensures the presence of these more nucleophilic species, facilitating the electrophilic attack by the diazonium ion.

Determination of Molar Extinction Coefficient

The molar extinction coefficient can be determined using a UV-Visible spectrophotometer and the Beer-Lambert law (A = εcl).

  • Prepare a stock solution: Accurately weigh a small amount of the dye and dissolve it in a known volume of a suitable solvent (e.g., ethanol) in a volumetric flask.

  • Prepare serial dilutions: From the stock solution, prepare a series of dilutions of known concentrations.

  • Measure absorbance: Using a UV-Visible spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).

  • Plot a calibration curve: Plot a graph of absorbance versus concentration. The graph should be a straight line passing through the origin.

  • Calculate the molar extinction coefficient: The slope of the calibration curve is equal to the molar extinction coefficient (ε) if the path length (c) is 1 cm.

Evaluation of Lightfastness

Lightfastness is evaluated using standardized methods such as AATCC Test Method 16.3 or ISO 105-B02.

  • Sample Preparation: A sample of the dye applied to a suitable substrate (e.g., a polymer film or a textile fabric) is prepared.

  • Exposure: The sample is exposed to a controlled, high-intensity artificial light source (typically a xenon arc lamp that simulates natural sunlight) for a specified period. A portion of the sample is masked to serve as an unexposed control.[2]

  • Blue Wool Standards: Simultaneously, a set of Blue Wool standards (references 1 to 8) are exposed under the same conditions.[12]

  • Assessment: The fading of the test sample is compared to the fading of the Blue Wool standards. The lightfastness rating is the number of the Blue Wool standard that shows a similar degree of fading.

Applications and Toxicological Considerations

The choice of an azo dye is also influenced by its intended application and any associated toxicological concerns.

  • 2-Phenylazo-4-methylphenol and Solvent Yellow 7 are primarily used as solvent dyes for coloring lacquers, plastics, waxes, and other non-polar materials.[10][14]

  • Sudan I has been used as a colorant for oils, waxes, and in some countries, historically as a food dye. However, it is now classified as a Group 3 carcinogen by the IARC (International Agency for Research on Cancer), meaning it is not classifiable as to its carcinogenicity to humans, and its use in food is widely banned.[2]

  • Para Red is used in printing inks and as a pigment in paints.[13] Similar to Sudan I, there are health concerns associated with Para Red, and its use in food is prohibited.[13]

The potential for some azo dyes to be reduced to carcinogenic aromatic amines is a significant toxicological concern that has led to strict regulations on their use in consumer goods.

Conclusion

This comparative analysis of 2-Phenylazo-4-methylphenol with Solvent Yellow 7, Sudan I, and Para Red highlights the significant impact of subtle structural modifications on the performance characteristics of azo dyes. While all four are monoazo dyes, their differences in aromatic systems and substituents lead to variations in color, solubility, and fastness properties. For researchers and professionals in drug development, a thorough understanding of these properties is crucial for selecting the appropriate dye for a given application, whether it be for staining, as a component in a formulation, or as a synthetic precursor. The provided experimental protocols offer a framework for conducting further comparative studies to generate the specific data needed for informed decision-making. As with all chemical compounds, a careful consideration of the toxicological profile of each dye is essential to ensure safe and responsible use.

References

  • ChemBK. Para Red. Retrieved from: [Link]

  • Wikipedia. Solvent Yellow 7. Retrieved from: [Link]

  • Wikipedia. Sudan I. Retrieved from: [Link]

  • PubChem. 4-Methyl-2-(phenylazo)phenol. Retrieved from: [Link]

  • Grocock, C. (2024). Solvent Yellow 7. Retrieved from: [Link]

  • Materials Technology Ltd. The Blue Wool Scale. Retrieved from: [Link]

  • James Heal. (2022). [Essentials] Blue Wool standards - How to use. Retrieved from: [Link]

  • Wikipedia. Blue Wool Scale. Retrieved from: [Link]

  • PhotochemCAD. Sudan I - Absorption Spectrum. Retrieved from: [Link]

  • Wikipedia. Para red. Retrieved from: [Link]

  • AATCC. (2020). AATCC TM61-2013e(2020)
  • ResearchGate. UV-Visible spectra of 1-phenylazo-2-naphthol (PAN). Retrieved from: [Link]

  • Microbe Investigations. AATCC 61 - Test Method for Colorfastness to Laundering. Retrieved from: [Link]

  • Prima Chemicals. (2023). A Beginner's Guide to Solvent Dyes (Features & Applications). Retrieved from: [Link]

  • Textile Tester. (2024). AATCC 61 Color fastness to Laundering. Retrieved from: [Link]

  • ResearchGate. A new method for the determination of the solubility of disperse dyes. Retrieved from: [Link]

  • Grokipedia. Para red. Retrieved from: [Link]

  • PubChem. Para Red. Retrieved from: [Link]

  • Google Patents. EP1321493A1 - Method for enhancing the solubility of a colorant.
  • YouTube. (2020). 2020 Synthesis of Para Red. Retrieved from: [Link]

  • The Exchange. A-1: Colorfastness to Laundering. Retrieved from: [Link]

  • NCBI Bookshelf. GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES. In: Some Aromatic Amines, Organic Dyes, and Related Exposures. Lyon (FR): International Agency for Research on Cancer; 2010. (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99.) Available from: [Link]

  • Wikipedia. Para red. Retrieved from: [Link]

  • AATCC. (2021). AATCC 61 Colorfastness to Laundering: Accelerated. Retrieved from: [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from: [Link]

  • W&J Instrument. (2024). para red azo dye lab balanced reaction. Retrieved from: [Link]

  • Quick Company. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Retrieved from: [Link]

  • Google Patents. CN102766028A - Method for preparing 2-bromine-4-methylphenol.

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A Comparative Performance Analysis of pH Indicators: 4-Methyl-2-p-tolylazo-phenylamine vs. Methyl Red

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of analytical chemistry, the selection of an appropriate pH indicator is paramount for accurate and reliable determination of endpoints in acid-base titrations and for monitoring pH in various chemical and biological systems. While numerous indicators are commercially available, the quest for novel indicators with improved characteristics continues. This guide provides a detailed comparison of the performance of a lesser-known azo dye, 4-Methyl-2-p-tolylazo-phenylamine, with the widely used indicator, Methyl Red.

This analysis is tailored for researchers, scientists, and professionals in drug development who require a nuanced understanding of indicator selection beyond standard textbook examples. We will delve into the physicochemical properties, the mechanism of color change, and present a rigorous experimental protocol for a head-to-head performance evaluation.

Physicochemical Properties: A Tale of Two Azo Dyes

Both this compound and Methyl Red belong to the family of azo dyes, characterized by the presence of a diazene functional group (–N=N–) connecting two aromatic rings. This structural feature is central to their function as pH indicators, as changes in pH alter the electronic structure of the molecule, leading to a visible color change.

Methyl Red , with the IUPAC name 2-(N,N-dimethyl-4-aminophenyl)azobenzenecarboxylic acid, is a well-characterized indicator.[1][2][3] It is a dark red crystalline powder, soluble in ethanol.[1] Its pH transition range is from 4.4 (red) to 6.2 (yellow), with an intermediate orange color around its pKa of approximately 5.1.[1][2][4][5]

This compound , on the other hand, is not as extensively documented in readily available literature. Based on its nomenclature, its structure can be inferred. The performance characteristics of this indicator are hypothesized based on the electronic effects of its constituent functional groups in comparison to Methyl Red. The presence of a tolyl group (a methyl-substituted phenyl group) and an additional methyl group on the phenylamine ring is expected to influence its pKa and, consequently, its pH transition range.

PropertyThis compound (Hypothesized)Methyl Red
IUPAC Name 4-Methyl-2-((4-methylphenyl)diazenyl)aniline2-(N,N-dimethyl-4-aminophenyl)azobenzenecarboxylic acid
Chemical Formula C₁₄H₁₅N₃C₁₅H₁₅N₃O₂[2][3]
Molar Mass ~225.29 g/mol 269.30 g/mol [2]
pH Transition Range Estimated to be in the acidic range, potentially slightly different from Methyl Red due to substituent effects.4.4 (Red) – 6.2 (Yellow)[1][2][3][4][5]
pKa To be experimentally determined.~5.1[1]
Color in Acidic Medium Predicted to be a shade of red/purple.Red
Color in Basic Medium Predicted to be yellow/orange.Yellow

The Mechanism of Color Change: A Spectroscopic Perspective

The color change in azo dye indicators is a consequence of a change in the electronic conjugation of the molecule upon protonation or deprotonation.[6][7][8] In acidic solution, the nitrogen atom in the azo group of Methyl Red gets protonated. This alters the electronic distribution across the molecule, leading to the absorption of light in the blue-green region of the spectrum, which results in the observed red color. As the pH increases, the indicator deprotonates, leading to a different electronic configuration that absorbs light in the violet-blue region, and the solution appears yellow.

A similar mechanism is anticipated for this compound. The specific wavelengths of maximum absorbance (λmax) for the protonated and deprotonated forms will dictate the precise colors observed and can be accurately determined using spectrophotometry.

Experimental Performance Evaluation: A Step-by-Step Protocol

To objectively compare the performance of these two indicators, a rigorous experimental protocol is necessary. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Objective:

To determine and compare the pKa, pH transition range, and the sharpness of the color transition for this compound and Methyl Red.

Materials:
  • This compound

  • Methyl Red

  • Ethanol (95%)

  • A series of buffer solutions with known pH values ranging from pH 2 to pH 8 (e.g., citrate, acetate, phosphate buffers)[9][10]

  • UV-Vis Spectrophotometer

  • Calibrated pH meter[11][12][13]

  • Volumetric flasks, pipettes, and cuvettes

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_spec Spectrophotometric Analysis cluster_analysis Data Analysis prep_ind Prepare 0.1% w/v Indicator Solutions in 95% Ethanol add_ind Add a Fixed Amount of Indicator to Each Buffer Solution prep_ind->add_ind prep_buf Prepare a Series of Buffer Solutions (pH 2 to 8) prep_buf->add_ind measure_abs Measure Absorbance Spectra (e.g., 350-700 nm) add_ind->measure_abs plot_data Plot Absorbance vs. pH at λmax of Acidic and Basic Forms measure_abs->plot_data det_pka Determine pKa from the Absorbance vs. pH Plot plot_data->det_pka det_range Determine pH Transition Range (Visual and Spectrophotometric) plot_data->det_range compare Compare Performance Metrics: pKa, Range, Sharpness det_pka->compare det_range->compare

Caption: Experimental workflow for the comparative performance evaluation of pH indicators.

Detailed Procedure:
  • Preparation of Indicator Solutions:

    • Prepare a 0.1% (w/v) solution of both this compound and Methyl Red in 95% ethanol. The use of ethanol is crucial as many organic indicators have limited solubility in water.[14]

  • Preparation of Buffer Series:

    • Prepare a series of buffer solutions with precisely known pH values, for instance, at intervals of 0.5 pH units from pH 2.0 to 8.0. It is critical to verify the pH of each buffer solution using a calibrated pH meter.[11]

  • Spectrophotometric Measurements:

    • For each indicator, add a small, constant volume (e.g., 100 µL) of the indicator solution to a fixed volume (e.g., 3 mL) of each buffer solution in a cuvette.

    • Record the full absorbance spectrum (e.g., from 350 nm to 700 nm) for each solution using a UV-Vis spectrophotometer.[15][16][17]

    • Identify the λmax for the acidic and basic forms of each indicator from the obtained spectra.

  • Data Analysis:

    • Plot the absorbance at the λmax of the basic form versus the pH of the buffer solutions. The resulting sigmoidal curve can be used to determine the pKa of the indicator, which corresponds to the pH at the inflection point of the curve.

    • The pH transition range is determined as the pH range over which the color change is visually discernible and corresponds to the steep portion of the sigmoidal curve from the spectrophotometric data.

    • The sharpness of the color transition can be evaluated by the steepness of the slope of the absorbance vs. pH curve within the transition range. A steeper slope indicates a sharper, more easily detectable endpoint.

Comparative Performance and Application Suitability

The experimental data will allow for a direct comparison of the two indicators.

Performance MetricThis compound (Expected)Methyl RedSignificance
pKa To be determined~5.1Dictates the pH range of application.
pH Transition Range To be determined4.4 - 6.2Determines suitability for different types of titrations.
Sharpness of Transition To be determinedSharpA sharper transition leads to a more precise endpoint determination.
Stability To be determinedKnown to be susceptible to reduction.[14]Long-term stability is crucial for reproducible results.

Methyl Red is particularly suitable for titrations involving a strong acid and a weak base, where the equivalence point lies in the acidic pH range.[3][4] Its distinct color change from red to yellow is easily observed.[2][4] However, it is known to be susceptible to reduction, which can lead to a fading of its color, and readings should be taken promptly.[14]

The suitability of This compound will depend on its experimentally determined pKa and transition range. If its pKa is significantly different from Methyl Red, it may be a valuable alternative for titrations where Methyl Red is not the optimal choice. For instance, if its transition range is at a lower pH, it could be advantageous for titrating very weak bases.

Conclusion

This guide has provided a framework for a comprehensive comparison of the performance of this compound and Methyl Red as pH indicators. While Methyl Red is a well-established and reliable indicator for specific applications, the exploration of novel indicators like this compound is essential for expanding the toolkit of analytical chemists. The proposed experimental protocol provides a robust method for characterizing new indicators and making informed decisions on their suitability for various research and development applications. The true potential of this compound as a pH indicator can only be fully realized through the execution of such rigorous experimental evaluations.

References

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  • Oreate AI Blog. Understanding the Methyl Red Indicator: pH Range and Applications. [Link]

  • PubChem. Methyl Red. [Link]

  • Chemeurope.com. Exploring the Color Transition: Methyl Red's pH 4.4-6.2 Range. [Link]

  • PubChem. 4-Methyl-2-phenylaniline. [Link]

  • Leibniz Institute for Baltic Sea Research Warnemünde. Spectrophotometric pH measurements. [Link]

  • YouTube. How to prepare your own pH buffers for pH meter calibration from scratch. [Link]

  • ResearchGate. Acid–Base Properties of Azo Dyes in Solution Studied Using Spectrophotometry and Colorimetry. [Link]

  • Royal Society of Chemistry. Synthesis, characterization and application of a novel polyazo dye as a universal acid–base indicator. [Link]

  • Mettler Toledo. Buffer Preparation – Solutions, Calculation & Solving Common Problems. [Link]

  • ResearchGate. SYNTHESIS AND CHARACTERIZATION OF 4-METHYL-2-PHENYL-4-((5-PHENYL-2H-TETRAZOL-2-YL)METHYL)-4,5-DIHYDROOXAZOLE. [Link]

  • University of California, Davis. THE SPECTROPHOTOMETRIC DETERMINATION OF pH. [Link]

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  • University of North Carolina at Pembroke. Spectrophotometric and Potentiometric Determination of pH. [Link]

  • Scribd. PH Measurement and Buffer Preparation. [Link]

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  • Scribd. Spectrophotometric pKa of Methyl Red. [Link]

  • Royal Society of Chemistry. Supporting Information Synthesis, characterization and application of a novel polyazo dye as a universal acid-base indicator. [Link]

  • ResearchGate. 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation. [Link]

  • Knick International. pH Measurements in the Dye Synthesis of Azo Dyes. [Link]

  • Pharmaguideline. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. [Link]

  • YouTube. Indicators and the Determination of pH by Spectrophotometry (Acids and Bases). [Link]

  • ACS Publications. Determination of the Acidity Constants of Methyl Red and Phenol Red Indicators in Binary Methanol− and Ethanol−Water Mixtures. [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Synthesis, In Vitro Screening, and Structure-Activity Relationship Analysis

In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, azo compounds have emerged as a promising class of molecules. Their characteristic -N=N- chromophore, embedded within aromatic systems, not only imparts vibrant color but also contributes to a diverse range of biological activities.[1][2] This guide provides a comprehensive comparative study of the antimicrobial properties of 4-Methyl-2-p-tolylazo-phenylamine and structurally related compounds. We will delve into the synthetic rationale, present detailed protocols for in vitro antimicrobial susceptibility testing based on internationally recognized standards, and analyze the structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective agents.

Introduction: The Antimicrobial Promise of Azo Compounds

Azo compounds, characterized by the presence of a diazenyl (-N=N-) functional group, have a long history of use as dyes and pigments.[3] However, their biological significance has garnered increasing attention, with numerous studies reporting their potential as anticancer, anti-inflammatory, and, notably, antimicrobial agents.[4][5] The antimicrobial activity of these compounds is often attributed to their ability to interact with microbial membranes, enzymes, or DNA, leading to the disruption of essential cellular processes.[2][6]

The structural versatility of the azobenzene scaffold allows for the introduction of various substituents, which can modulate the molecule's electronic properties, lipophilicity, and steric profile. These modifications, in turn, can significantly influence the compound's antimicrobial potency and spectrum of activity.[7] This guide focuses on this compound as a lead compound and explores how systematic structural modifications can impact its antimicrobial efficacy.

Synthesis of this compound and Related Compounds

The synthesis of the target compound and its analogs typically follows a well-established pathway involving diazotization of an aromatic amine followed by an azo coupling reaction with a suitable coupling agent. The selection of related compounds for this comparative study is based on introducing electronic and steric variations to probe the structure-activity relationship.

Selected Compounds for Comparative Study:

  • Compound A (Lead): this compound

  • Compound B: 2-p-tolylazo-phenylamine (demethylated analog)

  • Compound C: 4-Chloro-2-p-tolylazo-phenylamine (electron-withdrawing substituent)

  • Compound D: 4-Methoxy-2-p-tolylazo-phenylamine (electron-donating substituent)

The general synthetic workflow is depicted in the diagram below.

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling p_toluidine p-Toluidine diazonium p-Tolyl Diazonium Salt p_toluidine->diazonium NaNO₂, HCl, 0-5°C m_toluidine m-Toluidine (for Compound A) aniline Aniline (for Compound B) chloroaniline 4-Chloroaniline (for Compound C) anisidine 4-Methoxyaniline (for Compound D) product_A Compound A: This compound diazonium->product_A Coupling product_B Compound B: 2-p-tolylazo-phenylamine diazonium->product_B Coupling product_C Compound C: 4-Chloro-2-p-tolylazo-phenylamine diazonium->product_C Coupling product_D Compound D: 4-Methoxy-2-p-tolylazo-phenylamine diazonium->product_D Coupling

Caption: General synthetic workflow for the preparation of the target azo compounds.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reliability and reproducibility of antimicrobial susceptibility data, it is imperative to adhere to standardized testing methodologies. The protocols outlined below are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][8][9]

Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.[10][11][12]

Step-by-Step Protocol:

  • Inoculum Preparation:

    • From a pure, overnight culture of the test microorganism, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[11]

  • Application of Disks:

    • Using sterile forceps, place paper disks (6 mm diameter) impregnated with a known concentration of the test compounds onto the inoculated agar surface.

    • Ensure the disks are placed at least 24 mm apart to prevent overlapping of inhibition zones.[12]

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

    • The results are typically interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on standardized zone diameter breakpoints, although for novel compounds, the zone diameter itself is the primary data point.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14][15][16]

Step-by-Step Protocol:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism in CAMHB, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the bacterial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Comparative Antimicrobial Activity Data

The following table presents hypothetical data from a comparative study of the antimicrobial properties of this compound and its analogs against representative Gram-positive and Gram-negative bacteria.

CompoundStructureTest OrganismZone of Inhibition (mm)MIC (µg/mL)
A (Lead) This compoundStaphylococcus aureus1816
Escherichia coli1264
B 2-p-tolylazo-phenylamineStaphylococcus aureus1532
Escherichia coli10128
C 4-Chloro-2-p-tolylazo-phenylamineStaphylococcus aureus228
Escherichia coli1632
D 4-Methoxy-2-p-tolylazo-phenylamineStaphylococcus aureus1632
Escherichia coli11128
Ampicillin (Standard Antibiotic)Staphylococcus aureus254
Escherichia coli208

Discussion and Structure-Activity Relationship (SAR)

The analysis of the antimicrobial data in relation to the chemical structures of the tested compounds allows for the elucidation of key structure-activity relationships.

SAR cluster_lead Lead Compound (A) cluster_modifications Structural Modifications cluster_rationale Rationale Lead This compound Moderate Activity Demethylation Demethylation (B) Decreased Activity Lead:f1->Demethylation:f0 Removal of -CH₃ Halogenation Halogenation (C) Increased Activity Lead:f1->Halogenation:f0 Addition of -Cl Alkoxylation Alkoxylation (D) Decreased Activity Lead:f1->Alkoxylation:f0 Addition of -OCH₃ Rationale_Dec Reduced lipophilicity and steric bulk may hinder membrane interaction. Demethylation:f1->Rationale_Dec Rationale_Inc Electron-withdrawing nature of chlorine enhances antimicrobial effect. Halogenation:f1->Rationale_Inc Rationale_Dec2 Electron-donating group may reduce the compound's reactivity. Alkoxylation:f1->Rationale_Dec2

Caption: Structure-Activity Relationship (SAR) analysis of the azo compounds.

Based on the hypothetical data, the following SAR can be inferred:

  • Effect of the Methyl Group: The removal of the methyl group from the phenylamine ring (Compound B) appears to decrease the antimicrobial activity. This suggests that the lipophilicity and steric bulk conferred by the methyl group may be beneficial for activity, possibly by facilitating interaction with the bacterial cell membrane.

  • Effect of an Electron-Withdrawing Group: The introduction of a chlorine atom at the 4-position of the phenylamine ring (Compound C) significantly enhances the antimicrobial activity against both Gram-positive and Gram-negative bacteria. The electron-withdrawing nature of the halogen may increase the reactivity of the azo molecule or improve its binding to a biological target.

  • Effect of an Electron-Donating Group: The presence of a methoxy group (Compound D), an electron-donating group, seems to diminish the antimicrobial potency. This further supports the hypothesis that electron-withdrawing substituents are favorable for the antimicrobial activity of this class of azo compounds.

Conclusion

This guide has provided a comprehensive framework for the comparative study of the antimicrobial properties of this compound and its analogs. By combining systematic synthesis, standardized in vitro screening, and careful structure-activity relationship analysis, researchers can effectively explore the potential of azo compounds as a source of new antimicrobial agents. The presented protocols and analysis serve as a valuable resource for guiding future research in this promising area of drug discovery.

References

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  • SYNTHESIS, SPECTRAL CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME AZO DYES DERIVED FROM P-CRESOL. ResearchGate. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

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  • Synthesis of 4-Methyl-2,6-di(9H-thioxanthen-9-yl)aniline. (2025). ResearchGate. [Link]

  • Diaryl azo derivatives as anti-diabetic and antimicrobial agents: synthesis, in vitro, kinetic and docking studies. (2021). Taylor & Francis Online. [Link]

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A Comparative Guide to the Chromatographic Purity Assessment of 4-Methyl-2-p-tolylazo-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Azo Dye Analysis

4-Methyl-2-p-tolylazo-phenylamine, a derivative of o-aminoazotoluene, is an aromatic azo amine with significant relevance in the synthesis of specialized dyes and as a potential intermediate in pharmaceutical and chemical research. The precise substitution pattern on its dual aromatic rings dictates its chromophoric properties and chemical reactivity. As with any synthesized compound intended for advanced applications, establishing its purity is not merely a quality control step but a fundamental requirement for ensuring experimental reproducibility, toxicological safety, and final product efficacy. Impurities, which may include unreacted starting materials, isomeric by-products, or degradation products, can significantly alter the compound's performance and safety profile.[1]

This guide provides a comprehensive comparison of three principal chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC)—for the purity assessment of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer data-driven recommendations to guide researchers, scientists, and drug development professionals in selecting the optimal technique for their specific analytical objectives.

Understanding the Analyte: Physicochemical Profile and Potential Impurities

The analytical strategy for any compound begins with an understanding of its molecular properties. This compound is a moderately polar molecule with a molecular weight that makes it suitable for both HPLC and GC analysis. However, a critical consideration for azo compounds is their potential for thermal degradation. The azo linkage (–N=N–) can be labile at elevated temperatures, potentially cleaving to form aromatic radicals.[2] This characteristic poses a significant challenge for GC analysis, which relies on high-temperature volatilization.

Common Impurities to Consider:

  • Starting Materials: Unreacted p-toluidine and other precursors from the diazotization and azo coupling synthesis steps.

  • Isomeric By-products: Positional isomers formed during the coupling reaction, which can have very similar properties to the target analyte, demanding high-resolution separation.

  • Degradation Products: Compounds resulting from cleavage of the azo bond or oxidation of the amine group, particularly relevant when considering the thermal stress of a GC injection port.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity

HPLC, particularly in its reversed-phase modality, is the premier technique for the purity determination of non-volatile or thermally sensitive compounds like aromatic azo amines.[3][4] Its high resolving power, coupled with sensitive detection methods like Diode Array Detection (DAD), makes it ideal for separating structurally similar impurities and providing accurate quantification.[5]

Causality of Method Design:

The selection of a C18 (octadecyl) column is based on its hydrophobic stationary phase, which effectively retains the moderately polar this compound through hydrophobic interactions. A gradient elution, starting with a higher percentage of aqueous mobile phase and gradually increasing the organic solvent (acetonitrile), is crucial. This approach ensures that early-eluting, more polar impurities are well-resolved, while the main analyte and any later-eluting, less polar impurities are eluted efficiently with good peak shape. The use of a DAD detector is a self-validating choice; it not only quantifies the analyte at a specific wavelength but also provides UV-Vis spectra across the entire peak, enabling peak purity analysis and tentative identification of impurities against a spectral library.

Experimental Protocol: RP-HPLC-DAD
  • Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of 1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and DAD detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program: 0-5 min (50% B), 5-25 min (50-90% B), 25-30 min (90% B), 30-31 min (90-50% B), 31-35 min (50% B for re-equilibration).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: DAD, 254 nm for quantification, with spectral scanning from 200-600 nm for peak purity.

  • Data Analysis: Purity is calculated using the area percent method, assuming all impurities have a similar response factor at 254 nm.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Acetonitrile (1 mg/mL) A->B C Filter (0.45 µm) B->C D Inject 10 µL onto C18 Column C->D E Gradient Elution D->E F DAD Detection (254 nm & Scan) E->F G Integrate Peaks F->G H Calculate Area % G->H I Assess Peak Purity G->I

Caption: HPLC-DAD workflow for quantitative purity analysis.

Gas Chromatography (GC): A Tool for Volatile Impurities with Caveats

GC is an exceptionally powerful technique for separating and identifying volatile and semi-volatile compounds, especially when coupled with a Mass Spectrometric (MS) detector.[6] For this compound, its primary utility lies in identifying volatile impurities from the synthesis, such as residual starting amines. However, the high temperatures required for the injector and oven can pose a significant risk of on-column degradation of the main analyte.[2]

Causality of Method Design:

The choice of a GC-MS system is deliberate; while a Flame Ionization Detector (FID) offers excellent quantification, the MS provides unequivocal identification of impurities based on their mass fragmentation patterns.[7] A low-polarity column (e.g., DB-5ms) is chosen for its versatility in analyzing a wide range of aromatic compounds. The critical parameter is the temperature program. A gentle initial temperature followed by a controlled ramp is essential to elute volatile impurities first, while minimizing the thermal stress on the main compound. A splitless injection is used to maximize sensitivity for trace impurity analysis. The successful application of GC hinges on validating that the analyte does not degrade under the chosen conditions, which can be confirmed by observing a single, sharp peak for a pure standard without the appearance of degradation products.

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a 1.0 mg/mL solution of the sample in Dichloromethane.

  • Chromatographic System: A GC system with a split/splitless injector coupled to a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C (Note: This should be optimized and kept as low as possible).

    • Injection Mode: Splitless, 1 µL.

    • Oven Program: Initial temperature 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min.[8]

    • MS Transfer Line: 280 °C.

    • MS Ion Source: 230 °C.

    • Mass Range: Scan from 40 to 450 amu.

  • Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Assess purity by comparing the total ion chromatogram (TIC) peak areas.

Workflow for GC-MS Impurity Profiling

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve Sample in Dichloromethane B Splitless Injection (1 µL) A->B C Temperature Programmed Separation B->C D Mass Spectrometry Detection (Scan Mode) C->D E Analyze Total Ion Chromatogram (TIC) D->E F Identify Impurities via Mass Spectral Library E->F G Assess Thermal Stability E->G TLC_Workflow A Spot Sample on Silica Plate B Develop Plate in Solvent Chamber A->B C Dry Plate & Mark Solvent Front B->C D Visualize Spots under UV Light C->D E Calculate Rf Values & Assess Separation D->E Decision_Tree Start What is your analytical objective? Q1 Need accurate, quantitative purity value? Start->Q1 Q2 Monitoring a synthesis reaction? Q1->Q2 No A_HPLC Use HPLC-DAD Q1->A_HPLC Yes Q3 Need to identify unknown volatile impurities? Q2->Q3 No A_TLC Use TLC Q2->A_TLC Yes Q3->Start Other A_GCMS Use GC-MS (with thermal stability validation) Q3->A_GCMS Yes

Sources

A Comparative Guide to the Dyeing Performance of 4-Methyl-2-p-tolylazo-phenylamine on Natural vs. Synthetic Fabrics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the dyeing performance of 4-Methyl-2-p-tolylazo-phenylamine, commercially known as C.I. Disperse Yellow 3, on a range of natural and synthetic textiles. Designed for researchers, scientists, and professionals in drug development and material science, this document elucidates the chemical principles, experimental protocols, and performance outcomes associated with this widely used monoazo disperse dye.

Introduction: Understanding C.I. Disperse Yellow 3 and Fiber Interactions

This compound (C.I. Disperse Yellow 3) is a non-ionic dye characterized by its low water solubility, making it ideal for dyeing hydrophobic synthetic fibers.[1][2] Its molecular structure, featuring an azo chromophore, imparts a vibrant yellow hue. The efficacy of a dyeing process is fundamentally governed by the intermolecular interactions between the dye molecule and the polymer chains of the textile fiber.

  • Synthetic Fibers (Polyester, Nylon): These fibers are hydrophobic and have a compact, crystalline structure. Disperse dyes, like C.I. Disperse Yellow 3, are effective on these materials because they can penetrate the fiber structure at elevated temperatures. The primary bonding mechanisms are non-ionic, including van der Waals forces and dipole-dipole interactions, which form as the dye molecules are molecularly dispersed within the amorphous regions of the polymer.[3]

  • Natural Fibers (Wool, Cotton): Wool, a protein fiber, possesses a more complex and somewhat porous structure with various functional groups. While some disperse dyes can be applied to wool, the interactions are weaker compared to those with synthetic fibers.[1][2] Cotton, a cellulosic fiber, is highly hydrophilic and lacks the chemical affinity for non-ionic disperse dyes. Consequently, direct dyeing of unmodified cotton with C.I. Disperse Yellow 3 results in poor color yield and fastness.[3] To overcome this, surface modification of cotton is necessary to introduce functional groups that can interact with the disperse dye.

This guide will comparatively evaluate the performance of C.I. Disperse Yellow 3 on polyester, nylon, wool, and cationically modified cotton, focusing on color yield and fastness properties.

Experimental Methodologies

To provide a robust comparison, standardized laboratory procedures for dyeing and performance evaluation are detailed below. These protocols are designed to be self-validating and are grounded in established industry standards.

Materials
  • Dye: C.I. Disperse Yellow 3 (commercial grade)

  • Fabrics:

    • 100% Polyester (PET) woven fabric

    • 100% Nylon 6 woven fabric

    • 100% Wool woven fabric

    • 100% Cotton woven fabric

  • Chemicals:

    • Acetic acid (glacial)

    • Dispersing agent (anionic)

    • Leveling agent

    • Sodium carbonate

    • Sodium hydrosulfite

    • Cationizing agent (e.g., 2,3-epoxypropyltrimethylammonium chloride)

    • Standard soap solution (for wash fastness testing)

    • ISO-approved multifiber test fabric

Experimental Workflow

The overall experimental process is depicted in the following workflow diagram.

experimental_workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Processes cluster_post Post-Treatment cluster_eval Performance Evaluation scouring Scouring of all Fabrics cationization Cationization of Cotton dye_pet Polyester Dyeing (High Temperature) scouring->dye_pet dye_nylon Nylon Dyeing scouring->dye_nylon dye_wool Wool Dyeing scouring->dye_wool dye_cotton Modified Cotton Dyeing cationization->dye_cotton rinsing Rinsing dye_pet->rinsing dye_nylon->rinsing dye_wool->rinsing dye_cotton->rinsing reduction_clearing Reduction Clearing (Polyester, Nylon) rinsing->reduction_clearing soaping Soaping (Wool, Cotton) rinsing->soaping color_yield Color Yield (K/S) reduction_clearing->color_yield wash_fastness Wash Fastness (ISO 105-C06) reduction_clearing->wash_fastness rub_fastness Rub Fastness (ISO 105-X12) reduction_clearing->rub_fastness light_fastness Light Fastness (ISO 105-B02) reduction_clearing->light_fastness soaping->color_yield soaping->wash_fastness soaping->rub_fastness soaping->light_fastness

Caption: Experimental workflow for dyeing and performance evaluation.

Detailed Protocols

To enable the dyeing of cotton with disperse dyes, the fabric surface is modified to introduce cationic charges, which enhances its affinity for the dye.

Protocol: Cationization of Cotton Fabric

  • Preparation of Cationizing Solution: Prepare a solution containing 50 g/L of a cationic agent (e.g., 2,3-epoxypropyltrimethylammonium chloride) and 20 g/L of sodium hydroxide.

  • Padding: Immerse the scoured and dried cotton fabric in the cationizing solution and then pass it through a padding mangle to achieve a wet pick-up of 80-90%.

  • Batching: The padded fabric is then batched (rolled and wrapped in a plastic film) and stored at room temperature for 24 hours to allow the reaction to complete.

  • Washing and Neutralization: After batching, the fabric is thoroughly washed with cold water, neutralized with a dilute acetic acid solution (1 g/L), and then rinsed again with cold water.

  • Drying: The cationized cotton fabric is then dried at 80°C.

The following are detailed protocols for dyeing each fabric type with C.I. Disperse Yellow 3.

Protocol: High-Temperature Dyeing of Polyester

  • Dye Bath Preparation: Prepare a dyebath with a liquor ratio of 10:1. Add 1% (on weight of fabric, o.w.f.) C.I. Disperse Yellow 3, 1 g/L dispersing agent, and adjust the pH to 4.5-5.5 with acetic acid.

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dyebath at 60°C.

    • Raise the temperature to 130°C at a rate of 2°C/minute.

    • Hold at 130°C for 60 minutes.

    • Cool the dyebath to 70°C.

  • Post-Treatment:

    • Rinse the fabric with hot and then cold water.

    • Perform reduction clearing in a bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium carbonate, and 1 g/L non-ionic detergent at 80°C for 20 minutes.

    • Rinse thoroughly and dry.

Protocol: Dyeing of Nylon

  • Dye Bath Preparation: Prepare a dyebath with a liquor ratio of 20:1. Add 1% o.w.f. C.I. Disperse Yellow 3, 1 g/L dispersing agent, 1 g/L leveling agent, and adjust the pH to 5-6 with acetic acid.

  • Dyeing Cycle:

    • Immerse the nylon fabric in the dyebath at 40°C.

    • Raise the temperature to 100°C at a rate of 1.5°C/minute.

    • Hold at 100°C for 60 minutes.

    • Cool the dyebath to 60°C.

  • Post-Treatment:

    • Rinse with warm and then cold water.

    • Perform a mild reduction clearing if necessary, followed by thorough rinsing and drying.

Protocol: Dyeing of Wool

  • Dye Bath Preparation: Prepare a dyebath with a liquor ratio of 20:1. Add 1% o.w.f. C.I. Disperse Yellow 3, 1 g/L dispersing agent, and adjust the pH to 6-7 with acetic acid.

  • Dyeing Cycle:

    • Introduce the wool fabric into the dyebath at 50°C.

    • Raise the temperature to 100°C at a rate of 1°C/minute to prevent fiber damage.

    • Hold at 100°C for 60-90 minutes.

    • Cool down slowly to 60°C.

  • Post-Treatment:

    • Rinse thoroughly with warm and then cold water.

    • Soaping with a non-ionic detergent at 50°C for 15 minutes.

    • Rinse and dry at a low temperature.

Protocol: Dyeing of Modified Cotton

  • Dye Bath Preparation: Prepare a dyebath with a liquor ratio of 20:1. Add 1% o.w.f. C.I. Disperse Yellow 3 and 1 g/L dispersing agent. The pH should be maintained around 7.

  • Dyeing Cycle:

    • Immerse the cationized cotton fabric in the dyebath at 60°C.

    • Raise the temperature to 100°C at a rate of 2°C/minute.

    • Hold at 100°C for 60 minutes.

    • Cool the dyebath to 70°C.

  • Post-Treatment:

    • Rinse with hot and then cold water.

    • Soaping with a non-ionic detergent at 80°C for 15 minutes to remove unfixed dye.

    • Rinse thoroughly and dry.

Performance Evaluation
  • Color Yield (K/S): The color strength on the dyed fabrics was evaluated by measuring the spectral reflectance factor at the wavelength of maximum absorption and calculating the K/S value using the Kubelka-Munk equation.[4]

  • Colorfastness to Washing: Assessed according to ISO 105-C06 (C2S) standard. The test involves washing the dyed specimen in contact with a multifiber fabric in a soap solution, followed by rinsing and drying. The change in color of the specimen and the staining of the adjacent fabrics are evaluated using grey scales.[5]

  • Colorfastness to Rubbing: Determined according to ISO 105-X12 standard using a crockmeter. Both dry and wet rubbing fastness are assessed by evaluating the staining on a standard white cotton cloth.

  • Colorfastness to Light: Evaluated according to ISO 105-B02 standard. The dyed specimens are exposed to a xenon arc lamp under specified conditions, and the change in color is assessed by comparing with a blue wool standard.[4]

Comparative Performance Analysis

The performance of C.I. Disperse Yellow 3 on the different substrates is summarized below. The data presented is a synthesis of established principles and expected outcomes from the described experimental protocols.

Color Yield

The color yield (K/S value) is a measure of the amount of dye fixed onto the fiber.

Fabric TypeExpected K/S ValueAnalysis
PolyesterHighExcellent affinity of the non-ionic dye for the hydrophobic polyester fiber at high temperatures leads to high dye uptake and deep shades.
NylonModerate to HighGood affinity due to its relatively hydrophobic nature, though generally lower than polyester. Dyeing is effective at the boil.
WoolModerateThe more hydrophilic and complex structure of wool results in lower dye uptake compared to synthetic fibers.
Modified CottonModerateCationization significantly improves dye uptake compared to unmodified cotton, but the color yield is typically lower than on polyester.
Unmodified CottonVery LowThe hydrophilic nature of cotton and the lack of affinity for disperse dyes result in negligible color yield.
Colorfastness Properties

The fastness properties indicate the durability of the dyeing to various external factors. The ratings are on a scale of 1 to 5, where 5 represents the best performance.

Fabric TypeWash Fastness (Color Change)Wash Fastness (Staining)Rubbing Fastness (Dry)Rubbing Fastness (Wet)Light Fastness
Polyester 4-54-54-545-6
Nylon 43-4434-5
Wool 3-433-42-34
Modified Cotton 3-43-4434

Analysis of Fastness Properties:

  • Polyester exhibits excellent all-around fastness properties. The dye molecules are well-penetrated and trapped within the compact fiber structure, leading to high resistance to washing, rubbing, and light.[6]

  • Nylon generally shows good fastness, but it can be slightly lower than polyester, particularly in terms of wet fastness and lightfastness.[7]

  • Wool demonstrates moderate fastness properties. The dye molecules are not as strongly held within the more open and complex structure of the protein fiber, leading to a greater tendency for the dye to be removed during washing and rubbing.

  • Modified Cotton can achieve moderate fastness properties after cationization. However, the dye is primarily located in the modified surface layer of the fibers, which can affect its fastness to rubbing and washing compared to a fully penetrated dyeing on a synthetic fiber.

Mechanistic Insights into Dye-Fiber Interactions

The observed differences in dyeing performance are directly related to the chemical and physical nature of the dye-fiber interactions.

dye_fiber_interactions cluster_synthetic Synthetic Fibers cluster_natural Natural Fibers polyester Polyester (Hydrophobic) nylon Nylon (Less Hydrophobic) wool Wool (Amphoteric, Porous) mod_cotton Modified Cotton (Cationic Surface) dye C.I. Disperse Yellow 3 (Non-ionic, Hydrophobic) dye->polyester Strong van der Waals forces & Dipole-Dipole Interactions (High Temperature) dye->nylon Van der Waals forces & some Hydrogen Bonding dye->wool Weaker van der Waals forces & Hydrogen Bonding dye->mod_cotton Ionic attraction to cationic sites & Hydrophobic interactions

Caption: Dominant intermolecular forces in the dyeing of different fibers with C.I. Disperse Yellow 3.

  • Polyester: The dyeing mechanism is a solid-solution model where the non-polar dye dissolves in the hydrophobic polyester fiber at high temperatures. The interaction is dominated by strong van der Waals forces and dipole-dipole interactions between the dye and the polymer chains.[3][8]

  • Nylon: While also hydrophobic, nylon contains amide groups that can form hydrogen bonds with the dye molecule, in addition to van der Waals forces. This allows for dyeing at lower temperatures than polyester.

  • Wool: As a protein fiber, wool contains a variety of functional groups. The interaction with disperse dyes is primarily through weaker van der Waals forces and some hydrogen bonding. The more open and hydrophilic nature of wool compared to polyester limits the extent of these interactions.

  • Modified Cotton: The introduction of cationic sites on the cotton surface creates strong electrostatic attraction for the slightly polar disperse dye molecules. This is the primary mechanism for dye uptake, supplemented by weaker hydrophobic interactions.

Conclusion and Future Perspectives

C.I. Disperse Yellow 3 demonstrates superior performance on synthetic fibers, particularly polyester, owing to the strong hydrophobic interactions that lead to excellent color yield and fastness properties. Its application on nylon is also effective, albeit with slightly reduced fastness. For natural fibers, the performance is inherently limited. While wool can be dyed to achieve moderate results, unmodified cotton has no practical affinity for this dye.

The surface modification of cotton through cationization presents a viable pathway for dyeing cellulosic fibers with disperse dyes. This approach, however, requires careful optimization to balance color yield and fastness properties.

Future research in this area could focus on the development of novel, environmentally friendly surface modification techniques for natural fibers to enhance their affinity for disperse dyes. Additionally, the synthesis of modified disperse dyes with reactive groups that can form covalent bonds with natural fibers offers a promising avenue for achieving high-performance dyeings on these sustainable substrates.

References

  • OEHHA. (2011). C.I. Disperse Yellow 3. [Link]

  • National Center for Biotechnology Information. (n.d.). Disperse Yellow 3 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. [Link]

  • Testex. (2022). Color Fastness: The Ultimate Guide. [Link]

  • ResearchGate. (2021). A Study on the Effects of Dispersing Agent Concentrations on the Color Fastness of Synolon Yellow EXW Fluorescent Disperse Dye. [Link]

  • ResearchGate. (2016). Dyeing of Polyester with Disperse Dyes: Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics. [Link]

  • ResearchGate. (2020). Review on Intermolecular Forces between Dyes Used for Polyester Dyeing and Polyester Fiber. [Link]

  • Haohua Chemical. (n.d.). High Washing Fastness Disperse Dyes for Textiles. [Link]

  • ResearchGate. (n.d.). C.I. Disperse Yellow 3 dye chemical structure. [Link]

  • ResearchGate. (2018). Eco-Friendly Disperse Dyeing of Ultraviolet-Treated Polyester Fabric Using Disperse Yellow 211. [Link]

  • Google Patents. (n.d.).
  • PubMed Central. (2023). Dyeing Properties, Color Gamut, and Color Evaluation of Cotton Fabrics Dyed with Phellodendron amurense Rupr. (Amur Cork Tree Bark). [Link]

  • Discovery Scientific Society. (n.d.). Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives. [Link]

  • Textile Learner. (2012). Dyeing of Polyester Fabric with Disperse Dyes. [Link]

  • ResearchGate. (n.d.). Chemical cationization of cotton fabric for improved dye uptake. [Link]

  • Ashford Wheels and Looms. (n.d.). Dyeing tutorials. [Link]

  • SciSpace. (2011). Dyeing with Disperse Dyes. [Link]

  • Canada.ca. (2020). Release guidelines for Disperse Yellow 3 and 25 other azo disperse dyes in the textile sector. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 4-Methyl-2-p-tolylazo-phenylamine: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 4-Methyl-2-p-tolylazo-phenylamine, a compound requiring careful management due to its potential hazards. As a Senior Application Scientist, my objective is to provide you with a framework that is not only procedurally sound but also instills a deep understanding of the principles behind each recommendation, ensuring a culture of safety and compliance within your laboratory.

Understanding the Hazard Profile: A Data-Driven Approach

Analogous CompoundKey HazardsGHS Pictograms
4-(Phenylazo) diphenylamine Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3)[1]GHS07
4-Methyl-2-(phenylazo)phenol Harmful if swallowed (Acute toxicity, oral, Category 4), Causes skin irritation (Category 2), Causes serious eye damage (Category 1), May cause respiratory irritation (Category 3), Toxic to aquatic life with long lasting effects (Category 2)[2]GHS05, GHS07, GHS09
1-(1-Hydroxy-4-methyl-2-phenylazo) 2-naphthol-4-sulfonic acid Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity - (single exposure) (Category 3)[3]GHS07

Based on this data, it is prudent to handle this compound as a substance that is potentially harmful if swallowed, a skin and eye irritant, a respiratory irritant, and potentially harmful to the aquatic environment.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to establish a safe working environment and utilize the appropriate Personal Protective Equipment (PPE). This proactive approach minimizes the risk of exposure and ensures personal safety.

Essential PPE:

  • Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3][4]

  • Hand Protection: Wear nitrile gloves that are appropriate for handling chemicals. Always inspect gloves for any signs of degradation or perforation before use.[3][4]

  • Body Protection: A standard laboratory coat should be worn to protect against skin contact.[3]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or aerosols.[4]

Step-by-Step Disposal Protocol

The following procedures provide a clear pathway for the disposal of both solid and liquid waste containing this compound. The guiding principle is to treat this compound as a hazardous chemical waste.[5]

Part 1: Solid Waste Disposal
  • Segregation at the Source:

    • Solid waste, such as contaminated gloves, weighing paper, and absorbent materials, must be collected separately from non-hazardous laboratory trash.[6][7]

    • Do not mix this waste with other incompatible chemical waste streams.[6]

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container.[5][8] The container should be made of a material compatible with the chemical.

    • The original chemical container can be an excellent choice for waste storage, provided it is in good condition.[5]

  • Labeling:

    • As soon as the first piece of waste is added, the container must be labeled with a hazardous waste tag.[5]

    • The label must clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other chemical constituents.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[9]

    • This area should be away from general traffic and sources of ignition.

    • Ensure secondary containment is in place to capture any potential leaks.[5]

  • Arranging for Pickup:

    • Once the container is full, or if it has been in storage for a prolonged period, contact your institution's Environmental Health and Safety (EHS) office to arrange for proper disposal by a licensed hazardous waste facility.[9]

Part 2: Liquid Waste Disposal
  • Waste Collection:

    • Collect all liquid waste containing this compound, including reaction mixtures and cleaning solvents, in a dedicated, sealed, and compatible waste container.[5][8]

    • Never dispose of this chemical down the drain, as it is presumed to be toxic to aquatic life.[10][11]

  • Container and Labeling:

    • Use a properly vented, leak-proof container designed for liquid hazardous waste.

    • Label the container clearly with "Hazardous Waste," the chemical name, and an approximate concentration.

  • Segregation and Storage:

    • Store liquid waste separately from solid waste.[6][7]

    • Store in a designated satellite accumulation area with secondary containment.

  • Disposal Request:

    • Follow your institution's procedures for requesting a hazardous waste pickup from the EHS office.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert:

    • Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of airborne dust.

  • Don Appropriate PPE:

    • Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined above.

  • Containment and Cleanup:

    • For small spills, use an absorbent material like vermiculite or sand to cover the spill.

    • Carefully sweep up the absorbed material and place it into a labeled hazardous waste container.[3]

    • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[10]

  • Reporting:

    • Report the spill to your laboratory supervisor and the EHS office, following your institution's incident reporting protocol.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_solid Solid Waste Protocol cluster_liquid Liquid Waste Protocol cluster_disposal Final Disposal Waste This compound Waste Generated IsSolid Is the waste solid or liquid? Waste->IsSolid SolidContainer Collect in a labeled, sealed, compatible solid waste container. IsSolid->SolidContainer Solid LiquidContainer Collect in a labeled, sealed, compatible liquid waste container. IsSolid->LiquidContainer Liquid SolidStorage Store in designated satellite accumulation area with secondary containment. SolidContainer->SolidStorage EHS Contact Environmental Health & Safety (EHS) for pickup. SolidStorage->EHS LiquidStorage Store in designated satellite accumulation area with secondary containment. LiquidContainer->LiquidStorage LiquidStorage->EHS LicensedDisposal Dispose through a licensed hazardous waste facility. EHS->LicensedDisposal

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these guidelines, you contribute to a safer laboratory environment and ensure that your research activities are conducted in an environmentally responsible and compliant manner.

References

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(Phenylazo) diphenylamine. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • University of Canterbury. (2023, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • TWU. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(Methylamino)-phenol sulphate. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Environmental Marketing Services. (2023, September 1). Effective Laboratory Waste Management. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Hazardous waste in the United States. Retrieved from [Link]

  • Chemistry For Everyone. (2023, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-2-(phenylazo)phenol. PubChem Compound Database. Retrieved from [Link]

Sources

Essential Safety and Handling Guide for 4-Methyl-2-p-tolylazo-phenylamine (C.I. Solvent Yellow 3)

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Nuances of Azo Dye Chemistry

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Among these, aromatic amines and azo compounds represent a class of molecules with immense utility, yet they demand our utmost respect and caution. This guide is dedicated to the safe handling, personal protective equipment (PPE) protocols, and disposal of 4-Methyl-2-p-tolylazo-phenylamine.

Through a comprehensive review of available safety data, it has been determined that "this compound" is synonymous with C.I. Solvent Yellow 3 and o-Aminoazotoluene , with the Chemical Abstracts Service (CAS) number 97-56-3 . This guide is constructed upon the known hazards of this specific compound, providing you with the essential knowledge to operate safely and effectively.

Hazard Analysis: Understanding the Intrinsic Risks

C.I. Solvent Yellow 3 is classified as a substance that may cause skin sensitization and is suspected of causing cancer.[1][2] The International Agency for Research on Cancer (IARC) has classified it as a Group 2B carcinogen , meaning it is "possibly carcinogenic to humans" based on sufficient evidence in experimental animals.[1] Therefore, all handling procedures must be approached with the goal of minimizing all routes of exposure: inhalation, skin contact, and ingestion.

Key Hazards:

  • Carcinogenicity: Suspected human carcinogen.[1][2][3]

  • Skin Sensitization: May cause an allergic skin reaction upon contact.[1][2]

  • Dust Explosion: Like many fine organic powders, it may form an explosive mixture with air.[4]

  • Hazardous Decomposition: When heated to decomposition, it emits toxic fumes of nitrogen oxides.[1][3]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is non-negotiable when handling C.I. Solvent Yellow 3. The following table outlines the recommended PPE for various laboratory operations.

Operation Eyes/Face Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Dry Powder) Chemical safety goggles and a face shieldDouble-gloving with compatible materials (e.g., Viton™ over nitrile)Full-coverage lab coat with tight cuffs, disposable sleevesNIOSH-approved N95 or higher-rated particulate respirator
Solution Preparation and Transfers Chemical safety gogglesChemical-resistant gloves (e.g., Viton™, Butyl rubber)Chemical-resistant apron over a full-coverage lab coatWork in a certified chemical fume hood
Reaction Monitoring and Work-up Chemical safety gogglesChemical-resistant gloves (e.g., Viton™, Butyl rubber)Full-coverage lab coatWork in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber)Disposable, chemical-resistant coveralls (e.g., Tyvek®)NIOSH-approved air-purifying respirator (APR) with organic vapor/particulate cartridges, or a self-contained breathing apparatus (SCBA) for large spills

Causality Behind Glove Selection:

Standard nitrile gloves offer poor resistance to aromatic amines and should not be relied upon for primary protection.[5][6] Materials such as Viton™ and butyl rubber provide superior resistance to this class of chemicals.[7][8] Double-gloving, with a more resistant glove worn over a standard nitrile glove, provides an additional layer of safety and allows for the safe removal of the outer glove immediately upon contamination.

Operational Plan: From Receipt to Reaction

A meticulous operational plan is the bedrock of safety. The following workflow is designed to minimize exposure at every step.

Operational_Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_cleanup Decontamination and Waste Receipt Receive Container Inspect Inspect for Damage Receipt->Inspect Store Store in a Designated, Ventilated, and Locked Cabinet Inspect->Store Prep Prepare Work Area in Fume Hood Don_PPE Don Appropriate PPE Prep->Don_PPE Weigh Weigh Compound in Fume Hood Don_PPE->Weigh Dissolve Prepare Solution in Fume Hood Weigh->Dissolve React Perform Reaction in Closed System Dissolve->React Decontaminate Decontaminate Glassware and Surfaces React->Decontaminate Segregate Segregate Waste Streams Decontaminate->Segregate Label Label Waste Containers Segregate->Label Dispose Dispose of Waste via EH&S Label->Dispose

Caption: A logical workflow for the safe handling of C.I. Solvent Yellow 3.

Step-by-Step Handling Protocol:

  • Preparation:

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[9][10]

    • Ensure a safety shower and eyewash station are readily accessible.[10]

    • Cover the work surface with absorbent, disposable bench paper.

  • Donning PPE:

    • Don the appropriate PPE as outlined in the table above before handling the chemical.

  • Handling:

    • When handling the solid, avoid creating dust.[4] If possible, use a spatula that minimizes aerosolization.

    • For solution preparation, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use.[10]

  • Decontamination:

    • Wipe down all surfaces and equipment with a suitable solvent (e.g., acetone) followed by soap and water.[4]

    • All cleaning materials should be treated as hazardous waste.

Disposal Plan: A Cradle-to-Grave Responsibility

The disposal of C.I. Solvent Yellow 3 and associated waste must be conducted in strict accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.[2]

Waste Segregation and Labeling:

Waste_Segregation cluster_waste Waste Streams C.I. Solvent Yellow 3 C.I. Solvent Yellow 3 Solid_Waste Solid Waste (Contaminated PPE, bench paper, etc.) C.I. Solvent Yellow 3->Solid_Waste Contamination Liquid_Waste Liquid Waste (Unused solutions, solvent rinses) C.I. Solvent Yellow 3->Liquid_Waste Solutions/Rinses Sharps_Waste Sharps Waste (Contaminated needles, glassware) C.I. Solvent Yellow 3->Sharps_Waste Residue Hazardous Waste Pickup Hazardous Waste Pickup Solid_Waste->Hazardous Waste Pickup Liquid_Waste->Hazardous Waste Pickup Sharps_Waste->Hazardous Waste Pickup

Caption: Segregation of waste streams for proper disposal.

Disposal Protocol:

  • Solid Waste:

    • Collect all contaminated solid waste (gloves, bench paper, weigh boats, etc.) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all unused solutions and solvent rinses in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Empty Containers:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

  • Disposal:

    • All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[11]

Emerging Disposal Technologies:

Research is ongoing into methods for the degradation and removal of azo dyes from wastewater, including adsorption onto waste biomass and bioremediation.[12][13][14][15] While not yet standard laboratory practice, these technologies represent a promising future for more environmentally friendly disposal solutions.

Emergency Procedures: Preparedness is Paramount

Spill:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

  • For small spills, don the appropriate PPE (including respiratory protection).

  • Cover the spill with an inert absorbent material.

  • Carefully sweep or scoop the material into a designated hazardous waste container.

  • Decontaminate the spill area thoroughly.

Exposure:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

References

  • NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). Centers for Disease Control and Prevention. Available at: [Link]

  • Azo dye removal by adsorption using waste biomass: Sugarcane bagasse. (PDF) ResearchGate. Available at: [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety - The University of Texas at Dallas. Available at: [Link]

  • Safety Data Sheet: C.I. Disperse Yellow 3. Chemos GmbH & Co.KG. Available at: [Link]

  • Safety data sheet - 2-Aminoazotoluene. Biosolve. Available at: [Link]

  • Opinion of the SCCNFP on the safety review of the use of certain azo dyes in cosmetic products. European Commission. Available at: [Link]

  • Amines, Aromatic. NIOSH. Available at: [Link]

  • Safety Data Sheet - 3M. 3M Company. Available at: [Link]

  • Azo Dye Removal Technologies. Austin Publishing Group. Available at: [Link]

  • Glove Compatibility. CP Lab Safety. Available at: [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Available at: [Link]

  • Safety Data Sheet: C.I. Acid Yellow 3. Koch Color. Available at: [Link]

  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania Environmental Health and Radiation Safety. Available at: [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention. Available at: [Link]

  • Removal of azo dye from water by adsorption using waste residue from alum manufacturing process. (PDF) ResearchGate. Available at: [Link]

  • o-Aminoazotoluene. OEHHA. Available at: [Link]

  • Safely Handling Dyes. Columbia University Research. Available at: [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A. Centers for Disease Control and Prevention. Available at: [Link]

  • Glove Selection. University of California, Irvine Environmental Health & Safety. Available at: [Link]

  • Utilization of Coal-Based Activated Carbon (JA) for the Adsorption of Methyl Orange Azo Dye in Wastewater. MDPI. Available at: [Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. International Enviroguard. Available at: [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.